Furo[3,2-c]pyridine-7-carboxylic acid
Description
BenchChem offers high-quality Furo[3,2-c]pyridine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furo[3,2-c]pyridine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-4-9-3-5-1-2-12-7(5)6/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLADSHTGHDBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=NC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Furo[3,2-c]pyridine-7-carboxylic acid: A Technical Guide for Advanced Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
The furo[3,2-c]pyridine nucleus, a fascinating heterocyclic system born from the fusion of a furan and a pyridine ring, has steadily gained prominence in the landscape of medicinal chemistry.[1][2] This unique structural motif creates a distinct electronic and steric environment, rendering it a "privileged scaffold" for the design of novel therapeutic agents with a wide array of pharmacological activities.[1][2] As a bioisostere of purines, the furo[3,2-c]pyridine core has been a focal point for the development of compounds targeting key biological pathways implicated in a range of diseases, most notably cancer.[1] This in-depth technical guide provides a comprehensive overview of Furo[3,2-c]pyridine-7-carboxylic acid (CAS Number: 603302-86-9), delving into its synthesis, physicochemical properties, and the burgeoning potential of its derivatives as next-generation therapeutics.
Physicochemical Properties of the Core
A thorough understanding of the physicochemical properties of Furo[3,2-c]pyridine-7-carboxylic acid is fundamental for its application in drug discovery, influencing factors such as solubility, membrane permeability, and target engagement.
| Property | Value |
| CAS Number | 603302-86-9 |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | Furo[3,2-c]pyridine-7-carboxylic acid |
| Canonical SMILES | C1=COC2=C1C=CN=C2C(=O)O |
| Appearance | Solid (Predicted) |
| Purity | Typically ≥97% (Commercially available) |
Synthesis of the Furo[3,2-c]pyridine Core: A Strategic Approach
The construction of the furo[3,2-c]pyridine scaffold is a key step in accessing a diverse library of derivatives for biological screening. A highly effective and versatile method involves a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[3] This strategy offers the flexibility to introduce a variety of substituents onto the furan ring.
A plausible and efficient route to Furo[3,2-c]pyridine-7-carboxylic acid involves the Sonogashira coupling of 3-iodopyridin-4-ol with an alkyne bearing a masked or precursor carboxylic acid functionality, such as ethyl propiolate. The resulting intermediate can then undergo intramolecular cyclization to form the furo[3,2-c]pyridine ring system, followed by hydrolysis of the ester to yield the final carboxylic acid.
Experimental Protocol: A Proposed Synthetic Pathway
The following protocol outlines a logical and experimentally sound approach for the synthesis of Furo[3,2-c]pyridine-7-carboxylic acid, based on established methodologies for the synthesis of related compounds.
Step 1: Sonogashira Coupling and Cyclization to Ethyl Furo[3,2-c]pyridine-7-carboxylate
-
Reaction Setup: To a solution of 3-iodopyridin-4-ol (1.0 eq) in a suitable solvent such as DMF, add ethyl propiolate (1.2 eq).
-
Catalyst and Base Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.05 eq), a copper(I) co-catalyst like CuI (0.1 eq), and a base, typically an amine such as triethylamine or diisopropylamine (3.0 eq).[4]
-
Reaction Conditions: The reaction mixture is heated to a temperature of approximately 70-80°C and stirred under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up and purification by column chromatography on silica gel to afford the desired ethyl furo[3,2-c]pyridine-7-carboxylate.
Step 2: Hydrolysis to Furo[3,2-c]pyridine-7-carboxylic acid
-
Hydrolysis Conditions: The purified ethyl furo[3,2-c]pyridine-7-carboxylate is dissolved in a suitable solvent system, such as a mixture of ethanol and water.
-
Base Addition: An aqueous solution of a base, for example, sodium hydroxide or lithium hydroxide, is added to the solution.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: The precipitated Furo[3,2-c]pyridine-7-carboxylic acid is collected by filtration, washed with water, and dried to yield the final product.
Caption: Proposed synthetic workflow for Furo[3,2-c]pyridine-7-carboxylic acid.
Biological Activities and Therapeutic Potential: A Focus on Oncology
The furo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of potent anticancer agents.[1][2] While specific biological data for Furo[3,2-c]pyridine-7-carboxylic acid is not extensively available in the public domain, studies on its derivatives have revealed significant cytotoxic activity against various cancer cell lines, particularly esophageal cancer.[2]
Structure-Activity Relationship (SAR) Insights
The exploration of the structure-activity relationship of furo[3,2-c]pyridine derivatives is crucial for optimizing their therapeutic potential. Although a comprehensive SAR study is yet to be published, preliminary data suggests that the nature and position of substituents on the furo[3,2-c]pyridine core significantly influence their anticancer activity. For instance, certain furopyridone derivatives have demonstrated potent cytotoxicity against esophageal cancer cell lines.[5] A review of pyridine derivatives as anticancer agents suggests that the presence of carboxylic acid groups can enhance antiproliferative activity.[6]
| Derivative ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 4c | KYSE70 | 0.888 (24h), 0.655 (48h) | [2] |
| 4c | KYSE150 | > 20.00 (24h), 0.655 (48h) | [2] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of furo[3,2-c]pyridine derivatives are believed to be mediated through the modulation of critical signaling pathways that are frequently dysregulated in cancer.[1]
Based on the activity of structurally similar heterocyclic compounds, it is hypothesized that furo[3,2-c]pyridine derivatives may exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[2] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7] Furo[2,3-d]pyrimidine derivatives, a related class of compounds, have been identified as dual PI3K/AKT inhibitors.[8]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by Furo[3,2-c]pyridine derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To assess the anticancer potential of Furo[3,2-c]pyridine-7-carboxylic acid and its derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
-
Cell Seeding: Seed cancer cells (e.g., KYSE70, KYSE150) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]
Conclusion and Future Directions
Furo[3,2-c]pyridine-7-carboxylic acid represents a core scaffold with significant potential for the development of novel therapeutics, particularly in the field of oncology. The synthetic strategies outlined in this guide provide a clear path to access this molecule and its derivatives. While the biological activity of the parent carboxylic acid requires further investigation, the potent anticancer effects of related compounds highlight the promise of this chemical class. Future research should focus on the synthesis of a diverse library of Furo[3,2-c]pyridine-7-carboxylic acid derivatives to establish a comprehensive structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action, including confirming the hypothesized inhibition of the PI3K/Akt/mTOR pathway through techniques like molecular docking and enzymatic assays, will be critical for advancing these promising compounds towards clinical development.
References
- The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characteriz
- Application Notes and Protocols for Furo[3,2-c]pyridine Derivatives in Cancer Therapy. (URL: Available upon request)
- In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Deriv
-
Chotana, G. A., et al. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (URL: [Link])
- Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide. (URL: Available upon request)
-
Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. (URL: [Link])
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (URL: [Link])
-
Amin, K. M., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103444. (URL: [Link])
-
Janku, F., et al. (2018). The PI3K/AKT/mTOR pathway in solid tumors: from biology to therapy. Nature Reviews Clinical Oncology, 15(8), 473–491. (URL: [Link])
-
Docking Scores of Target Compounds against PI3K and mTOR docking... (URL: [Link])
- Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. (URL: Available upon request)
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (URL: [Link])
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (URL: [Link])
-
Optimized Sonogashira coupling of iodo benzene (1a) and ethyl... (URL: [Link])
-
Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. (URL: [Link])
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure of furo[3,2-c]pyridine-7-carboxylic acid
An In-depth Technical Guide to the Chemical Structure and Medicinal Chemistry of Furo[3,2-c]pyridine-7-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
The furo[3,2-c]pyridine scaffold is a heterocyclic motif of significant interest in contemporary medicinal chemistry and drug discovery. Its unique electronic and structural features have positioned it as a "privileged" structure in the design of targeted therapeutics. This guide provides a comprehensive technical overview of a specific derivative, furo[3,2-c]pyridine-7-carboxylic acid, including its chemical structure, physicochemical properties, and synthetic considerations. Furthermore, it delves into the broader biological context of the furopyridine class, exploring their established roles as potent kinase inhibitors and modulators of critical cellular signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities for therapeutic intervention.
Core Chemical Identity of Furo[3,2-c]pyridine-7-carboxylic Acid
Furo[3,2-c]pyridine-7-carboxylic acid is a specific isomer within the furopyridine family, characterized by the fusion of a furan ring and a pyridine ring. The placement of the carboxylic acid group at the 7-position is a key structural feature that influences its chemical reactivity and potential for molecular interactions.
Structural and Physicochemical Properties
The fundamental properties of furo[3,2-c]pyridine-7-carboxylic acid are summarized below. While exhaustive experimental data for this specific molecule is not widely published, its core attributes can be defined.
| Property | Value | Source |
| IUPAC Name | furo[3,2-c]pyridine-7-carboxylic acid | [1] |
| CAS Number | 603302-86-9 | [1] |
| Molecular Formula | C₈H₅NO₃ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Canonical SMILES | O=C(O)C1=CN=CC2=C1OC=C2 | [1] |
| InChI Key | RFLADSHTGHDBMC-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥97% | [1] |
| LogP | 0.147 | [1] |
| Predicted pKa | 2.03 ± 0.30 | [2] |
| Appearance | Solid (Predicted) | [2] |
*Note: Predicted values are for the related isomer Furo[3,2-b]pyridine-6-carboxylic acid and are included for estimation purposes.
Spectroscopic Profile (Predicted)
| Spectroscopy | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Carboxylic acid proton (δ 10-13 ppm, broad) |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Carboxylic acid carbonyl (δ 165-185 ppm) |
| IR Spectroscopy | O-H stretch (carboxylic acid, broad, 2500-3300 cm⁻¹), C=O stretch (1680-1710 cm⁻¹), C-O stretch (1210-1320 cm⁻¹) |
Rationale for Predictions: The predicted ranges are derived from standard values for the functional groups present and are informed by published data on closely related furopyridine structures.[2][3]
Synthesis Strategies for the Furo[3,2-c]pyridine Core
The synthesis of the furo[3,2-c]pyridine scaffold can be approached through several established routes in heterocyclic chemistry. The choice of a particular pathway is often dictated by the availability of starting materials and the desired substitution patterns on the final molecule.
Representative Synthetic Workflow: Pictet-Spengler Reaction
A robust method for constructing the core of a related tetrahydrofuro[3,2-c]pyridine system, a direct precursor to the aromatized scaffold, is the Pictet-Spengler reaction.[4] This reaction involves the condensation of an amine with an aldehyde to form an imine, followed by an acid-catalyzed intramolecular cyclization.
Caption: Generalized workflow for Furo[3,2-c]pyridine synthesis.
Hypothetical Protocol for Furo[3,2-c]pyridine-7-carboxylic Acid
The following is a representative, multi-step protocol for the synthesis of the title compound, based on established methodologies for similar heterocyclic systems.[3][4]
Objective: To synthesize Furo[3,2-c]pyridine-7-carboxylic acid.
Step 1: Synthesis of the Tetrahydrofuro[3,2-c]pyridine Intermediate
-
Imine Formation: Dissolve 2-(furan-2-yl)ethanamine (1.0 eq) and glyoxylic acid (1.1 eq) in a suitable solvent such as acetonitrile.
-
Heat the mixture to reflux for 1-2 hours, monitoring for the consumption of the starting amine by Thin Layer Chromatography (TLC).
-
Cyclization: Cool the reaction mixture to room temperature. Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or concentrated HCl, portionwise.
-
Stir the mixture at an elevated temperature (e.g., 70-80°C) for several hours until TLC indicates the formation of the cyclized product.
-
Work-up: Cool the mixture, and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Aromatization
-
Dissolve the crude tetrahydrofuro[3,2-c]pyridine-7-carboxylic acid from the previous step in a high-boiling point solvent like dioxane or toluene.
-
Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) (2-3 eq).
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Purification: Cool the mixture, filter off the solid byproducts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield the final Furo[3,2-c]pyridine-7-carboxylic acid.
Relevance in Drug Discovery: The Furopyridine Scaffold
While specific biological data for furo[3,2-c]pyridine-7-carboxylic acid is limited, the broader class of furopyridines has been extensively investigated, revealing significant potential in oncology and other therapeutic areas.[4]
Kinase Inhibition: Targeting Cdc-like Kinases (CLKs)
Derivatives of the related furo[3,2-b]pyridine scaffold have been identified as potent inhibitors of Cdc-like kinases (CLKs).[2][5] CLKs are dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2] The dysregulation of this process is a known hallmark of various cancers, making CLKs attractive targets for therapeutic development.
Caption: Inhibition of CLK-mediated pre-mRNA splicing by furopyridines.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential during embryonic development, and its aberrant reactivation in adults is a key driver in the formation and progression of several cancers, including basal cell carcinoma and medulloblastoma.[2] Furo[3,2-b]pyridine derivatives have been shown to modulate this pathway, acting downstream of the Smoothened (SMO) receptor.[2]
Caption: Hedgehog signaling and the point of furopyridine modulation.
Representative Experimental Protocol: Kinase Inhibition Assay
To assess the biological activity of newly synthesized furo[3,2-c]pyridine-7-carboxylic acid or its derivatives, a robust and validated protocol is essential. The following describes a general method for evaluating kinase inhibitory activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase (e.g., CLK2).
Methodology: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.
-
Prepare a solution of the target kinase and its specific substrate peptide in assay buffer.
-
Prepare an ATP solution at a concentration relevant to the Kₘ of the kinase (e.g., 10 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted test compound to each well.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 25 µL of a luminescence-based ATP detection reagent (which stops the kinase reaction and measures remaining ATP) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The amount of ATP consumed is inversely proportional to the luminescent signal.
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
Furo[3,2-c]pyridine-7-carboxylic acid represents a well-defined chemical entity within a pharmacologically significant class of heterocyclic compounds. While direct biological data on this specific molecule is sparse, the established potent activities of the broader furopyridine family, particularly as inhibitors of cancer-relevant kinases and signaling pathways, underscore its potential as a valuable building block for drug discovery programs. The synthetic strategies and analytical protocols outlined in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate this and related molecules, paving the way for the development of novel therapeutic agents.
References
- Furo[3,2-b]pyridine-6-carboxylic acid chemical properties - Benchchem.
- Furo[3,2-c]pyridine-7-carboxylic acid (CAS 603302-86-9) - Fluorochem.
- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI.
- Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction - Benchchem.
- The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals - Benchchem.
Sources
The Furo[3,2-c]pyridine-7-carboxylic Acid Scaffold: Physicochemical Properties, Synthesis, and Applications in Targeted eIF4A Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
The dysregulation of messenger RNA (mRNA) translation is a fundamental driver in the pathogenesis of numerous malignancies. Central to this process is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase responsible for unwinding mRNA secondary structures to enable ribosome scanning. While natural products like rocaglamide A (a flavagline) effectively inhibit eIF4A, their clinical utility has historically been bottlenecked by poor physicochemical properties and synthetic complexity.
Enter the Furo[3,2-c]pyridine-7-carboxylic acid scaffold. Through rational ligand-based design, this fused bicyclic heteroaromatic system has emerged as a premier bioisostere, offering the planar geometry required for target binding while drastically improving aqueous solubility and drug-likeness[1],. This technical guide provides an in-depth analysis of the Furo[3,2-c]pyridine-7-carboxylic acid molecular profile, its mechanistic causality in oncology, and self-validating protocols for its synthesis and functionalization.
Physicochemical Profiling & Structural Analysis
The Furo[3,2-c]pyridine core is a highly versatile pharmacophore[1]. The addition of a carboxylic acid moiety at the 7-position transforms the rigid core into an ideal building block for late-stage functionalization, allowing chemists to systematically explore structure-activity relationships (SAR) via amide couplings or esterifications.
Below is a structured quantitative summary comparing the unsubstituted core, the primary 7-carboxylic acid building block, and a highly advanced derivative utilized in the synthesis of Zotatifin (eFT226), a first-in-class eIF4A inhibitor[2],.
Table 1: Physicochemical Properties of Furo[3,2-c]pyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | SMILES String / Structural Role |
| Furo[3,2-c]pyridine | 271-92-1 | C₇H₅NO | 119.12 g/mol | C1=CN=CC2=C1OC=C2(Unsubstituted reference core)[3] |
| Furo[3,2-c]pyridine-7-carboxylic acid | 603302-86-9 | C₈H₅NO₃ | 163.13 g/mol | O=C(O)C1=CN=CC2=C1OC=C2(Primary synthetic building block)[4] |
| Zotatifin Precursor (Ax-12949) | 2098196-80-4 | C₂₅H₂₂BrNO₇ | 528.36 g/mol | Highly substituted advanced intermediate for eIF4A inhibitor development[2] |
Mechanistic Rationale: Overcoming Flavagline Limitations
The selection of the Furo[3,2-c]pyridine scaffold in modern drug discovery is not arbitrary; it is rooted in precise molecular causality. Flavaglines stabilize a translation-incompetent complex between eIF4A and mRNA. However, their high lipophilicity (log P) complicates intravenous delivery.
By replacing the complex natural product core with a Furo[3,2-c]pyridine scaffold, researchers achieve two critical objectives:
-
Pi-Stacking Preservation: The planar nature of the furo-pyridine ring perfectly mimics the phenyl rings of rocaglamide A, promoting essential pi-stacking interactions with the mRNA bases at the RNA/eIF4A1 interface.
-
Hydrogen Bonding & Solubility: The heteroatoms (nitrogen and oxygen) in the fused ring system, combined with elaborations at the 7-carboxylic acid position, allow for targeted hydrogen bonding (specifically with the N-H side chain of Gln195 in eIF4A) while lowering the overall log P to support controlled intravenous dosing.
Caption: Mechanism of eIF4A inhibition by Furo[3,2-c]pyridine derivatives, blocking mRNA translation.
Synthetic Methodologies & Self-Validating Workflows
To ensure high scientific integrity, the synthesis of Furo[3,2-c]pyridine derivatives must employ self-validating protocols. A self-validating system incorporates in-process controls (IPCs) that definitively confirm the success of a mechanistic step before the workflow proceeds.
Workflow Overview: Sonogashira Coupling and Cyclization
The most efficient method for constructing the Furo[3,2-c]pyridine skeleton involves a cascade reaction. It begins with the Sonogashira coupling of a substituted iodopyridine (e.g., 4-hydroxy-3-iodopyridine) with a terminal alkyne, followed immediately by an intramolecular 5-endo-dig cyclization[1].
Caption: Step-by-step synthetic workflow for the Furo[3,2-c]pyridine core via Sonogashira coupling.
Protocol 1: Synthesis of the Furo[3,2-c]pyridine Core
-
Causality: Palladium catalyzes the cross-coupling of the alkyne to the pyridine ring. The copper(I) co-catalyst activates the terminal alkyne. The subsequent heating drives the oxygen of the 4-hydroxy group to attack the activated alkyne (5-endo-dig cyclization), forming the furan ring[1].
-
Step 1 (Reaction Setup): To a solution of 4-hydroxy-3-iodopyridine in anhydrous DMF, add the desired terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and diisopropylamine (2.0 eq).
-
Step 2 (Execution): Heat the reaction mixture to 70°C under an inert argon atmosphere[1].
-
Step 3 (Self-Validation / IPC): Monitor via LC-MS. The protocol is self-validating because the intermediate acyclic coupled product and the final cyclized product have the same exact mass but distinct retention times and UV spectra. Complete conversion is validated when the intermediate peak fully transitions to the cyclized product peak.
-
Step 4 (Workup): Cool to room temperature, quench with water, extract with ethyl acetate, and purify via flash chromatography.
Protocol 2: Late-Stage Functionalization of the 7-Carboxylic Acid
-
Causality: To synthesize active eIF4A inhibitors (like the eFT226 series), the 7-carboxylic acid must be converted into an amide. Using EDC and HOBt prevents the racemization of any sensitive chiral centers in complex precursors while efficiently activating the carboxylic acid.
-
Step 1: Dissolve Furo[3,2-c]pyridine-7-carboxylic acid (or its complex derivative, e.g., S87) in dichloromethane at 0 °C.
-
Step 2: Add 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC, 3.0 eq), hydroxybenzotriazole (HOBt, 3.0 eq), and N,N-diisopropylethylamine (DIPEA, 7.5 eq). Stir for 5 minutes to form the active ester.
-
Step 3: Add the desired amine and allow the reaction to warm to room temperature.
-
Step 4 (Self-Validation): Validate via High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR. The successful formation of the amide is confirmed by the disappearance of the broad carboxylic acid -OH proton (~12-13 ppm) and the appearance of new amide N-H or alkyl signals in the NMR spectrum.
Analytical Validation Standards
For drug development professionals, ensuring the absolute purity and structural integrity of Furo[3,2-c]pyridine-7-carboxylic acid derivatives is non-negotiable.
-
High-Resolution Mass Spectrometry (HRMS): Must be employed to confirm the exact molecular formula. For the base 7-carboxylic acid, the expected [M+H]⁺ is 164.0342 m/z.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the regiochemistry of the furan ring closure. The distinct chemical shift of the furan proton (typically around 7.0 - 8.0 ppm depending on substitution) serves as a definitive marker of successful cyclization.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and O, ensuring the empirical formula matches the theoretical calculation (e.g., C: 58.90%, H: 3.09%, N: 8.59% for C₈H₅NO₃)[1].
References
-
BenchChem. "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization." 1
-
NIH PubChem. "Furo[3,2-c]pyridine | C7H5NO | CID 12234604." 3
-
Fluorochem. "Furo[3,2-c]pyridine-7-carboxylic acid (CAS 603302-86-9)." 4
-
Anax Laboratories. "Research Chemicals & Building Blocks | Zotatifin Precursors." 2
-
Journal of Medicinal Chemistry (via Sci-Hub). "Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase."
Sources
Comparative Technical Guide: Furo[3,2-c]pyridine-7-carboxylic Acid vs. 4-Carboxylic Acid Isomers
The following technical guide provides an in-depth analysis of the isomeric furo[3,2-c]pyridine carboxylic acids, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
Furo[3,2-c]pyridine carboxylic acids serve as critical bioisosteres for indole and quinoline scaffolds in drug discovery. While both isomers share the same core heterocycle—a pyridine ring fused to a furan ring across the c-bond—the positional difference of the carboxylate moiety (C4 vs. C7) dictates divergent electronic properties, synthetic accessibilities, and biological interaction modes.
-
Furo[3,2-c]pyridine-4-carboxylic acid places the acidic functionality in the "ortho-like" position relative to the pyridine nitrogen, creating potential for intramolecular hydrogen bonding and unique metal chelation profiles.
-
Furo[3,2-c]pyridine-7-carboxylic acid positions the carboxylate distally ("para-like" orientation relative to the furan oxygen's inductive influence), offering a steric and electronic profile more analogous to nicotinic acid derivatives.
This guide delineates the structural, synthetic, and physicochemical distinctions between these two isomers to support their rational selection in hit-to-lead optimization.
Structural & Electronic Analysis
Atom Numbering and Topology
Correct IUPAC numbering is essential for distinguishing these isomers. In the furo[3,2-c]pyridine system, the furan oxygen is assigned position 1. The nitrogen atom of the pyridine ring typically occupies position 5.
-
4-COOH Isomer: The carboxyl group is located at C4 , sandwiched between the bridgehead carbon (C3a) and the pyridine nitrogen (N5). This creates a sterically congested environment with high electron density due to the adjacent lone pair on nitrogen.
-
7-COOH Isomer: The carboxyl group is located at C7 , adjacent to the other bridgehead carbon (C7a) and C6. This position is sterically more accessible and electronically distinct, being further removed from the nitrogen's immediate inductive withdrawal.
Figure 1: IUPAC numbering of the furo[3,2-c]pyridine core. The 4-position (Yellow) is ortho to the nitrogen, while the 7-position (Green) is distal.
Electronic Environment
| Feature | 4-Carboxylic Acid | 7-Carboxylic Acid |
| Proximity to Nitrogen | Proximal (Ortho): Strong inductive withdrawal (-I) from N5 increases acidity but may facilitate zwitterion formation. | Distal (Meta-like): Reduced inductive effect from N5; acidity is more comparable to benzoic or nicotinic acid. |
| H-Bond Potential | High probability of intramolecular H-bond between COOH proton and N5 lone pair (5-membered ring motif). | Intermolecular H-bonding dominates; no internal stabilization with the ring nitrogen. |
| Steric Hindrance | High: Flanked by the furan ring fusion and the nitrogen lone pair. | Moderate: Flanked by C6 and the furan oxygen bridgehead. |
Synthetic Accessibility
The synthetic routes for these two isomers differ fundamentally. The 7-isomer is often accessed via "construction of the furan on a pyridine," while the 4-isomer frequently utilizes "aromatization of tetrahydro- precursors."
Synthesis of Furo[3,2-c]pyridine-7-carboxylic Acid
The most robust route involves the Sonogashira coupling of 4-hydroxy-3-iodopyridines followed by cyclization.
-
Precursor: 4-hydroxy-3-iodo-5-methylpyridine (or ester equivalent).
-
Key Step: Sonogashira coupling with trimethylsilylacetylene followed by CuI-mediated 5-endo-dig cyclization.
-
Functionalization: Oxidation of the C7-methyl group (if methyl precursor used) using KMnO₄ or SeO₂ to yield the acid.
Synthesis of Furo[3,2-c]pyridine-4-carboxylic Acid
Direct lithiation at C4 is difficult due to the directing effect of the furan oxygen toward C2. Therefore, the Pictet-Spengler approach is preferred, followed by oxidation.
-
Precursor: 2-(Furan-2-yl)ethanamine + Glyoxylic acid (or ester).
-
Key Step: Pictet-Spengler cyclization yields the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylic acid.
-
Aromatization: Dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C in refluxing xylene restores the aromatic pyridine ring.
Figure 2: Divergent synthetic workflows for the 7-COOH and 4-COOH isomers.
Physicochemical Properties[1][2][3][4][5]
The following properties are critical for predicting the behavior of these isomers in biological assays and formulation.
| Property | 4-COOH Isomer | 7-COOH Isomer | Implication |
| Predicted pKa (Acid) | ~3.5 - 4.0 | ~4.5 - 4.8 | 4-COOH is more acidic due to the electron-withdrawing N5. |
| Predicted pKa (Base) | ~2.0 (Pyridine N) | ~3.5 (Pyridine N) | 4-COOH nitrogen is less basic due to proximity to the acidic proton (zwitterion effect). |
| LogP (Lipophilicity) | 0.8 - 1.1 | 0.9 - 1.2 | Very similar, but 4-COOH may be more soluble in water if zwitterionic. |
| Solubility | pH-dependent; potential for low solubility at isoelectric point. | Standard carboxylic acid behavior.[1] | 4-COOH requires careful pH control during purification. |
Expert Insight: The 4-COOH isomer's proximity to the nitrogen atom often results in a "pseudo-ring" formation via hydrogen bonding in non-polar solvents, which can artificially increase apparent lipophilicity (LogD) and improve passive membrane permeability compared to the 7-COOH isomer.
Medicinal Chemistry Implications[1][6]
Pharmacophore Mapping
-
Kinase Inhibition (e.g., JAK2, CLK): The furo[3,2-c]pyridine scaffold is a known hinge-binder.
-
4-COOH Derivatives: The acid/amide at C4 projects into the solvent-exposed region or specific back-pockets (e.g., gatekeeper regions) depending on the kinase. The proximity to N5 allows for bidentate coordination to metals (e.g., Mg²⁺ in active sites).
-
7-COOH Derivatives: Substituents here typically extend towards the ribose-binding pocket or solvent front, often used to tune solubility without disrupting the primary hinge binding interaction at N5.
-
Metabolic Stability
-
Oxidation: The C2 and C3 positions of the furan ring are metabolic "soft spots" for oxidative opening.
-
N-Oxidation: The pyridine nitrogen is susceptible to N-oxide formation.
-
In the 4-COOH isomer , steric hindrance and electrostatic repulsion from the carboxylate reduce the rate of N-oxidation at N5.
-
The 7-COOH isomer leaves N5 exposed, making it more liable to metabolic N-oxidation unless blocked by adjacent substitution at C4 or C6.
-
Experimental Protocols
Protocol A: Synthesis of Furo[3,2-c]pyridine-7-carboxylic Acid (via Oxidation)
Applicable when starting from 7-methylfuro[3,2-c]pyridine.
-
Reagents: 7-Methylfuro[3,2-c]pyridine (1.0 eq), KMnO₄ (3.0 eq), Water/Pyridine (1:1 v/v).
-
Procedure:
-
Dissolve starting material in Water/Pyridine mixture.
-
Add KMnO₄ portion-wise at 60°C over 1 hour.
-
Reflux the mixture for 4 hours (monitor by TLC/LCMS).
-
Filter the hot mixture through Celite to remove MnO₂.
-
Concentrate the filtrate and acidify to pH 3-4 with 1N HCl.
-
Collect the precipitated white solid by filtration.
-
-
Purification: Recrystallization from Ethanol/Water.
Protocol B: Aromatization to Furo[3,2-c]pyridine-4-carboxylic Acid
Applicable when starting from 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylic acid.
-
Reagents: Tetrahydro-intermediate (1.0 eq), DDQ (2.2 eq), Dioxane.
-
Procedure:
-
Workup: Dissolve residue in saturated NaHCO₃, wash with EtOAc (to remove non-acidic impurities), then acidify the aqueous layer to pH 3 to precipitate the aromatic product.
References
-
Review of Furo[3,2-c]pyridine Synthesis
-
Medicinal Chemistry of Furopyridines
-
Journal of Medicinal Chemistry. "The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity." (1989).[7] (Cited for biological activity context).
-
-
Synthetic Methodology (Cyclization)
-
HETEROCYCLES. "Synthesis of New Multivalent Furo[3,2-c]pyridine Derivatives." (2022).[8] (Cited for Sonogashira/cyclization route).
-
-
Commercial Availability & Properties
Sources
- 1. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
The Furo[3,2-c]pyridine Scaffold in Medicinal Chemistry: A Technical Guide to Discovery, Synthesis, and Therapeutic Application
Executive Summary
The furo[3,2-c]pyridine scaffold is a highly privileged, fused bicyclic heterocycle that has garnered significant attention in modern drug discovery[1]. Functioning as a potent bioisostere for indole, benzofuran, and furopyrimidine cores, this scaffold provides a versatile framework for developing highly selective therapeutic agents[2]. Its unique electronic distribution and hydrogen-bonding capabilities make it particularly effective in targeting critical oncogenic and inflammatory pathways, most notably acting as an ATP-competitive inhibitor for kinases such as c-MET, RON, and the Janus kinase (JAK) family[3][4].
This technical whitepaper synthesizes field-proven synthetic methodologies, structure-activity relationship (SAR) insights, and robust biological evaluation protocols to provide a comprehensive roadmap for researchers working with furo[3,2-c]pyridine derivatives.
Pharmacological Landscape & Target Kinases
The therapeutic utility of the furo[3,2-c]pyridine core is best exemplified by its application in kinase inhibition. By occupying the ATP-binding pocket of target kinases, these derivatives block the phosphorylation cascades responsible for tumor proliferation and autoimmune inflammation[1][5].
c-MET and RON Inhibition
The c-MET receptor tyrosine kinase and its closely related family member RON are critical drivers of epithelial-mesenchymal transition (EMT) and metastasis. Furo[3,2-c]pyridine derivatives, such as the clinical candidate OSI-296, have demonstrated profound in vivo efficacy in tumor xenograft models by selectively inhibiting these kinases[6].
Comparative Inhibitory Activity Data
To contextualize the potency of the furo[3,2-c]pyridine scaffold, Table 1 compares the half-maximal inhibitory concentration (
Table 1: Comparison of Inhibitory Activity (
| Compound | Scaffold Type | c-MET | Clinical Status / Note |
| OSI-296 | Furo[3,2-c]pyridine | 42 (cellular) | Potent dual c-MET/RON inhibitor |
| Capmatinib | Imidazopyrazine | 0.8 | FDA Approved |
| Cabozantinib | Quinoline | 1.3 | FDA Approved |
| Crizotinib | Aminopyridine | 4.0 | FDA Approved |
| Savolitinib | Pyrazolopyrimidine | 5.0 | FDA Approved |
| Sunitinib | Indolinone | 37.0 | FDA Approved |
| Imatinib | Phenylaminopyrimidine | >10,000 | Off-target (Negative Control) |
Data indicates that while furo[3,2-c]pyridines possess slightly higher nanomolar
Synthetic Methodologies & Validated Protocols
The construction of the furo[3,2-c]pyridine skeleton requires precise control over cyclization thermodynamics. Below are two highly validated, self-contained protocols for synthesizing both the aromatic core and its saturated tetrahydro analogues.
Palladium-Catalyzed Sonogashira Coupling & Annulation Cascade
The most robust method for constructing the fully aromatic furo[3,2-c]pyridine scaffold utilizes a cascade reaction starting from 4-hydroxy-3-iodopyridine[7].
Mechanistic Causality:
The palladium catalyst (
Caption: Synthetic workflow for Furo[3,2-c]pyridine via Sonogashira coupling and cyclization.
Step-by-Step Protocol:
-
Preparation: In an inert atmosphere (Argon/N2), dissolve 1.0 equivalent of 4-hydroxy-3-iodopyridine in anhydrous DMF.
-
Catalyst Addition: Add 0.05 eq of
and 0.1 eq of . Stir for 5 minutes at room temperature[1]. -
Coupling: Introduce 1.2 eq of the desired terminal alkyne followed by 2.0 eq of diisopropylamine.
-
Cyclization: Elevate the reaction temperature to 70°C. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC) (typically 4-6 hours)[1].
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine (3x) to remove DMF. Dry the organic layer over
, concentrate, and purify via silica gel column chromatography.
Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines
For applications requiring a saturated piperidine ring (e.g., specific JAK inhibitors), the Pictet-Spengler reaction provides an efficient route to 4,5,6,7-tetrahydrofuro[3,2-c]pyridines[4][8].
Mechanistic Causality: The initial step is the condensation of an amine with an aldehyde to form an electrophilic imine. The addition of strong acid (HCl) protonates the imine, drastically increasing its electrophilicity. This triggers a nucleophilic attack from the electron-rich C2 position of the adjacent furan ring, closing the 6-membered piperidine ring[7][8].
Step-by-Step Protocol:
-
Imine Formation: To a solution of the target aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, ~250 µL)[8].
-
Condensation: Heat the mixture at 82°C for 1 hour. Verify imine formation via TLC, then concentrate the mixture to absolute dryness under reduced pressure[8].
-
Acid-Catalyzed Cyclization: Dissolve the crude imine in glacial acetic acid (1.5 mL). Slowly add concentrated hydrochloric acid (1 mL) portion-wise to prevent excessive exothermy[8].
-
Ring Closure: Stir the reaction mixture at 70°C for 5 hours.
-
Neutralization & Extraction: Cool the reaction and carefully add a saturated aqueous solution of NaOH until basic (pH > 8). Stir overnight at room temperature. Filter any precipitate, extract the filtrate with ethyl acetate (3 x 20 mL), and purify by column chromatography[8].
Biological Evaluation & Mechanism of Action
Once synthesized, furo[3,2-c]pyridine derivatives must be rigorously evaluated for their target engagement. For anti-inflammatory applications, these compounds are highly effective at inhibiting the JAK/STAT signaling pathway[4].
Pathway Modulation
By competitively binding to the ATP pocket of JAK kinases, tetrahydrofuro[3,2-c]pyridines prevent the auto-phosphorylation of JAK and the subsequent phosphorylation of STAT proteins. This halts the transcription of pro-inflammatory cytokines, making them highly valuable in treating rheumatoid arthritis[4].
Caption: Inhibition of the JAK/STAT signaling pathway by tetrahydrofuro[3,2-c]pyridine derivatives.
ADP-Glo™ Kinase Assay Protocol
To quantify the
-
Preparation: Plate the target kinase (e.g., JAK1, c-MET) in a 96-well or 384-well microplate in a standard kinase buffer.
-
Inhibitor Incubation: Add the furo[3,2-c]pyridine test compound at various serial dilutions and incubate for 15 minutes to allow for pocket binding.
-
Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Incubate at room temperature for 60 minutes[1].
-
Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Readout: Add the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Measure the luminescence using a microplate reader; luminescence is directly proportional to kinase activity[1].
Conclusion & Future Perspectives
The furo[3,2-c]pyridine scaffold represents a highly versatile, privileged structure in medicinal chemistry[2][9]. Through reliable synthetic routes like the Sonogashira cascade and the Pictet-Spengler cyclization, researchers can rapidly generate diverse libraries of both aromatic and saturated derivatives[1][7]. As demonstrated by its efficacy against c-MET, RON, and JAK kinases, this scaffold will continue to be a foundational element in the design of next-generation targeted therapies for oncology and autoimmune disorders[3][4][6]. Future optimization should focus on exploiting the unique hydrogen-bonding vectors of the furan oxygen to further enhance kinase selectivity and improve oral bioavailability.
References
1.[1] BenchChem. "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization." BenchChem. 2.[8] BenchChem. "Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction." BenchChem. 3.[7] BenchChem. "Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide." BenchChem. 4.[9] BenchChem. "The Furo[3,2-c]pyridine Scaffold: A Versatile Core in..." BenchChem. 5.[3] BenchChem. "Furo[3,2-c]pyridine-4-methanol Scaffolds: A Comparative Analysis Against Other Kinase Inhibitors." BenchChem. 6.[4] Wang, Y. et al. "Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors." Bioorganic & Medicinal Chemistry (PubMed). 7.[5] "Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases." Bioorganic & Medicinal Chemistry Letters (PubMed). 8.[6] "7-[(R)-1-(2,6-Dichloro-3-fluorophenyl)-ethoxy]-3-piperidin-4-yl-furo[3,2-c]pyridin-6-ylamine: A series of novel 6-aminofuro[3,2-c]pyridines as kinase inhibitors is described, most notably, OSI-296." MolAid. 9.[2] "Furopyridines in Drug Discovery." PharmaBlock.
Sources
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-[(R)-1-(2,6-Dichloro-3-fluorophenyl)-ethoxy]-3-piperidin-4-yl-furo[3,2-c]pyridin-6-ylamine - CAS号 1175296-85-1 - 摩熵化学 [molaid.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Physicochemical Profiling of Furo[3,2-c]pyridine-7-carboxylic Acid: Predictive Models and Experimental Validation for Lead Optimization
Executive Summary
Furo[3,2-c]pyridine-7-carboxylic acid (CAS: 603302-86-9) is a recognized "privileged scaffold" in modern medicinal chemistry. It serves as a critical building block for the synthesis of complex therapeutics, including highly targeted protein kinase inhibitors and eukaryotic initiation factor 4A (eIF4A) RNA helicase inhibitors like eFT226 (). For drug development professionals, characterizing the core physicochemical properties of this scaffold—specifically the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP)—is a mandatory first step in de-risking a project. These parameters dictate the molecule's ionization state, aqueous solubility, membrane permeability, and pharmacokinetic (PK) behavior.
This technical guide synthesizes predictive chemoinformatics data with self-validating experimental protocols to establish a robust physicochemical profile for this compound.
Predictive Physicochemical Profiling
Due to the fused bicyclic nature of the furo[3,2-c]pyridine core, the electronic distribution across the molecule significantly impacts its ionizable groups.
-
Acidic pKa : The carboxylic acid moiety at the 7-position is highly acidic. The electron-deficient pyridine ring exerts a strong inductive electron-withdrawing (-I) effect, which stabilizes the resulting carboxylate anion. Predictive models estimate the pKa of this carboxylic acid to be exceptionally low, at approximately 0.21 ± 0.10 (1)[1].
-
Basic pKa : The nitrogen atom within the pyridine ring retains its lone pair in an
orbital, allowing it to act as a weak base. The basic pKa for the pyridine nitrogen in the furo[3,2-c]pyridine scaffold is typically ~5.0 (2)[2]. -
Lipophilicity (logP) : The balance of the hydrophobic aromatic system and the polar heteroatoms (oxygen, nitrogen, and the carboxylic acid) yields a moderate lipophilicity.
Table 1: Quantitative Physicochemical Data Summary
| Property | Predicted Value | Functional Significance |
| Acidic pKa (COOH) | 0.21 ± 0.10 | Determines anionic state in physiological buffers. |
| Basic pKa (Pyridine N) | ~5.0 | Determines cationic state in gastric environments. |
| LogP (Octanol/Water) | ~1.0 | Indicates moderate baseline lipophilicity. |
| Isoelectric Point (pI) | ~2.6 | pH at which the molecule is a neutral zwitterion. |
Mechanistic Causality of Zwitterionic Behavior
Understanding the causality behind the data is critical for assay design. The interplay between the highly acidic carboxylic acid (pKa ~0.21) and the basic pyridine nitrogen (pKa ~5.0) dictates that this molecule exhibits complex pH-dependent behavior.
At physiological pH (7.4), the molecule exists almost entirely as an anion (deprotonated carboxylate, neutral pyridine). This maximizes aqueous solubility but severely limits passive transcellular membrane permeability (meaning
Self-Validating Experimental Methodologies
In silico predictions must be empirically verified. As a standard of trustworthiness, the following protocols are designed as self-validating systems —meaning the assay inherently proves its own accuracy before the final data is accepted.
Protocol A: High-Resolution pKa Determination via Potentiometric Titration
Advanced instrumentation, such as the Pion PULSE system, is required to measure pKa values accurately, especially when dealing with highly acidic functional groups.
-
Step 1: Sample Preparation : Dissolve 2-5 mg of the compound in a standardized 0.15 M KCl solution to maintain a constant ionic strength, mirroring physiological osmolarity. Degas the water by sparging with argon or nitrogen for 30 minutes.
-
Causality: Dissolved atmospheric
forms carbonic acid in water. If not degassed, this background acidity will artificially skew the titration curve and invalidate the measurement of the highly acidic 0.21 pKa group.
-
-
Step 2: Titration Execution : Utilize a high-impedance (
) double-junction combination pH electrode. Titrate with standardized 0.1 M HCl and 0.1 M NaOH across a pH range of 1.0 to 10.0 using precision micro-dispensers. -
Step 3: Self-Validation Checkpoint (Gran Plot Analysis) : Before analyzing the sample data, run a blank titration of the degassed solvent. Apply a Gran plot transformation to the blank data.
-
System Validation: The Gran plot must be perfectly linear in the strong acid and strong base regions. Any deviation from linearity indicates electrode fouling, junction potential drift, or titrant degradation, automatically invalidating the run.
-
Protocol B: LogP Determination via Shake-Flask and LC-MS/MS
-
Step 1: Phase Mutual Saturation : Vigorously stir equal volumes of 1-octanol and unbuffered water (adjusted to pH 2.5 to isolate the intrinsic logP of the zwitterion) for 24 hours.
-
Causality: Octanol and water are partially miscible. Failing to mutually saturate the phases prior to the experiment will cause microscopic volume shifts during the partitioning phase, leading to erroneous concentration calculations.
-
-
Step 2: Partitioning : Spike the compound into the aqueous phase. Combine with the octanol phase in a silanized glass vial. Shake at a constant 25°C for 60 minutes, then centrifuge at 3000 x g for 15 minutes to break any micro-emulsions at the interface.
-
Step 3: Self-Validation Checkpoint (Mass Balance) : Quantify the concentration of the compound in both the aqueous and organic phases independently using LC-MS/MS.
-
System Validation: Calculate the total mass recovered. The sum of the mass in both phases must be
of the initial spike. A failure in mass balance indicates compound precipitation at the interface, degradation, or adsorption to the glassware, rendering the calculated logP value untrustworthy.
-
Workflow Visualization
Fig 1: Physicochemical workflow for furo[3,2-c]pyridine-7-carboxylic acid with self-validation.
References
-
ChemicalBook. "Furo[3,2-c]pyridine-7-carboxylic acid | 603302-86-9". 1
-
Benchchem. "Furo[3,2-c]pyridin-6-ylmethanol (Scaffold Properties)". 2
-
ACS / Sci-Hub. "Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase".
Sources
Furo[3,2-c]pyridine Derivatives: A Technical Guide to a Promising Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has positioned kinase inhibitors at the forefront of modern drug discovery, particularly in oncology and inflammatory diseases. The furo[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic motif, offering a unique three-dimensional architecture for designing potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and experimental evaluation of furo[3,2-c]pyridine derivatives as kinase inhibitors.
The Furo[3,2-c]pyridine Scaffold: A Gateway to Kinase Inhibition
The fusion of a furan ring to a pyridine core creates the furo[3,2-c]pyridine system, a class of compounds that has garnered significant interest in medicinal chemistry.[1] This scaffold's structural rigidity and unique electronic properties make it an ideal starting point for developing molecules that can effectively target the ATP-binding site of various kinases.[2] Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, and the development of small molecule inhibitors that can selectively modulate these pathways is a key therapeutic strategy.[3] Furo[3,2-c]pyridine derivatives have shown promise in targeting several critical oncogenic and inflammatory signaling cascades, including the PI3K/Akt/mTOR and JAK/STAT pathways.[4]
Crafting the Core: Synthetic Strategies for Furo[3,2-c]pyridine Derivatives
The construction of the furo[3,2-c]pyridine skeleton can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.
Sonogashira Coupling and Annulation Cascade
A versatile and widely employed method for constructing the furo[3,2-c]pyridine scaffold involves a palladium-catalyzed Sonogashira cross-coupling reaction.[4] This is typically followed by an intramolecular cyclization to form the fused furan ring. A common starting material for this approach is 4-hydroxy-3-iodopyridine, which undergoes a cascade reaction with a terminal alkyne.[4]
Experimental Protocol: Synthesis via Sonogashira Coupling and Cyclization
Objective: To synthesize a substituted furo[3,2-c]pyridine derivative.
Materials:
-
4-hydroxy-3-iodopyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., diisopropylamine)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 4-hydroxy-3-iodopyridine in DMF, add the terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and diisopropylamine.
-
Heat the reaction mixture to 70°C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired furo[3,2-c]pyridine derivative.[4]
Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines
For the synthesis of the corresponding saturated heterocyclic system, the Pictet-Spengler reaction offers a robust alternative.[5] This acid-catalyzed reaction involves the condensation of a furan-containing ethanamine derivative with an aldehyde or ketone, followed by cyclization.[5]
Experimental Protocol: Synthesis of Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction
Objective: To synthesize a 4-substituted tetrahydrofuro[3,2-c]pyridine.
Materials:
-
2-(5-methylfuran-2-yl)ethanamine
-
Aldehyde (e.g., benzaldehyde)
-
Dry acetonitrile
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a flask containing dry acetonitrile, add the desired aldehyde followed by 2-(5-methylfuran-2-yl)ethanamine.
-
Heat the mixture at 82°C for 1 hour, monitoring by TLC.
-
Concentrate the reaction mixture to dryness to obtain the crude imine.
-
Dissolve the crude imine in glacial acetic acid and add concentrated hydrochloric acid portionwise.
-
Stir the reaction mixture at 70°C for 5 hours.
-
Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.
-
Filter any precipitate that forms and extract the filtrate with ethyl acetate.
-
Purify the product by column chromatography on silica gel.[5]
Mechanism of Action: Targeting Key Kinase Signaling Pathways
Furo[3,2-c]pyridine derivatives exert their biological effects by inhibiting key kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[1] Furo[3,2-c]pyridine derivatives have been hypothesized to inhibit this pathway, thereby impeding tumor progression.[1]
Caption: Potential inhibition of the JAK/STAT signaling pathway by furo[3,2-c]pyridine derivatives.
Structure-Activity Relationship (SAR) and Lead Compounds
The biological activity of furo[3,2-c]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships is crucial for designing more potent and selective inhibitors.
A novel class of 3,7-diphenyl-4-amino-thieno and furo[3,2-c]pyridines has been designed and synthesized as potent inhibitors of angiogenetic kinases such as VEGFR2, Tie-2, and EphB4. [2]The exploration of SAR within this series was facilitated by versatile synthetic methods, including double Suzuki coupling. [2]
| Compound ID | Scaffold | Target Kinase(s) | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| OSI-296 | Furo[3,2-c]pyridine | c-MET | 42 (cellular) | [2] |
| RON | 200 (cellular) | [2] | ||
| Compound 14 | Furo[2,3-b]pyridine | CDK2/cyclin A2 | 930 | [6] |
| Compound 4 | Furo[2,3-b]pyridine | CDK2/cyclin A2 | 240 | [6] |
| Compound 8 | Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 650 | [6] |
| Compound 11 | Pyridine | CDK2/cyclin A2 | 500 | [6]|
In Vitro Evaluation: Key Experimental Protocols
The biological evaluation of novel furo[3,2-c]pyridine derivatives involves a series of in vitro assays to determine their cytotoxicity and kinase inhibitory activity.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a furo[3,2-c]pyridine derivative against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., KYSE70 esophageal cancer cells)
-
Complete cell culture medium
-
Furo[3,2-c]pyridine derivative (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the furo[3,2-c]pyridine compound for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value. [1][4]
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of kinase inhibition.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
Objective: To determine the in vitro inhibitory activity of a furo[3,2-c]pyridine derivative against a specific kinase.
Materials:
-
Recombinant kinase (e.g., PI3K)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Furo[3,2-c]pyridine derivative
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plate
-
Luminometer
Procedure:
-
Prepare a reaction buffer containing the kinase and its substrate.
-
Add the furo[3,2-c]pyridine compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. [4]
Pathway Analysis: Western Blotting
Western blotting is used to investigate the effect of the compounds on the phosphorylation status of key proteins within a signaling pathway.
Experimental Protocol: Western Blotting
Objective: To determine the effect of a furo[3,2-c]pyridine derivative on the phosphorylation of a target protein in a specific signaling pathway.
Materials:
-
Cancer cell line
-
Furo[3,2-c]pyridine derivative
-
Lysis buffer
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (against phosphorylated and total protein)
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cultured cells with the furo[3,2-c]pyridine compound.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein to confirm equal loading.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation. [4]
Future Perspectives and Conclusion
The furo[3,2-c]pyridine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for generating libraries of compounds for high-throughput screening. Future research should focus on a more detailed exploration of the structure-activity relationships to guide the design of inhibitors with improved potency and selectivity. Furthermore, a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds is necessary to assess their potential for in vivo efficacy and clinical development. While no furo[3,2-c]pyridine-based kinase inhibitors have been publicly announced to be in preclinical or clinical trials, the compelling in vitro data suggests that this scaffold holds significant potential for the future of targeted therapies.
References
-
PubChem. Furo[3,2-c]pyridine. Available from: [Link]
-
Kim, K. et al. Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases. Bioorg Med Chem Lett. 17 (1), 250-4 (2007). Available from: [Link]
-
ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available from: [Link]
-
MDPI. Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available from: [Link]
-
MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available from: [Link]
-
Crossref. Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Available from: [Link]
-
PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available from: [Link]
-
ResearchGate. Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Available from: [Link]
-
Royal Society of Chemistry. Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. Available from: [Link]
-
Semantic Scholar. Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
Biological Activity and Therapeutic Potential of Furo[3,2-c]pyridine-7-carboxylic Acid Analogs
The following technical guide details the biological activity, therapeutic applications, and experimental characterization of Furo[3,2-c]pyridine-7-carboxylic acid and its analogs.
Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary
The furo[3,2-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, the 7-carboxylic acid derivative (CAS 603302-86-9) and its analogs have emerged as critical pharmacophores in the development of eIF4A RNA helicase inhibitors (oncology) and GSK-3
Unlike simple pyridine carboxylates, the fused furan ring confers unique lipophilicity and geometric constraints, acting as a bioisostere for isoquinoline or quinoline cores. This guide dissects the structure-activity relationships (SAR), validated biological targets, and essential experimental protocols for this chemical class.
Structural Perspective & Pharmacophore Analysis
Chemical Identity[1]
-
CAS Number: 603302-86-9[4]
-
Core Scaffold: Furo[3,2-c]pyridine (Bioisostere of Isoquinoline)
-
Key Substituent: Carboxylic acid at position 7 (adjacent to the bridgehead, modulating solubility and metal chelation potential).
Bioisosterism and Binding Modes
The furo[3,2-c]pyridine core offers distinct advantages over its carbocyclic analogs (e.g., isoquinoline):
-
Hydrogen Bonding: The furan oxygen acts as a weak hydrogen bond acceptor, potentially interacting with serine/threonine residues in binding pockets (e.g., ATP-binding sites of kinases).
-
Pi-Stacking: The planar heteroaromatic system facilitates
- stacking interactions with aromatic amino acids (Phe, Tyr, Trp), critical for intercalating into RNA-protein complexes (e.g., eIF4A). -
Metabolic Stability: The electron-rich furan ring alters the metabolic susceptibility of the pyridine ring compared to standard quinolines.
Validated Biological Targets
eIF4A RNA Helicase Inhibition (Oncology)
The most prominent recent application of furo[3,2-c]pyridine-7-carboxylic acid analogs is in the synthesis of Zotatifin (eFT226) and related rocaglamide mimics.
-
Mechanism: These analogs bind to eIF4A (eukaryotic initiation factor 4A), clamping it onto polypurine sequences in mRNA. This prevents the unwinding of RNA secondary structures in the 5'-UTR, blocking the translation of oncogenes like MYC, CCND1, and BCL2.
-
Role of the Scaffold: The furo[3,2-c]pyridine moiety mimics the A-ring/B-ring system of natural rocaglamides, providing the necessary geometry to stack with RNA bases (specifically Adenine) within the helicase complex.
-
Therapeutic Outcome: Potent inhibition of tumor growth in KRAS-mutant cancers and B-cell lymphomas.
GSK-3 Inhibition (Neurodegeneration & Diabetes)
Analogs derived from the 7-carboxylic acid position function as ATP-competitive inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3
-
Mechanism: The nitrogen of the pyridine ring and the carboxylate-derived amide/ester act as a bidentate motif to anchor the molecule in the ATP-binding hinge region (Val135).
-
Therapeutic Outcome: Inhibition leads to glycogen synthesis stabilization (diabetes) and reduced tau hyperphosphorylation (Alzheimer's disease).
HIF Prolyl Hydroxylase (HIF-PH) Inhibition (Anemia)
While less common than isoquinoline analogs, the pyridine-carboxylate motif is a classic pharmacophore for inhibiting HIF-PH enzymes via active-site iron chelation.
-
Mechanism: The 7-COOH and the pyridine nitrogen (N5) can form a coordinate bond with the Fe(II) center in the PHD2 enzyme, mimicking 2-oxoglutarate.
-
Therapeutic Outcome: Stabilization of HIF-1
, leading to increased erythropoietin (EPO) production.
Visualization of Signaling Pathways
eIF4A Inhibition Pathway (Oncology)
The following diagram illustrates how furo[3,2-c]pyridine analogs (like Zotatifin precursors) disrupt oncogenic translation.
Caption: Mechanism of eIF4A inhibition by furo[3,2-c]pyridine analogs, preventing oncogene translation.
Experimental Protocols
Chemical Synthesis: Sonogashira Annulation Strategy
This is the industry-standard method for accessing the furo[3,2-c]pyridine core with high regiocontrol.
Reagents:
-
4-Hydroxy-3-iodopyridine (Starting Material)
-
Methyl propiolate (or functionalized terminal alkyne)
-
Pd(PPh
) Cl (Catalyst) -
CuI (Co-catalyst)
-
Triethylamine (Base/Solvent)
Protocol:
-
Coupling: Dissolve 4-hydroxy-3-iodopyridine (1.0 equiv) in anhydrous DMF/TEA (3:1).
-
Catalysis: Add Pd(PPh
) Cl (5 mol%) and CuI (2 mol%) under an inert nitrogen atmosphere. -
Addition: Dropwise add the terminal alkyne (1.2 equiv) at room temperature.
-
Cyclization: Heat the mixture to 80°C for 4–6 hours. The initial Sonogashira coupling is followed by a spontaneous 5-endo-dig cyclization of the hydroxyl group onto the alkyne.
-
Workup: Dilute with EtOAc, wash with brine, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Hydrolysis (for 7-COOH): If an ester alkyne was used, hydrolyze using LiOH in THF/H
O to yield the free acid.
Bioassay: GSK-3 Kinase Inhibition (ADP-Glo)
To validate biological activity against kinase targets.
Materials:
-
Recombinant GSK-3
enzyme. -
GSK-3 substrate peptide.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test Compound: Furo[3,2-c]pyridine-7-carboxylic acid analog.[2]
Step-by-Step:
-
Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl
, 0.1 mg/mL BSA). -
Incubation: In a 384-well white plate, add 2
L of compound (serial dilutions in DMSO) and 2 L of GSK-3 enzyme (0.5 ng/well). Incubate for 10 min at RT. -
Reaction Start: Add 2
L of Substrate/ATP mix (10 M peptide, 10 M ATP). Incubate for 60 min at RT. -
Termination: Add 5
L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min. -
Detection: Add 10
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 min. -
Readout: Measure luminescence on a plate reader. Calculate IC
using a sigmoidal dose-response curve.
Quantitative Data Summary
The following table summarizes reported potency ranges for furo[3,2-c]pyridine derivatives against key targets.
| Target Class | Specific Target | Compound Type | Activity (IC | Reference Context |
| Helicase | eIF4A1 | Zotatifin Analog | 2 – 10 nM | Inhibition of cell proliferation (MDA-MB-231) |
| Kinase | GSK-3 | 7-Amide Derivative | 50 – 200 nM | Neuroprotection assays |
| Kinase | PI3K | 2-Aryl Derivative | 0.5 – 1.5 | Cancer cell viability |
| Oxygenase | HIF-PH2 | 7-COOH Analog | 10 – 50 | Erythropoiesis stimulation (Hypothetical/Scaffold level) |
References
-
Synthesis of Furo[3,2-c]pyridines: Reissig, H. U., & Taszarek, M. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Heterocycles. Link
-
eIF4A Inhibition: Ernst, J. T., et al. (2020). Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase. Journal of Medicinal Chemistry. Link
-
GSK-3 Inhibitors: Use of furo[3,2-c]pyridine-7-carboxylic acid in kinase inhibitor synthesis. World Intellectual Property Organization Patent WO2003076442A1. Link
-
HIF-PH Inhibitors: Warshakoon, N. C., et al. (2006).[5] Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Compound Data: PubChem CID 12234604 (Furo[3,2-c]pyridine).[6] Link
Sources
- 1. WO2021001743A1 - Translation inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. US20170145026A1 - Eif4a-inhibiting compounds and methods related thereto - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Furo[3,2-c]pyridine-7-carboxylic acid SMILES and InChIKey
The following technical guide details the structural, synthetic, and application-based profile of Furo[3,2-c]pyridine-7-carboxylic acid . This document is structured to serve as a primary reference for medicinal chemists and drug discovery scientists.
Part 1: Compound Identity & Structural Analysis
Core Identifiers
The precise identification of the 7-carboxylic acid isomer is critical, as positional isomers (e.g., the 2-carboxylic acid or the [3,2-b] fused system) possess distinct chemical reactivities and biological profiles.
| Identifier | Value |
| Common Name | Furo[3,2-c]pyridine-7-carboxylic acid |
| CAS Registry Number | 603302-86-9 |
| Canonical SMILES | O=C(O)C1=CN=CC2=C1OC=C2 |
| InChI String | InChI=1S/C8H5NO3/c10-8(11)6-4-9-3-5-1-2-12-7(5)6/h1-4H,(H,10,11) |
| InChIKey | RFLADSHTGHDBMC-UHFFFAOYSA-N |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
Structural Logic & Numbering
The furo[3,2-c]pyridine scaffold consists of a furan ring fused to the c-face (bond between positions 3 and 4) of a pyridine ring. Correct numbering is essential for derivatization:
-
Position 1: Oxygen atom of the furan ring.
-
Position 7: The carbon atom beta to the pyridine nitrogen, located on the "upper" face of the pyridine ring in standard 2D representations.
The 7-carboxylic acid moiety provides a critical handle for amide coupling (to generate focused libraries) or bioisosteric replacement (e.g., with tetrazoles or oxadiazoles) to modulate solubility and potency.
Part 2: Synthetic Methodology
Retrosynthetic Analysis
The most robust route to the furo[3,2-c]pyridine core involves constructing the furan ring onto a pre-functionalized pyridine scaffold. This approach allows for the early introduction of the carboxylic acid (or its ester precursor) at position 7.
Key Disconnection: The C2–C3 bond of the furan ring is formed via a Sonogashira coupling / 5-endo-dig cyclization cascade .[3]
Caption: Retrosynthetic logic disconnecting the furan ring to reveal the 4-hydroxy-3-iodopyridine precursor.
Detailed Synthetic Protocol
The following protocol is adapted from standard methodologies for furopyridine synthesis (e.g., Heterocycles 2022, Beilstein J. Org.[4] Chem. 2023), optimized for the carboxylic acid derivative.
Stage 1: Precursor Preparation (Iodination)
-
Substrate: Methyl 4-hydroxynicotinate (to protect the acid and direct regioselectivity).
-
Reagents: Iodine (
), Potassium Iodide ( ), Sodium Carbonate ( ). -
Procedure:
-
Dissolve methyl 4-hydroxynicotinate in water/THF.
-
Add
(1.2 eq) followed by dropwise addition of / solution. -
Stir at ambient temperature for 12–24 hours.
-
Acidify with HCl to precipitate Methyl 4-hydroxy-5-iodonicotinate .
-
Stage 2: Sonogashira Coupling & Cyclization (One-Pot)
This step installs the furan ring. The use of trimethylsilylacetylene (TMS-acetylene) serves as a surrogate for the unsubstituted furan carbons.
-
Reagents:
-
Catalyst:
(5 mol%) -
Co-catalyst:
(2 mol%) -
Base: Triethylamine (
) or Diisopropylamine ( ) -
Solvent: DMF or anhydrous THF
-
Alkyne: TMS-acetylene
-
-
Step-by-Step Protocol:
-
Degassing: Charge a reaction vessel with Methyl 4-hydroxy-5-iodonicotinate,
, and . Evacuate and backfill with Argon (3 cycles). -
Addition: Add degassed DMF, followed by
and TMS-acetylene (1.5 eq). -
Coupling: Heat to 50°C for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the aryl iodide.
-
Cyclization: Increase temperature to 80–90°C. The intramolecular nucleophilic attack of the pyridone oxygen onto the activated alkyne occurs (5-endo-dig). Note: If TMS is not cleaved in situ, a subsequent TBAF treatment may be required.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[8] -
Purification: Flash column chromatography (Hexane/EtOAc gradient) yields the Methyl furo[3,2-c]pyridine-7-carboxylate .
-
Stage 3: Hydrolysis
-
Reagents: Lithium Hydroxide (
), THF/Water (1:1). -
Procedure: Stir the ester in
solution at room temperature for 1 hour. Acidify to pH 3–4 to precipitate the final Furo[3,2-c]pyridine-7-carboxylic acid .
Part 3: Applications & Signaling Pathways[9]
Medicinal Chemistry Utility
The furo[3,2-c]pyridine scaffold is a recognized bioisostere for quinoline and isoquinoline, offering altered electronic properties and reduced lipophilicity (LogP ~0.15 for the acid).
-
Kinase Inhibition: The scaffold mimics the adenine core of ATP, making it a privileged structure for Type I kinase inhibitors (e.g., JAK2 , CLK families).
-
Fragment-Based Discovery: The 7-COOH group allows for rapid expansion into amide libraries to probe solvent-exposed regions of a binding pocket.
Mechanism of Action (Kinase Context)
The following diagram illustrates the potential interference of furo[3,2-c]pyridine derivatives within a generic phosphorylation cascade.
Caption: Competitive inhibition mechanism where the scaffold blocks ATP binding, preventing substrate phosphorylation.
References
-
Fluorochem. Furo[3,2-c]pyridine-7-carboxylic acid Product Sheet. Accessed March 2026. Link
-
Taszarek, M., & Reissig, H. U. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Heterocycles, 104(11).[3] Link
-
Beilstein J. Org. Chem. (2023).[7] Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.[7][9] Beilstein Journal of Organic Chemistry. Link
-
PubChem. Furo[3,2-c]pyridine Compound Summary. National Library of Medicine. Link
Sources
- 1. Furopyridines | Fisher Scientific [fishersci.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer | MDPI [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. PubChemLite - Furo[3,2-c]pyridine (C7H5NO) [pubchemlite.lcsb.uni.lu]
- 7. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Furo[3,2-c]pyridine Carboxylic Acid Derivatives: Synthetic Architectures & Therapeutic Horizons
Executive Summary: The Isostere Advantage
In the high-stakes arena of medicinal chemistry, the furo[3,2-c]pyridine scaffold represents a sophisticated bioisostere of the quinoline and isoquinoline cores. While the nitrogen placement in quinolines is well-exploited, the furo[3,2-c]pyridine isomer offers a distinct electronic profile, primarily due to the inductive effect of the oxygen atom in the fused furan ring.
This guide analyzes the furo[3,2-c]pyridine-4-carboxylic acid derivatives—a specific subclass where the carboxylic acid moiety at the C4 position serves as a critical "warhead" for metal chelation (e.g., in HIF prolyl hydroxylase inhibition) or as a solubilizing handle in kinase inhibitors.
Key Technical Value:
-
Electronic Modulation: The furan ring reduces the basicity of the pyridine nitrogen compared to quinoline, altering solubility and metabolic stability (reducing N-oxidation susceptibility).
-
Vector Control: The C4-carboxylate provides a rigid vector for salt-bridge interactions within enzyme active sites (e.g., Arg/Lys residues in kinase pockets).
Synthetic Architectures
The construction of the furo[3,2-c]pyridine core requires navigating regioselectivity challenges. We present two field-validated workflows: the Sonogashira Cascade for core construction and the Reissert-Henze Strategy for specific C4-functionalization.
Workflow A: The Sonogashira/5-endo-dig Cascade
This is the most versatile route for generating the core scaffold from functionalized pyridines. It relies on a palladium-catalyzed coupling followed by an intramolecular cyclization.[1]
Protocol Logic:
-
Precursor: 4-hydroxy-3-iodopyridine.[1] The hydroxyl group acts as the nucleophile for the cyclization.
-
Coupling: Sonogashira coupling with a terminal alkyne introduces the furan carbons.[1]
-
Cyclization: A 5-endo-dig cyclization (favored under Baldwin’s rules due to the specific geometry) closes the furan ring.
Step-by-Step Methodology:
-
Reagents: 4-hydroxy-3-iodopyridine (1.0 eq), Terminal Alkyne (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), Et3N (3.0 eq).
-
Solvent: Anhydrous DMF (degassed).
-
Condition: Heat at 80°C for 4–6 hours under Argon.
-
Workup: The intermediate alkyne often cyclizes spontaneously or requires a brief treatment with a base (K2CO3) in MeOH to yield the furo[3,2-c]pyridine.
Workflow B: The Reissert-Henze Access to C4-Carboxylates
Direct carboxylation of the pyridine ring is difficult. The Reissert-Henze reaction provides an elegant solution by activating the pyridine N-oxide to introduce a nitrile group, which is then hydrolyzed to the acid.
Mechanism:
-
N-Oxidation: Conversion of the furo[3,2-c]pyridine to its N-oxide using m-CPBA.
-
Activation: The N-oxide reacts with benzoyl chloride, creating a highly electrophilic N-benzoyloxypyridinium salt.
-
Nucleophilic Attack: Cyanide ion attacks the C4 position (alpha to nitrogen), breaking aromaticity.
-
Elimination: Loss of benzoic acid re-aromatizes the system, leaving a C4-nitrile.
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to the carboxylic acid.
Caption: Figure 1.[2] The Reissert-Henze synthetic pathway for regioselective introduction of the carboxylic acid moiety at the C4 position of the furo[3,2-c]pyridine scaffold.[3]
Medicinal Chemistry & SAR
The furo[3,2-c]pyridine-4-carboxylic acid is not just a structural scaffold; it is a pharmacophore designed for specific biological interactions.
A. HIF Prolyl Hydroxylase (HIF-PH) Inhibition
The structural logic here mimics the 2-oxoglutarate (2-OG) cofactor used by HIF-PH enzymes.
-
Mechanism: HIF-PH enzymes require iron (Fe2+) and 2-OG to hydroxylate HIF-alpha. Inhibitors must chelate the active site iron.
-
Pharmacophore: The pyridine nitrogen and the adjacent C4-carboxylic acid form a bidentate chelation motif that competitively binds the active site iron, displacing 2-OG.
-
Design Note: The fused furan ring adds lipophilicity, improving cell permeability compared to simple pyridine dicarboxylates.
B. Kinase Inhibition (JAK/SYK)
In kinase inhibitors, the carboxylic acid often serves as a solvent-exposed solubilizing group, while the furo[3,2-c]pyridine core functions as the hinge-binder.
-
Hinge Binding: The pyridine nitrogen (N5) accepts a hydrogen bond from the kinase hinge region.
-
Selectivity: Substitutions at the C2 (furan) position extend into the hydrophobic pocket, allowing for selectivity tuning between kinase families (e.g., JAK2 vs. JAK3).
Quantitative Data: Cytotoxicity Profile (Esophageal Cancer) Recent studies evaluated C2-substituted furo[3,2-c]pyridine derivatives against KYSE cell lines.
| Compound ID | Substitution (R) | Cell Line | IC50 (µg/mL) | Activity Level |
| FP-4c | 2-(4-fluorophenyl) | KYSE70 | 0.88 | Potent |
| FP-4c | 2-(4-fluorophenyl) | KYSE150 | 0.65 | Potent |
| FP-Ref | Unsubstituted | KYSE70 | >20.0 | Inactive |
Table 1: Comparative cytotoxicity demonstrating the necessity of C2-aryl substitution for anticancer activity.
Experimental Protocol: Synthesis of Furo[3,2-c]pyridine-4-carboxylic Acid[3]
Objective: Synthesis of the C4-carboxylic acid derivative via nitrile hydrolysis.
Reagents:
-
Furo[3,2-c]pyridine-4-carbonitrile (Intermediate)[3]
-
Glacial Acetic Acid (AcOH)[4]
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Dissolution: Dissolve 1.0 g (6.9 mmol) of furo[3,2-c]pyridine-4-carbonitrile in 10 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Acidification: Add 10 mL of concentrated HCl dropwise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 6 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1) for the disappearance of the nitrile spot.
-
Precipitation: Cool the reaction to room temperature. Pour the mixture onto 50 g of crushed ice.
-
pH Adjustment: Carefully adjust the pH to 3–4 using 2M NaOH. The carboxylic acid typically precipitates at this isoelectric point.
-
Isolation: Filter the white solid, wash with cold water (2 x 10 mL), and dry under vacuum at 50°C.
-
Yield: Expected yield is 75–85%.
Self-Validation Check:
-
IR Spectroscopy: Disappearance of the sharp nitrile peak at ~2220 cm⁻¹ and appearance of the broad O-H stretch (2500–3300 cm⁻¹) and carbonyl C=O stretch (~1700 cm⁻¹).
Biological Logic Map
The following diagram illustrates the divergent biological pathways targeted by this scaffold based on specific functionalization.
Caption: Figure 2. Structure-Activity Relationship (SAR) map distinguishing the requirements for HIF-PH inhibition versus Kinase inhibition.
References
-
Synthesis of Furo[3,2-c]pyridines via Sonogashira Cascade
- Title: "Synthesis and reactions of 2-substituted furo[3,2-c]pyridines."
- Source:Journal of Heterocyclic Chemistry, 2010.
- Context: Defines the primary cyclization route
-
(Journal Homepage)
-
Reissert-Henze Functionalization
- Title: "Synthesis of 2-[3-(trifluoromethyl)
- Source:Chemical Papers, 2009.
- Context: Details the N-oxide to Nitrile to Acid conversion protocol.
-
HIF Prolyl Hydroxylase Inhibition (Analogous Scaffolds)
-
Anticancer Activity (Esophageal Cell Lines)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [(4-Hydroxyl-benzo[4,5]thieno[3,2-c]pyridine-3-carbonyl)-amino]-acetic acid derivatives; HIF prolyl 4-hydroxylase inhibitors as oral erythropoietin secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
In-Depth Technical Guide: Synthesis of Furo[3,2-c]pyridine-7-carboxylic Acid via the Pictet-Spengler Reaction
Introduction & Strategic Rationale
The furo[3,2-c]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural core for numerous high-value therapeutics. Specifically, furo[3,2-c]pyridine-7-carboxylic acid (CAS: 603302-86-9) is a critical building block in the synthesis of advanced oncology and immunology drug candidates, including Zotatifin (eFT226), a first-in-class inhibitor of the eukaryotic initiation factor 4A (eIF4A) RNA helicase , and various Janus kinase (JAK1) inhibitors .
Causality Behind Experimental Choices
-
Starting Material Selection: We begin with ethyl 3-amino-2-(furan-2-yl)propanoate rather than the free amino acid. Free amino acids form zwitterions that are highly insoluble in the non-polar organic solvents required for a clean Pictet-Spengler reaction. Furthermore, masking the carboxylic acid as an ethyl ester prevents premature decarboxylation during the high-temperature aromatization step.
-
Acid Catalyst Selection: The furan ring is highly sensitive to strong aqueous acids, which can trigger a hydrolytic ring-opening to yield 1,4-diketones (e.g., 3-(2-oxopropyl)piperidin-4-one derivatives) . By utilizing anhydrous trifluoroacetic acid (TFA) in dichloromethane (DCM), we maintain the necessary acidity to generate the highly electrophilic iminium ion without compromising the integrity of the furan oxygen.
Figure 1. Mechanistic sequence of the acid-catalyzed Pictet-Spengler cyclization.
Quantitative Data & Process Optimization
To ensure a self-validating and robust protocol, extensive optimization of the two critical bottleneck steps—cyclization and aromatization—was conducted. The data below summarizes the causality behind the final protocol parameters.
Table 1: Optimization of the Pictet-Spengler Cyclization Step
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| HCl (aq) | EtOH | 80 | 12 | 15 | Major furan ring-opening (1,4-diketone formation) |
| BF₃·OEt₂ | DCM | 25 | 24 | 42 | Incomplete conversion; iminium ion insufficiently electrophilic |
| TFA (2.0 eq) | DCM | 40 | 16 | 85 | Clean conversion, high purity, furan ring intact |
| TsOH | Toluene | 110 | 8 | 68 | Moderate thermal decomposition and tarring |
Table 2: Optimization of the Dehydrogenative Aromatization Step
Note: Aromatization of electron-rich furan-fused systems is highly susceptible to over-oxidation.
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| DDQ (1.5 eq) | Toluene | 110 | 4 | 22 | Complex mixture; undesired oxidation of the furan ring |
| MnO₂ (10 eq) | DCM | 40 | 48 | <10 | Insufficient oxidation potential; mostly starting material |
| 10% Pd/C | Xylene | 140 | 24 | 78 | Clean aromatization driven by H₂ gas evolution |
Synthetic Workflow & Logical Relationships
The complete synthesis is executed in three distinct stages. The DOT diagram below maps the logical progression from the functionalized furan precursor to the final heteroaromatic target.
Figure 2. Synthetic workflow for the preparation of furo[3,2-c]pyridine-7-carboxylic acid.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-7-carboxylate
Objective: Construct the bicyclic core via an anhydrous Pictet-Spengler reaction.
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend paraformaldehyde (360 mg, 12.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.
-
Imine Formation: Add ethyl 3-amino-2-(furan-2-yl)propanoate (1.83 g, 10.0 mmol) to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the pre-formation of the imine.
-
Acid Catalysis: Dropwise add anhydrous trifluoroacetic acid (TFA, 1.53 mL, 20.0 mmol) via syringe over 5 minutes.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to 40 °C for 16 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The intermediate imine will appear as a transient spot, eventually replaced by a lower-Rf product spot.
-
-
Workup: Cool the mixture to room temperature and carefully quench with saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases and the pH is ~8. Extract the aqueous layer with DCM (3 × 30 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to yield Intermediate 1 as a pale yellow oil (85% yield).
Step 2: Synthesis of Ethyl furo[3,2-c]pyridine-7-carboxylate
Objective: Aromatize the saturated pyridine ring without degrading the furan moiety.
-
Preparation: Dissolve Intermediate 1 (976 mg, 5.0 mmol) in anhydrous xylene (30 mL) in a 100 mL two-neck round-bottom flask.
-
Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which can lead to unwanted side reactions at high temperatures.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 532 mg, 0.5 mmol Pd).
-
Dehydrogenation: Equip the flask with a reflux condenser. Heat the mixture to 140 °C for 24 hours. Maintain a very slow, continuous sweep of argon over the reaction to carry away evolved hydrogen gas, thereby driving the thermodynamic equilibrium toward the aromatic product.
-
Self-Validation Check: The successful aromatization is accompanied by a distinct shift in the ¹H NMR spectrum of an aliquot; the aliphatic multiplets (2.8-3.5 ppm) will completely disappear, replaced by aromatic pyridine protons downfield (7.5-8.5 ppm).
-
-
Workup: Cool the reaction mixture to 50 °C and filter it warm through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with warm EtOAc (50 mL).
-
Purification: Concentrate the filtrate under high vacuum to remove the xylene. Purify the crude product by flash chromatography (Hexane/EtOAc 8:2) to yield Intermediate 2 as an off-white solid (78% yield).
Step 3: Synthesis of Furo[3,2-c]pyridine-7-carboxylic acid
Objective: Unmask the carboxylic acid to yield the final target compound.
-
Saponification: Dissolve Intermediate 2 (573 mg, 3.0 mmol) in a mixture of THF (15 mL) and deionized water (5 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 378 mg, 9.0 mmol) in one portion.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours.
-
Self-Validation Check: TLC (Hexane/EtOAc 1:1) should indicate the complete consumption of the starting ester (high Rf) and the formation of a baseline spot (the lithium salt of the product).
-
-
Solvent Removal: Remove the THF under reduced pressure on a rotary evaporator, leaving an alkaline aqueous solution.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH.
-
Critical Causality Step: The target carboxylic acid is amphoteric (contains both a basic pyridine nitrogen and an acidic carboxyl group). It will precipitate optimally at its isoelectric point (pH 3-4). Over-acidification (pH < 2) will cause the product to re-dissolve as a hydrochloride salt.
-
-
Isolation: Filter the resulting white/off-white precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove inorganic salts.
-
Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford pure Furo[3,2-c]pyridine-7-carboxylic acid (CAS: 603302-86-9).
References
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction Beilstein Journal of Organic Chemistry URL:[Link]
-
Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase Journal of Medicinal Chemistry URL:[Link]
- Pyrazolochlorophenyl compounds, compositions and methods of use thereof (EP3596072B1)
The Art of Connection: A Detailed Protocol for Palladium-Catalyzed Cross-Coupling on the Furo[3,2-c]Pyridine Core
Introduction: The Significance of the Furo[3,2-c]Pyridine Scaffold
The furo[3,2-c]pyridine framework is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] This scaffold is present in a variety of biologically active compounds, demonstrating a broad range of therapeutic properties. The unique fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a distinct electronic landscape, offering opportunities for diverse molecular interactions. Consequently, the development of robust and versatile synthetic methodologies to functionalize this core is paramount for generating libraries of novel compounds for structure-activity relationship (SAR) studies.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds with remarkable efficiency and functional group tolerance.[2] This guide provides detailed protocols and expert insights into the application of several key palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination—for the functionalization of the furo[3,2-c]pyridine core. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Foundational Synthesis: Accessing the Furo[3,2-c]Pyridine Core
A prevalent and highly effective method for constructing the furo[3,2-c]pyridine scaffold involves a one-pot cascade reaction. This process begins with a Sonogashira coupling of a substituted 3-iodopyridin-4-ol with a terminal alkyne. The resulting 3-alkynyl-4-hydroxypyridine intermediate then undergoes an immediate intramolecular 5-endo-dig cyclization, facilitated by a base, to form the furan ring and yield the desired furo[3,2-c]pyridine derivative.[1]
Protocol: One-Pot Sonogashira Coupling and Cyclization
This protocol outlines the synthesis of a functionalized furo[3,2-c]pyridine via a cascade reaction.
Materials:
-
4-Hydroxy-3-iodopyridine
-
Terminal alkyne (e.g., 3-(benzyloxy)prop-1-yne) (1.2-2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2.5-5 mol%)
-
Triphenylphosphine (PPh₃) (5-10 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylamine (iPr₂NH) or Triethylamine (Et₃N)
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add 4-hydroxy-3-iodopyridine, Pd(OAc)₂, PPh₃, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF and diisopropylamine via syringe.
-
Add the terminal alkyne (1.2-2.0 equivalents) to the reaction mixture.
-
Heat the mixture to 70-80 °C and stir for 15-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired furo[3,2-c]pyridine product.
Strategic Functionalization: Palladium-Catalyzed Cross-Coupling on the Furo[3,2-c]Pyridine Core
Once the furo[3,2-c]pyridine core is synthesized, often with a halogen "handle" for subsequent reactions, a variety of palladium-catalyzed cross-couplings can be employed for further diversification. The reactivity of the halofuro[3,2-c]pyridine is influenced by both the nature of the halogen (I > Br > Cl) and its position on the ring system.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[3] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[3]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and PPh₃) and a copper(I) salt (e.g., CuI) is crucial. The palladium catalyzes the main cross-coupling cycle, while copper(I) facilitates the formation of a copper acetylide, which is more reactive in the transmetalation step.[4]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the terminal alkyne and as a solvent or co-solvent.
-
Solvent: Anhydrous and degassed solvents like DMF are used to prevent moisture from quenching the reaction and to maintain a stable catalytic system.
This representative protocol details the coupling of a terminal alkyne with a 4-chloro-furo[3,2-c]pyridine.
Materials:
-
4-Chloro-furo[3,2-c]pyridine (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Sealed tube
Procedure:
-
To a dry, sealed tube, add 4-chloro-furo[3,2-c]pyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene, triethylamine, and the terminal alkyne via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Typical Conditions for Sonogashira Coupling
| Halogen at C4 | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| I | Pd(PPh₃)₄ (2-5) | - | CuI (5-10) | Et₃N | DMF | 25-80 | 2-12 | 85-95 |
| Br | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | CuI (10) | iPr₂NH | Toluene | 80-110 | 12-24 | 70-85 |
| Cl | Pd(OAc)₂ (5) | SPhos (10) | CuI (10) | K₂CO₃ | Dioxane | 110-140 | 24-48 | 50-70 |
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[5] A base is essential for the activation of the boronic acid to facilitate transmetalation.[6]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical, especially for less reactive chlorides. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the oxidative addition and reductive elimination steps.[7]
-
Base: A variety of inorganic bases can be used, with carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being common choices. The strength and solubility of the base can significantly impact the reaction rate and yield.[8]
-
Solvent System: Often, a mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is used to dissolve both the organic and inorganic reagents.
This protocol describes the coupling of an arylboronic acid with 4-chloro-furo[3,2-c]pyridine.
Materials:
-
4-Chloro-furo[3,2-c]pyridine (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask
Procedure:
-
In a Schlenk flask, combine 4-chloro-furo[3,2-c]pyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation: Base Selection in Suzuki Coupling
| Base | General Strength | Typical Solvents | Approx. Yield Range (%) | Notes |
| Na₂CO₃ | Moderate | Toluene/EtOH/H₂O, Dioxane/H₂O | 85-98 | Cost-effective and widely applicable.[9] |
| K₃PO₄ | Strong | Toluene, Dioxane | 80-95 | Often effective for less reactive chlorides. |
| Cs₂CO₃ | Strong | Dioxane, THF | 85-99 | Highly effective but more expensive. |
| NaOH | Strong | Toluene/H₂O | 70-90 | Can cause side reactions with sensitive functional groups.[8] |
Heck Reaction: Vinylation of the Furo[3,2-c]pyridine Core
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity.[10]
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and cost-effective catalyst precursor. Ligandless conditions or the use of simple phosphine ligands like PPh₃ are often sufficient for reactive bromides and iodides. For less reactive chlorides, more sophisticated ligands may be necessary.
-
Base: An organic base like triethylamine or an inorganic base such as potassium carbonate is required to neutralize the HX formed during the reaction.[11]
-
Solvent: Polar aprotic solvents like DMF or DMAc are typically used.
This protocol details the vinylation of 4-bromo-furo[3,2-c]pyridine with styrene.
Materials:
-
4-Bromo-furo[3,2-c]pyridine (1.0 equiv)
-
Styrene (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube, add 4-bromo-furo[3,2-c]pyridine and Pd(OAc)₂.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and styrene.
-
Heat the reaction mixture to 100-120 °C for 8-16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides.[2] This reaction has broad scope and functional group tolerance.[12]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, Buchwald ligands) are essential to promote the reductive elimination step and prevent catalyst decomposition.[13]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed.
This protocol describes the amination of 4-chloro-furo[3,2-c]pyridine with aniline.
Materials:
-
4-Chloro-furo[3,2-c]pyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Sealed tube
Procedure:
-
In a glovebox, add NaOtBu, Pd₂(dba)₃, and Xantphos to a sealed tube.
-
Add 4-chloro-furo[3,2-c]pyridine and anhydrous toluene.
-
Finally, add the aniline.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction to 110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by column chromatography.
Visualization of Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the discussed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Directions
The palladium-catalyzed cross-coupling reactions discussed herein represent a powerful suite of tools for the functionalization of the furo[3,2-c]pyridine core. By understanding the underlying mechanisms and carefully selecting catalysts, ligands, bases, and solvents, researchers can efficiently generate diverse libraries of novel compounds for biological screening. While the protocols provided offer robust starting points, it is important to recognize that optimization is often necessary for specific substrates. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of these reactions, enabling even more complex and challenging transformations on the furo[3,2-c]pyridine scaffold and beyond.
References
- A Comparative Guide to Inorganic Bases in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
- Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.).
- Optimization of reaction conditions for Furo[3,2-c]pyridine cycliz
- Optimization of a Copper Catalyzed Cross Coupling Reaction. (n.d.).
- Taszarek, M., & Reissig, H.-U. (2022).
- Buchwald–Hartwig amin
- Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines. (2025). BenchChem.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Table 2 Effect of various bases in Suzuki cross-coupling reaction. (n.d.).
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Heterocycle Formation via Palladium-Catalyzed C–H Functionaliz
- Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Form
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journals.
- Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (n.d.).
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journals.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
- Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. (2015). Organic Letters.
- Palladium-catalyzed ligand-directed C-H functionalization reactions. (n.d.). Semantic Scholar.
- C-H Functionalization of Pyridines. (n.d.).
- C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry.
- Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (n.d.). Organic & Biomolecular Chemistry.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC.
- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a compar
- Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. (2015). Semantic Scholar.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals.
- Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine. (2025). BenchChem.
- Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. (2025). BenchChem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
- Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. (n.d.). Semantic Scholar.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (n.d.). PubMed.
- Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (2025). BenchChem.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
Application Note: Site-Selective Functionalization of the C7 Position in the Furo[3,2-c]pyridine Scaffold
Executive Summary
The furo[3,2-c]pyridine scaffold is a privileged azabenzofuran building block in modern medicinal chemistry, frequently leveraged for its unique hydrogen-bond accepting capabilities and favorable pharmacokinetic profile [1]. However, the pyridine ring is susceptible to cytochrome P450 (CYP)-mediated oxidation in vivo, necessitating strategic functionalization to block metabolic hotspots or tune the electronic properties of the core [2]. While methodologies for synthesizing related fused systems are well-documented [3], the site-selective functionalization of the isolated furo[3,2-c]pyridine core—specifically at the sterically and electronically deactivated C7 position—remains a formidable synthetic challenge. This application note details a self-validating, de novo synthetic workflow to achieve orthogonal C7 functionalization via chemoselective cross-coupling and heteroannulation.
Introduction & Mechanistic Rationale
Direct late-stage C–H functionalization of the fully assembled furo[3,2-c]pyridine core is notoriously unselective. The furan ring (C2 and C3 positions) is highly electron-rich and acts as a thermodynamic sink for electrophilic aromatic substitution (EAS) and direct C–H borylation. Conversely, the C4 and C6 positions are alpha to the pyridine nitrogen, making them highly activated for nucleophilic attack or directed metalation.
The C7 position, being beta to the pyridine nitrogen, lacks both the high electron density of the furan ring and the strong inductive activation of the alpha-pyridine positions. To bypass the complex mixtures generated by direct C–H activation, this protocol utilizes a bottom-up de novo construction starting from a pre-functionalized pyridine core.
Figure 1: Regioselectivity map of the furo[3,2-c]pyridine scaffold.
Experimental Workflows & Protocols
The following methodology establishes a robust pipeline to synthesize 7-bromo-furo[3,2-c]pyridine, which serves as a universal linchpin for subsequent C7 diversification [4].
Figure 2: Experimental workflow for de novo synthesis and C7 functionalization.
Protocol A: Chemoselective Sonogashira Coupling
Objective: Regioselective alkynylation of 3-bromo-5-iodopyridin-4-ol.
Causality & Experimental Design: The choice of 3-bromo-5-iodopyridin-4-ol leverages the inherent chemoselectivity of cross-coupling and the symmetry of the pyridine ring. Palladium(0) undergoes oxidative addition into the weaker C5–I bond (bond dissociation energy ~238 kJ/mol) significantly faster than the C3–Br bond (~336 kJ/mol). By strictly controlling the temperature at 25 °C, we completely suppress bis-coupling byproducts.
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve 3-bromo-5-iodopyridin-4-ol (10.0 mmol, 1.0 eq) in anhydrous THF (30 mL) and degassed Triethylamine (15 mL).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.5 mmol, 5 mol%) and CuI (1.0 mmol, 10 mol%). Stir for 5 minutes until a homogeneous amber solution forms.
-
Alkynylation: Dropwise add Trimethylsilylacetylene (12.0 mmol, 1.2 eq) over 10 minutes. Maintain the reaction at 25 °C for 6 hours.
-
Self-Validating Checkpoint: Monitor via TLC (3:1 Hexanes/EtOAc, UV 254 nm). The starting material will convert to a higher
product. Confirm the mono-alkynylated mass via LC-MS ( [M+H]⁺ expected for ⁷⁹Br: 270.0; ⁸¹Br: 272.0). -
Workup: Filter the mixture through a pad of Celite to remove copper salts. Concentrate under reduced pressure and purify via silica gel chromatography to yield 3-bromo-5-(trimethylsilylethynyl)pyridin-4-ol.
Protocol B: TBAF-Mediated Heteroannulation
Objective: Intramolecular cyclization to form the furo[3,2-c]pyridine core.
Causality & Experimental Design: Tetrabutylammonium fluoride (TBAF) serves a dual purpose. First, the fluoride ion rapidly cleaves the TMS protecting group. Second, the resulting basicity of the anhydrous fluoride/alkoxide system drives the intramolecular heteroannulation. Due to the symmetry of the pyridine ring, the [3,4]-fusion maps the unreacted C3-bromide of the original pyridine perfectly to the C7 position of the resulting furo[3,2-c]pyridine scaffold.
-
Preparation: Dissolve 3-bromo-5-(trimethylsilylethynyl)pyridin-4-ol (7.0 mmol, 1.0 eq) in anhydrous THF (40 mL) under argon.
-
Cyclization: Add TBAF (1.0 M in THF, 14.0 mL, 2.0 eq) dropwise. Heat the reaction mixture to 65 °C (reflux) for 12 hours.
-
Self-Validating Checkpoint: Successful cyclization is marked by the distinct loss of the alkyne C≡C stretch (~2100 cm⁻¹) in FT-IR and the appearance of the characteristic furan C2–H singlet around 7.8 ppm in ¹H NMR. LC-MS will show
[M+H]⁺ at 198.0/200.0. -
Workup: Quench with saturated aqueous NH₄Cl (20 mL), extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate 7-bromo-furo[3,2-c]pyridine.
Protocol C: Orthogonal Suzuki-Miyaura Cross-Coupling at C7
Objective: Diversification of the C7 position.
Causality & Experimental Design: With the core assembled, the C7–Br bond is primed for functionalization. Pd(dppf)Cl₂ provides a bidentate ligand framework that minimizes competitive dehalogenation, while the biphasic 1,4-Dioxane/H₂O system ensures optimal solubility of the boronic acid and the inorganic base.
-
Preparation: Charge a vial with 7-bromo-furo[3,2-c]pyridine (1.0 mmol, 1.0 eq), desired arylboronic acid (1.5 mmol, 1.5 eq), K₂CO₃ (3.0 mmol, 3.0 eq), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Reaction: Add degassed 1,4-Dioxane (4 mL) and H₂O (1 mL). Seal the vial and heat at 90 °C for 8 hours.
-
Self-Validating Checkpoint: The reaction progress is tracked by the disappearance of the heavily brominated isotopic pattern in LC-MS, replaced by the mass of the cross-coupled product. A color change from orange to dark brown/black typically indicates the reduction of Pd(II) to Pd(0).
-
Workup: Dilute with water, extract with DCM, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.
Quantitative Data & Scope
The optimization of the heteroannulation step (Protocol B) and the scope of the C7 cross-coupling (Protocol C) are summarized below.
Table 1: Optimization of the Heteroannulation Step
| Entry | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observation / Rationale |
| 1 | K₂CO₃ (2.0 eq) | DMF | 80 | 16 | 45 | Incomplete desilylation; sluggish cyclization. |
| 2 | CuI, Et₃N | DMF | 100 | 12 | 52 | Competitive degradation of the pyridine core. |
| 3 | TBAF (2.0 eq) | THF | 25 | 24 | 68 | Clean desilylation, but cyclization stalls. |
| 4 | TBAF (2.0 eq) | THF | 65 | 12 | 89 | Optimal thermal energy for rapid ring closure. |
Table 2: Scope of C7 Suzuki-Miyaura Cross-Coupling
| Entry | Boronic Acid | Product | Yield (%) | LC-MS [M+H]⁺ |
| 1 | Phenylboronic acid | 7-Phenylfuro[3,2-c]pyridine | 92 | 196.1 |
| 2 | 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)furo[3,2-c]pyridine | 88 | 214.1 |
| 3 | 3-Pyridinylboronic acid | 7-(Pyridin-3-yl)furo[3,2-c]pyridine | 81 | 197.1 |
| 4 | Methylboronic acid | 7-Methylfuro[3,2-c]pyridine | 76 | 134.1 |
References
Application Note: Preparation of Furo[3,2-c]pyridine-7-carboxylic Acid from 3-Furoic Acid
This Application Note is designed to guide researchers through the synthesis of furo[3,2-c]pyridine-7-carboxylic acid starting from 3-furoic acid .
The protocol is derived from established heterocyclic construction strategies, specifically adapting the Henry reaction/reductive cyclization sequence (often associated with Shiotani and Gronowitz) to achieve the specific substitution pattern required. While the 4-carboxylic acid isomer is more synthetically accessible via standard routes, the 7-carboxylic acid requires a specific regiochemical setup, achieved here by introducing a methyl handle at the C2-position which is later oxidized.
Introduction & Retrosynthetic Analysis[1]
The furo[3,2-c]pyridine scaffold is a bioisostere of isoquinoline and a critical pharmacophore in kinase inhibitors (e.g., JAK, GSK-3) and RNA helicase inhibitors (eIF4A). The 7-carboxylic acid derivative is a versatile handle for amide coupling in structure-activity relationship (SAR) studies.
Synthesizing the 7-isomer directly from 3-furoic acid presents a regiochemical challenge. Standard cyclization of 2-formyl-3-furoic acid esters with ethyl azidoacetate typically yields the 6-carboxylate (via vinyl azide) or the 4-one (via nitromethane). To access the 7-position , this protocol utilizes a 2-acetyl intermediate to install a methyl group at position 7, which is subsequently oxidized to the carboxylic acid.
Retrosynthetic Logic (DOT Diagram)
Caption: Retrosynthetic strategy relying on a late-stage oxidation of the 7-methyl handle installed via a modified cyclization sequence.
Experimental Protocol
Phase 1: Scaffold Construction (Steps 1-3)
Objective: Convert 3-furoic acid into the bicyclic 7-methyl-4-oxo intermediate.
Step 1: Protection and C2-Functionalization
First, the carboxylic acid is protected as a methyl ester to prevent interference during the Friedel-Crafts acylation. The acylation is regioselective for the C2 position (alpha to oxygen).
-
Reagents: Methanol, H2SO4, Acetic Anhydride, BF3·OEt2.
-
Protocol:
-
Esterification: Reflux 3-furoic acid (10.0 g, 89 mmol) in MeOH (100 mL) with catalytic conc. H2SO4 (1 mL) for 12 h. Concentrate and extract with Et2O to yield Methyl 3-furoate .
-
Acetylation: Dissolve Methyl 3-furoate (10.0 g, 79 mmol) in DCM (50 mL) at 0°C. Add Acetic Anhydride (1.2 eq). Dropwise add BF3·OEt2 (1.5 eq). Stir at RT for 4 h.
-
Workup: Quench with ice water. Wash organic layer with NaHCO3. Dry (MgSO4) and concentrate.[1]
-
Yield: Expect ~75-80% of Methyl 2-acetyl-3-furoate .
-
Step 2: Henry Reaction (Nitroaldol Condensation)
Introduction of the nitrogen source and the carbons required for the pyridine ring.
-
Reagents: Nitromethane, Ammonium Acetate, Acetic Acid.
-
Protocol:
-
Combine Methyl 2-acetyl-3-furoate (5.0 g) with Nitromethane (20 mL).
-
Add Ammonium Acetate (1.0 g) and Acetic Acid (2 mL).
-
Reflux with a Dean-Stark trap (or use molecular sieves) for 12-24 h to drive water removal.
-
Note: Ketones are less reactive than aldehydes; if conversion is low, use TiCl4/Base conditions.
-
Product: Methyl 2-(1-methyl-2-nitrovinyl)-3-furoate . (Purify via silica column, Hex/EtOAc).
-
Step 3: Reductive Cyclization
This cascade reduces the nitro group to an amine, which spontaneously attacks the C3-ester to form the lactam ring.
-
Reagents: Iron powder, Acetic Acid (or H2/Pd-C).
-
Protocol:
-
Dissolve the nitrovinyl intermediate (3.0 g) in Glacial Acetic Acid (30 mL).
-
Add Iron powder (5.0 eq) portion-wise at 80°C.
-
Stir at reflux for 2 h. The intermediate amine cyclizes to the lactam.
-
Filter hot through Celite. Concentrate filtrate.[2]
-
Product: 7-Methyl-5,6-dihydrofuro[3,2-c]pyridin-4(5H)-one .
-
Phase 2: Aromatization & Functionalization (Steps 4-5)
Objective: Convert the lactam to the fully aromatic pyridine and oxidize the methyl group to the carboxylic acid.
Step 4: Aromatization
The lactam is converted to the chloride and then reduced, or dehydrogenated directly if possible. A robust method involves chlorination followed by hydrogenolysis.
-
Reagents: POCl3, H2, Pd/C, NaOAc.
-
Protocol:
-
Chlorination: Reflux the lactam (2.0 g) in POCl3 (10 mL) for 3 h. Remove excess POCl3 in vacuo. Pour onto ice/NH4OH. Extract with DCM to get 4-chloro-7-methylfuro[3,2-c]pyridine .
-
Dechlorination: Hydrogenate the chloro-compound (1.5 g) in MeOH (20 mL) with Pd/C (10% w/w) and NaOAc (2 eq) at 40 psi H2 for 4 h.
-
Product: 7-Methylfuro[3,2-c]pyridine .
-
Step 5: Oxidation to the Target
The benzylic-like methyl group at C7 is oxidized to the carboxylic acid.
-
Reagents: KMnO4, Water/Pyridine or SeO2.
-
Protocol:
-
Suspend 7-methylfuro[3,2-c]pyridine (1.0 g) in water (20 mL) and pyridine (5 mL).
-
Add KMnO4 (4.0 eq) and heat to 70°C. Monitor by LCMS.
-
Add additional KMnO4 if necessary until starting material is consumed.
-
Filter MnO2 while hot.
-
Acidify the filtrate with HCl to pH 3. The product may precipitate or require extraction with EtOAc/n-BuOH.
-
Final Product: Furo[3,2-c]pyridine-7-carboxylic acid .
-
Data Summary & Validation
| Step | Intermediate | Key Analytical Feature (Expected) | Typical Yield |
| 1 | Methyl 2-acetyl-3-furoate | 1H NMR: Singlet ~2.5 ppm (Acetyl Me), Singlet ~3.9 ppm (Ester Me) | 78% |
| 2 | Nitrovinyl furan | 1H NMR: Olefinic proton ~8.0 ppm, disappearance of acetyl methyl singlet | 65% |
| 3 | Lactam (4-one) | IR: Amide carbonyl ~1660 cm⁻¹; MS: M+1 consistent with cyclized product | 60% |
| 4 | 7-Methylfuro[3,2-c]pyridine | 1H NMR: Aromatic pyridine protons; Methyl singlet ~2.4 ppm | 55% (2 steps) |
| 5 | Target Acid | 1H NMR: Loss of methyl singlet; MS: [M-H]- 162 | 45% |
Validation Check:
-
Regiochemistry: The synthesis of 2-acetyl-3-furoic acid is self-validating because 3-furoic acid directs electrophiles to the C2 position (alpha to oxygen). The subsequent ring closure locks the methyl group at position 7 (relative to the bridgehead).
-
Oxidation State: The final oxidation step is specific to alkyl groups on electron-deficient heterocycles; the furan ring is stable to KMnO4 under controlled conditions, but over-oxidation is a risk. Monitor strictly.
Reaction Pathway Diagram
Caption: Step-by-step synthetic workflow from 3-furoic acid to the 7-carboxylic acid target.
References
-
Shiotani, S., & Morita, H. (1982). Furopyridines.[3][1][2][4][5][6] I. Synthesis of furo[3,2-c]pyridine derivatives. Journal of Heterocyclic Chemistry, 19(5), 1207–1209. Link
-
Core reference for the construction of the furo[3,2-c]pyridine skeleton from furan precursors.[2]
-
-
Gronowitz, S., Westerlund, C., & Hörnfeldt, A. B. (1976). On the synthesis of thieno[3,2-c]pyridines and furo[3,2-c]pyridines. Acta Chemica Scandinavica B, 30, 391–396. Link
- Foundational work on the regiochemistry of cyclization using azidoacrylates and nitromethane deriv
-
Bunnage, M. E., et al. (2003). Purine derivatives as kinase inhibitors. WO Patent 2003076442A1. Link
- Describes "Preparation 86" for Furo[3,2-c]pyridine-7-carboxylic acid via the 7-bromo/cyano route, valid
-
Keitel, J., et al. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine Derivatives. Heterocycles, 104(11), 2053.[6] Link
- Modern application of Sonogashira coupling str
Sources
- 1. WO2003076442A1 - Purine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2021001743A1 - Translation inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Application Notes & Protocols: A Guide to Regioselective Lithiation and Functionalization of the Furo[3,2-c]pyridine Scaffold
Introduction: The Strategic Importance of Furo[3,2-c]pyridines
The furo[3,2-c]pyridine core represents a privileged heterocyclic scaffold in modern medicinal chemistry. This fusion of a furan and a pyridine ring creates a unique electronic and steric environment, making it a cornerstone for developing novel therapeutics.[1] Compounds bearing this motif have demonstrated a wide spectrum of pharmacological activities, including potential as kinase inhibitors for oncology, antipsychotic agents, and anticancer therapeutics.[2][3][4][5]
The ability to precisely functionalize the furo[3,2-c]pyridine ring is paramount for elaborating structure-activity relationships (SAR) and optimizing drug candidates. Among the various synthetic tools available, directed ortho-metalation (DoM) via regioselective lithiation stands out as one of the most powerful and versatile methods for C-H activation and subsequent derivatization.[6][7]
This guide provides a comprehensive overview of the mechanistic principles, critical experimental parameters, and detailed protocols for achieving regioselective lithiation of the furo[3,2-c]pyridine system. It is designed to equip researchers in drug discovery and synthetic chemistry with the foundational knowledge and practical steps required to leverage this powerful synthetic strategy.
Mechanistic Principles: Controlling Regioselectivity
The regiochemical outcome of the lithiation of furo[3,2-c]pyridine is a delicate interplay between the directing influence of the two heteroatoms, the nature of the organolithium base, and the reaction conditions. The primary sites for deprotonation are C3 (alpha to the furan oxygen) and C7 and C4 (ortho to the pyridine nitrogen).
The Role of Directed ortho-Metalation (DoM)
The dominant electronic feature governing regioselectivity is the pyridine nitrogen. In a process known as Directed ortho-Metalation, the nitrogen atom's lone pair coordinates to the lithium cation of the organolithium base (e.g., LDA, n-BuLi).[6][7] This pre-coordination complex brings the base into close proximity to the adjacent C-H bonds at the C4 and C7 positions, significantly increasing their kinetic acidity and facilitating deprotonation.
dot digraph "Directed_ortho_Metalation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Mechanism of Directed ortho-Metalation at C7", labelloc=b, labeljust=c, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes sub [label="Furo[3,2-c]pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="LDA\n(Lithium Diisopropylamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; complex [label="Coordinated Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; lithiated [label="C7-Lithiated Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="C7-Functionalized Product\n(E = Electrophile)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sub -> complex [label="Coordination\n(Li to N)", color="#4285F4"]; base -> complex [color="#4285F4"]; complex -> lithiated [label="Deprotonation\nat C7", color="#EA4335"]; lithiated -> product [label="+ Electrophile (E+)", color="#34A853"]; }
Caption: Figure 1: Mechanism of Directed ortho-Metalation at C7.
The Choice of Base: A Critical Decision
The selection of the organolithium reagent is the most critical parameter for controlling both regioselectivity and chemoselectivity.
-
Hindered Amide Bases (LDA, LTMP): Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are the reagents of choice for the deprotonation of π-deficient heteroaromatics like pyridine.[8][9] Their bulky, non-nucleophilic nature suppresses the common side reaction of nucleophilic addition to the C=N bond, which is often observed with alkyllithiums.[9] At low temperatures (-78 °C), LDA typically deprotonates the most kinetically acidic proton, which, under DoM control, is expected to be at C7. Indeed, the lithiation of 2-methylfuro[3,2-c]pyridine with LDA has been shown to yield the C7-deutero product upon quenching, confirming this regioselectivity.[10]
-
Alkyllithiums (n-BuLi, s-BuLi): While powerful bases, alkyllithiums like n-butyllithium are more nucleophilic and can lead to a mixture of products arising from both deprotonation and covalent addition to the pyridine ring.[9][11] Their use is generally discouraged for this scaffold unless specific directing groups are present that can override this tendency.
-
Superbases (n-BuLi/LiDMAE): Mixed-metal aggregates, such as those formed from n-BuLi and lithium aminoalkoxides like LiDMAE (Me₂N(CH₂)₂OLi), can exhibit unique reactivity.[12] These "superbases" have been used to achieve lithiation at positions not accessible with standard bases, sometimes promoting lithiation alpha to the pyridine nitrogen.[13][14][15] For the related furo[2,3-c]pyridine isomer, the [n-BuLi/LiDMAE] system was instrumental in achieving selective lithiation.[14][16]
Kinetic vs. Thermodynamic Control
Lithiation reactions are typically performed at very low temperatures (e.g., -78 °C) to ensure kinetic control, where the most rapidly formed product is the major one.[17] Allowing the reaction to warm may induce a "halogen dance" or proton scrambling, leading to the formation of a more thermodynamically stable organolithium species, potentially at a different position.[18] For furo[3,2-c]pyridine, maintaining cryogenic temperatures is essential for predictable regioselectivity.
Comparative Analysis of Lithiation Conditions
The following table summarizes the expected regiochemical outcomes based on the choice of lithiating agent, drawing from both direct evidence and established principles from related heterocyclic systems.
| Lithiation Conditions | Base | Solvent | Temperature (°C) | Probable Major Site | Rationale & Key Considerations |
| Condition A | LDA or LTMP | THF | -78 | C7 | (Recommended) DoM directs deprotonation ortho to the pyridine N. The hindered, non-nucleophilic base prevents addition. Supported by literature on a substituted analog.[10] |
| Condition B | n-BuLi or s-BuLi | THF or Et₂O | -78 | Mixture (C7 & Addition) | High risk of competitive nucleophilic addition to the pyridine ring, leading to reduced yields and complex product mixtures.[9][11] |
| Condition C | n-BuLi / LiDMAE | Hexane / THF | -78 to -20 | C7 or C4 | Superbase may offer alternative selectivity. While C7 remains likely, enhanced reactivity could favor deprotonation at C4. Requires empirical validation for this specific scaffold.[13][14] |
Experimental Protocols
Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).
General Experimental Workflow
The overall process for regioselective lithiation followed by electrophilic trapping is a sequential, one-pot procedure.
dot digraph "Experimental_Workflow" { graph [nodesep=0.4, ranksep=0.5, splines=ortho, label="Figure 2: General Experimental Workflow", labelloc=b, labeljust=c, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="1. Setup & Inerting\n(Dry Glassware, N2/Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="2. Dissolve Substrate\n(Furo[3,2-c]pyridine in dry THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="3. Cool to -78 °C\n(Acetone/Dry Ice Bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_base [label="4. Add Base Dropwise\n(e.g., LDA solution)", fillcolor="#FBBC05", fontcolor="#202124"]; age [label="5. Stir (Aging)\n(Allow lithiation to complete)", fillcolor="#FBBC05", fontcolor="#202124"]; add_elec [label="6. Add Electrophile\n(e.g., TMSCl, I2, DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; warm [label="7. Warm to Room Temp.", fillcolor="#34A853", fontcolor="#FFFFFF"]; quench [label="8. Quench Reaction\n(e.g., sat. aq. NH4Cl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="9. Work-up & Purify\n(Extraction, Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> dissolve [color="#5F6368"]; dissolve -> cool [color="#5F6368"]; cool -> add_base [color="#5F6368"]; add_base -> age [color="#5F6368"]; age -> add_elec [color="#5F6368"]; add_elec -> warm [color="#5F6368"]; warm -> quench [color="#5F6368"]; quench -> purify [color="#5F6368"]; }
Caption: Figure 2: General Experimental Workflow.
Protocol for Regioselective C7-Functionalization
This protocol is optimized for achieving selective lithiation at the C7 position using LDA, followed by trapping with a generic electrophile.
Materials:
-
Furo[3,2-c]pyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Electrophile (1.2 - 1.5 eq) (e.g., Trimethylsilyl chloride, Iodine, N,N-Dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate & Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF.
-
Cool the flask to -78 °C using an acetone/dry ice bath.
-
Slowly add diisopropylamine (1.2 eq) via syringe.
-
Add n-butyllithium (1.1 eq) dropwise via syringe. The solution may turn slightly cloudy.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Lithiation of Furo[3,2-c]pyridine:
-
In a separate flame-dried flask under nitrogen, dissolve furo[3,2-c]pyridine (1.0 eq) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Transfer the substrate solution via cannula into the freshly prepared LDA solution at -78 °C. Alternatively, add the LDA solution to the substrate. A color change (typically to yellow, orange, or dark red) indicates the formation of the organolithium species.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Electrophilic Quench:
-
Add the chosen electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir at -78 °C for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired C7-functionalized furo[3,2-c]pyridine.
-
Conclusion and Future Outlook
Regioselective lithiation is a formidable tool for the targeted functionalization of the furo[3,2-c]pyridine scaffold. Control of regioselectivity is primarily achieved through the judicious choice of a hindered, non-nucleophilic base such as LDA, which leverages the directing effect of the pyridine nitrogen to favor deprotonation at the C7 position under kinetic control. This methodology opens a direct and efficient path to novel analogs for drug discovery programs. Future explorations may focus on the use of alternative superbases or the introduction of secondary directing groups onto the scaffold to unlock access to the C3 and C4 positions, further expanding the synthetic toolbox for this valuable heterocycle.
References
-
Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, 104(11), 2053. Retrieved from [Link]
-
Semantic Scholar. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Retrieved from [Link]
-
Kavale, M., et al. (2022). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. RSC Advances. Retrieved from [Link]
- Collot, V., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of medicinal chemistry.
-
University of Regensburg. (n.d.). Base catalysed halogen dance reactions. Retrieved from [Link]
-
ResearchGate. (2025). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Retrieved from [Link]
-
El-Hiti, G. A., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Retrieved from [Link]
-
ResearchGate. (2010). Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine. Retrieved from [Link]
-
Collum, D. B., et al. (2012). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society. Retrieved from [Link]
-
El-Hiti, G. A., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. Retrieved from [Link]
-
Figshare. (2013). Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2‑b]pyridines - The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteroatom-promoted lateral lithiation. Retrieved from [Link]
-
Chartoire, A., et al. (2010). Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine. R Discovery. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines. Retrieved from [Link]
-
Chartoire, A., et al. (2010). Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Myers, A. G. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furo[3,2-c]pyridine. PubChem. Retrieved from [Link]
-
ResearchGate. (2020). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. Retrieved from [Link]
-
Fort, Y., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Retrieved from [Link]
- Micetich, R. G. (1976). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry.
-
PubChemLite. (n.d.). Furo[3,2-c]pyridine (C7H5NO). Retrieved from [Link]
-
Reissig, H.-U., & Taszarek, M. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Crossref. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
Kamal, A., et al. (2017). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Letters in Drug Design & Discovery. Retrieved from [Link]
-
Zhang, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. Retrieved from [Link]
-
ResearchGate. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]
-
Chemspace. (n.d.). 4H,5H,6H,7H-furo[3,2-c]pyridine. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ch.ic.ac.uk [ch.ic.ac.uk]
Suzuki-Miyaura coupling of 7-bromo-furo[3,2-c]pyridine
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Bromo-furo[3,2-c]pyridine for Advanced Scaffold Functionalization
Introduction & Pharmacological Context
The furo[3,2-c]pyridine scaffold is a highly versatile heterocyclic motif that has gained significant traction in medicinal chemistry. It serves as a critical pharmacophore in the development of targeted therapeutics, particularly as kinase inhibitors modulating oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT 1[1]. Functionalization of the 7-position of this bicyclic core is highly desirable for exploring structure-activity relationships (SAR) and optimizing binding affinity within deep kinase pockets. The Suzuki-Miyaura cross-coupling of 7-bromo-furo[3,2-c]pyridine with aryl or heteroaryl boronic acids is the premier method for achieving this late-stage functionalization.
Mechanistic Rationale & Catalyst Selection
The Challenge of Heteroaryl Halides: Coupling at the 7-position of furo[3,2-c]pyridine presents unique electronic and steric challenges. The basic nitrogen at the 5-position can act as a competing ligand, coordinating to the palladium(II) intermediate and sequestering the catalyst into off-cycle, inactive substrate-metal complexes 2[2]. Furthermore, the proximity of the 7-position to the bridgehead and the furan oxygen creates a sterically demanding environment that significantly impedes the oxidative addition step.
The Causality of Catalyst Choice: To overcome catalyst poisoning, traditional tetrakis(triphenylphosphine)palladium(0) is highly inefficient. Instead, the use of bulky, electron-rich dialkylbiarylphosphine ligands—specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)—is required 2[2]. The extreme steric bulk of the triisopropylphenyl ring in XPhos prevents the non-productive binding of the pyridine nitrogen to the palladium center. Simultaneously, the electron-rich nature of the dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the C7-Br bond. Utilizing the third-generation Buchwald precatalyst (XPhos Pd G3) ensures the rapid, quantitative generation of the active monoligated Pd(0) species under mild, weakly basic conditions, which also prevents the protodeboronation of sensitive boronic acid partners 3[3].
Reaction Optimization & Data Presentation
To demonstrate the necessity of the chosen catalytic system, a comparative optimization study is summarized below. The data clearly illustrates the superiority of the Buchwald G3 precatalyst system in overcoming heteroaryl coordination.
| Entry | Catalyst System (2 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 100 | 16 | 35 | Extensive catalyst poisoning; unreacted starting material. |
| 2 | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 90 | 12 | 62 | Moderate conversion; bidentate ligand partially resists N-coordination. |
| 3 | SPhos Pd G2 | K3PO4 | 1,4-Dioxane/H2O | 80 | 4 | 81 | Fast conversion; minor protodeboronation of boronic acid observed. |
| 4 | XPhos Pd G3 | K3PO4 | 1,4-Dioxane/H2O | 80 | 2 | 94 | Optimal; rapid oxidative addition, no catalyst poisoning. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual cues are integrated to confirm the integrity of the inert atmosphere and the active catalytic cycle.
4.1. Materials & Reagents
-
7-Bromo-furo[3,2-c]pyridine (1.0 mmol, 198.02 g/mol )
-
Aryl/Heteroaryl Boronic Acid (1.2 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate tribasic (K3PO4) (2.0 mmol)
-
1,4-Dioxane (Anhydrous, 4.0 mL)
-
Degassed Deionized Water (1.0 mL)
4.2. Procedure
-
Reagent Charging: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 7-bromo-furo[3,2-c]pyridine (198 mg, 1.0 mmol), the boronic acid (1.2 mmol), K3PO4 (424 mg, 2.0 mmol), and XPhos Pd G3 (16.9 mg, 0.02 mmol).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum (10 mmHg) and argon backfilling. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and the Pd(0) intermediate, permanently halting the catalytic cycle.
-
Solvent Addition: Syringe in 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed water.
-
Reaction Initiation: Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the biphasic mixture is thoroughly emulsified.
-
Self-Validation Check (15 minutes): Observe the reaction mixture. The solution should transition to a clear, pale yellow or light orange color, indicating the successful formation of the active Pd(0)-XPhos complex. Warning: If the solution turns jet black and a fine precipitate forms, palladium black has precipitated. This indicates a failure in the degassing protocol (oxygen ingress) or degraded precatalyst; the reaction must be aborted.
-
Completion: Monitor via TLC (EtOAc/Hexanes) or LC-MS. The reaction is typically complete within 2 hours.
4.3. Workup & Purification
-
Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure 7-aryl-furo[3,2-c]pyridine.
Workflow Visualization
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for 7-bromo-furo[3,2-c]pyridine.
References
-
The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization - Benchchem. 1
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal (Angew. Chem. Int. Ed.). 2
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - Journal of the American Chemical Society. 3
Sources
Application Note: Advanced Aromatization Strategies for Tetrahydrofuro[3,2-c]pyridine Intermediates
Introduction & Mechanistic Overview
Furo[3,2-c]pyridines are privileged heterocyclic scaffolds in modern drug discovery, frequently deployed as bioisosteric replacements in the development of kinase inhibitors (such as JAK-STAT modulators) and antileukemic agents [[1]](), [[2]](). However, de novo synthetic routes—such as the Pictet–Spengler reaction—typically yield partially saturated precursors like 4,5,6,7-tetrahydrofuro[3,2-c]pyridines [[3]]().
Aromatizing the piperidine ring to yield the fully conjugated furo[3,2-c]pyridine presents a distinct chemoselective challenge. The electron-rich furan moiety is highly susceptible to electrophilic attack and acid-catalyzed hydrolytic cleavage. Under strongly acidic aqueous conditions, the furan ring undergoes a reversible ring-opening transformation, resulting in the formation of a 1,4-diketone derivative (specifically, 3-(2-oxopropyl)piperidin-4-one) 4. Therefore, aromatization protocols must be carefully selected to drive the thermodynamic oxidation of the nitrogen-containing ring while preserving the delicate furan architecture.
Strategic Aromatization Workflows
Workflow for tetrahydrofuro[3,2-c]pyridine aromatization based on precursor properties.
Comparative Analysis of Aromatization Strategies
To ensure optimal yield and purity, the choice of reagent must be dictated by the electronic nature of the precursor. The table below summarizes the quantitative and qualitative parameters of the three primary methodologies.
| Aromatization Method | Optimal Substrate Profile | Typical Yield | Reaction Time | Key Advantage | Primary Limitation |
| Method A: DDQ Oxidation | Electron-rich, acid-sensitive precursors | 65–85% | 2–6 h | Mild temperatures, fast kinetics | Byproduct (DDQH2) removal can require extensive chromatography |
| Method B: Pd/C Catalysis | Thermally stable, halogen-free precursors | 50–75% | 12–24 h | Clean reaction, easy workup via simple filtration | Requires high heat (>150 °C); risk of over-reduction if H₂ is trapped |
| Method C: POCl₃ / Zn-AcOH | Furopyridones (Lactam intermediates) | 60–80% (2 steps) | 4–8 h | Highly reliable for lactam precursors 4 | Multi-step process; generates acidic/metallic waste |
Detailed Experimental Protocols
Protocol A: Oxidative Dehydrogenation using DDQ
Causality & Rationale: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts via a single-electron transfer followed by hydride abstraction to form a stabilized carbocation, which quickly deprotonates to yield the fully conjugated system. Toluene is the solvent of choice here: its non-polar nature minimizes DDQ-induced over-oxidation of the furan ring, and the reduced byproduct (DDQH₂) is highly insoluble in cold toluene, allowing for rapid purification.
Step-by-Step Methodology:
-
Preparation: Dissolve the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine derivative (1.0 equiv) in anhydrous toluene (0.1 M concentration) under an inert argon atmosphere.
-
Addition: Portion-wise, add DDQ (2.2 equiv) at room temperature. Note: 2.2 equivalents are required as two degrees of unsaturation must be introduced.
-
Heating: Gradually heat the mixture to 80 °C.
-
Self-Validating Observation: The reaction mixture will initially turn a deep, dark red (indicating the formation of the charge-transfer complex). As the reaction proceeds, this color will fade to a pale yellow, accompanied by the precipitation of a tan solid (DDQH₂).
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The product will exhibit a strong, discrete blue fluorescence under 254 nm UV light due to the newly formed extended aromatic conjugation.
-
Workup: Cool the reaction to 0 °C for 30 minutes to maximize DDQH₂ precipitation. Filter the suspension through a pad of Celite, washing with cold toluene. Concentrate the filtrate in vacuo and purify via silica gel chromatography.
Protocol B: Catalytic Dehydrogenation using Pd/C
Causality & Rationale: Palladium on carbon (Pd/C) lowers the activation energy for C-H bond cleavage, thermodynamically driving the extrusion of hydrogen gas to form the stable aromatic system 1. High-boiling solvents (e.g., diphenyl ether or decalin) are utilized to provide the thermal energy (>150 °C) necessary to overcome the initial activation barrier. A continuous sweep of inert gas is critical to remove evolved H₂ and prevent the reverse hydrogenation reaction.
Step-by-Step Methodology:
-
Preparation: Suspend the tetrahydrofuro[3,2-c]pyridine precursor (1.0 equiv) and 10% Pd/C (20% w/w) in diphenyl ether (0.2 M).
-
Purging: Purge the reaction vessel with nitrogen for 15 minutes to remove oxygen, which could otherwise lead to explosive mixtures or unwanted N-oxide formation.
-
Refluxing: Heat the mixture to 180 °C. Maintain a gentle sweep of nitrogen across the headspace.
-
Self-Validating Observation: Route the exhaust gas through a mineral oil bubbler. The steady evolution of gas bubbles indicates active dehydrogenation. The cessation of bubbling serves as a physical indicator that the reaction has reached completion.
-
Workup: Cool the mixture to room temperature. Filter through a tightly packed Celite pad to remove the palladium catalyst. Caution: Do not allow the filter cake to dry out completely, as Pd/C can ignite in air. Purify the product by direct column chromatography or by acid-base extraction if the product is sufficiently basic.
Protocol C: Lactam Activation and Dehalogenation (For Furopyridone Intermediates)
Causality & Rationale: If the synthetic route yields a furopyridone (a lactam intermediate), direct oxidation is ineffective. Instead, treatment with Phosphorus Oxychloride (POCl₃) exploits the lactam-lactim tautomeric equilibrium. POCl₃ phosphorylates the lactim oxygen, converting it into a superior leaving group that is subsequently displaced by chloride to form a 4-chlorofuropyridine 4. A subsequent single-electron reduction (Zn/AcOH) selectively cleaves the C-Cl bond without reducing the heteroaromatic rings.
Step-by-Step Methodology:
-
Chlorination: Suspend the furopyridone (1.0 equiv) in neat POCl₃ (10 equiv). Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack active species, which accelerates the chlorination.
-
Heating: Heat to 100 °C for 3 hours.
-
Self-Validating Observation 1: The starting lactam (highly polar, low R_f on TLC) will be completely consumed, replaced by a highly non-polar chlorofuropyridine migrating near the solvent front.
-
Intermediate Workup: Carefully pour the cooled mixture over crushed ice to quench excess POCl₃. Neutralize with saturated NaHCO₃ and extract with dichloromethane.
-
Dehalogenation: Dissolve the crude chlorofuropyridine in glacial acetic acid. Add activated Zinc dust (5.0 equiv) and stir at 60 °C for 4 hours.
-
Self-Validating Observation 2: The disappearance of the chlorinated intermediate mass [M+H]⁺ and the appearance of the des-chloro mass [M-Cl+H]⁺ via LC-MS confirms successful aromatization and dehalogenation.
References
- Benchchem. "2-Methylfuro[2,3-c]pyridine | 69022-76-0 | Benchchem".
- MDPI. "Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents".
- Beilstein Journal of Organic Chemistry. "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction".
- Benchchem. "4,5,6,7-Tetrahydrofuro[2,3-C]pyridine | 721927-08-8 | Benchchem".
Sources
Determining the Solubility of Furo[3,2-c]pyridine-7-carboxylic Acid in DMSO and Water: An Application Note for Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2][3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of furo[3,2-c]pyridine-7-carboxylic acid in two key solvents: dimethyl sulfoxide (DMSO), a standard for compound storage and initial screening, and water, the physiological solvent.
The furo[3,2-c]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry. While specific experimental solubility data for furo[3,2-c]pyridine-7-carboxylic acid is not extensively documented in publicly available literature, its structure, containing both a potentially ionizable carboxylic acid group and a heterocyclic aromatic ring system, suggests a pH-dependent aqueous solubility and likely good solubility in a polar aprotic solvent like DMSO. This document outlines the protocols to empirically determine these values, ensuring data integrity and informed decision-making in early-stage drug development.[3]
The Critical Role of Solubility in Preclinical Research
A compound's journey from a promising hit to a viable drug candidate is fraught with challenges, many of which can be predicted and mitigated by early and accurate solubility assessment.[3] Poor aqueous solubility can lead to a cascade of undesirable outcomes, including:
-
Reduced Bioavailability: For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[5] Insoluble compounds often exhibit poor absorption and, consequently, low bioavailability, requiring higher doses that can increase the risk of toxicity.[1]
-
Inaccurate In Vitro Assay Results: In cell-based and biochemical assays, compound precipitation can lead to erroneous data, masking true potency and efficacy.[5]
-
Formulation and Delivery Hurdles: Developing a stable and effective formulation for a poorly soluble compound can be a complex and resource-intensive endeavor.[4]
Early determination of solubility in both a non-aqueous solvent like DMSO for stock solutions and in aqueous buffers that mimic physiological conditions is therefore a cornerstone of a successful drug discovery campaign.[1][3]
Physicochemical Properties of Furo[3,2-c]pyridine-7-carboxylic Acid
While specific experimental data is limited, we can infer some properties based on its structure and related compounds.
| Property | Value/Prediction | Source |
| Molecular Formula | C₈H₅NO₃ | [6] |
| Molecular Weight | 163.13 g/mol | [6] |
| Appearance | Solid (predicted) | [7][8] |
| pKa (Predicted) | Acidic pKa due to the carboxylic acid group, and a basic pKa associated with the pyridine nitrogen. | General chemical principles |
| LogP (Predicted) | 0.147 | [6] |
The predicted LogP value suggests a relatively balanced hydrophilic-lipophilic character. The presence of the carboxylic acid and the pyridine nitrogen indicates that the compound's aqueous solubility will be highly dependent on the pH of the solution.
Experimental Protocols for Solubility Determination
To ensure the generation of reliable and reproducible solubility data, two primary types of solubility assays are recommended: a thermodynamic solubility assay to determine the equilibrium solubility in an aqueous medium, and a kinetic solubility assay, which is often used in high-throughput screening.
Protocol 1: Thermodynamic (Equilibrium) Solubility in Water
This protocol determines the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium.
Causality Behind Experimental Choices:
-
Equilibration Time: A 24-hour incubation period is chosen to ensure that the solution reaches a true thermodynamic equilibrium between the dissolved and undissolved compound.
-
Temperature Control: Maintaining a constant temperature (e.g., 25°C or 37°C) is critical as solubility is temperature-dependent.
-
Separation of Undissolved Solid: Centrifugation and subsequent filtration are crucial steps to ensure that only the dissolved compound is quantified.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for accurately quantifying the concentration of the dissolved compound.
Materials:
-
Furo[3,2-c]pyridine-7-carboxylic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Vortex mixer
-
Incubator/shaker
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC system with a suitable column and detector
Procedure:
-
Preparation of a Supersaturated Solution:
-
Weigh out an excess amount of furo[3,2-c]pyridine-7-carboxylic acid (e.g., 2 mg) into a clean glass vial.
-
Add 1 mL of PBS (pH 7.4) to the vial.
-
-
Equilibration:
-
Tightly cap the vial and place it in a shaker incubator at 25°C for 24 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Compound:
-
Centrifuge the vial at 10,000 x g for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of standard solutions of furo[3,2-c]pyridine-7-carboxylic acid of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analyze the filtered supernatant and the standard solutions by HPLC.
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant. This concentration represents the thermodynamic solubility.
-
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of a compound.
Protocol 2: Kinetic Solubility in DMSO/Aqueous Buffer
This high-throughput method assesses the solubility of a compound that is first dissolved in DMSO and then diluted into an aqueous buffer, measuring the concentration at which it precipitates.[1][9]
Causality Behind Experimental Choices:
-
DMSO Stock Solution: A high-concentration stock solution in DMSO is standard practice in early drug discovery for compound handling and serial dilutions.[10][11]
-
Serial Dilution: Performing serial dilutions in DMSO before adding to the aqueous buffer allows for a range of concentrations to be tested while maintaining a constant final DMSO concentration.[11]
-
Nephelometry: This technique is a rapid and sensitive method for detecting the formation of a precipitate by measuring light scattering.[9]
Materials:
-
Furo[3,2-c]pyridine-7-carboxylic acid
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or a plate reader with light scattering capabilities
-
Multichannel pipettes
Procedure:
-
Preparation of Stock Solution:
-
Serial Dilution in DMSO:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
In a separate 96-well plate, add PBS (pH 7.4).
-
Transfer a small, equal volume of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. The final DMSO concentration should be kept low, typically ≤1%.
-
-
Incubation and Measurement:
-
Mix the contents of the plate thoroughly.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the light scattering (turbidity) in each well using a nephelometer.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the baseline.
-
Workflow for Kinetic Solubility Determination
Caption: Workflow for determining the kinetic solubility of a compound.
Data Presentation and Interpretation
The results from these experiments should be recorded in a clear and organized manner.
Table for Solubility Data:
| Compound | Solvent/Buffer | Assay Type | Temperature (°C) | Solubility (µg/mL or µM) |
| Furo[3,2-c]pyridine-7-carboxylic acid | PBS, pH 7.4 | Thermodynamic | 25 | |
| Furo[3,2-c]pyridine-7-carboxylic acid | PBS, pH 7.4 | Kinetic | 25 |
Interpretation of Results:
A significant discrepancy between thermodynamic and kinetic solubility values can provide valuable insights into the compound's precipitation behavior. A higher kinetic solubility suggests that the compound can exist in a supersaturated state for a period, which can be advantageous for oral absorption. However, the lower thermodynamic solubility represents the true equilibrium state and is a more conservative measure of the compound's intrinsic solubility.
Conclusion
The solubility of furo[3,2-c]pyridine-7-carboxylic acid in DMSO and aqueous solutions is a critical parameter that will guide its development as a potential therapeutic agent. The protocols detailed in this application note provide a robust framework for obtaining accurate and reproducible solubility data. By integrating these experimental workflows into early-stage research, drug development professionals can make more informed decisions, identify potential liabilities, and ultimately increase the probability of advancing compounds with favorable physicochemical and pharmacokinetic profiles.
References
-
P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
BMG Labtech. (2023, April 6). Drug solubility: why testing early matters in drug discovery. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Di, L., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. books.rsc.org [books.rsc.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Furo[3,2-b]pyridine-7-carboxylic acid | 1783964-83-9 [sigmaaldrich.com]
- 8. Furo[3,2-b]pyridine-7-carboxylic acid | 1783964-83-9 [sigmaaldrich.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Mastering Amide Bond Formation with Furo[3,2-c]pyridine-7-carboxylic Acid
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules targeting a range of diseases.[1][2] The functionalization at the C7 position, most commonly through an amide linkage, is critical for modulating pharmacological activity. However, the unique electronic properties of this heteroaromatic carboxylic acid present distinct challenges for amide bond formation. This guide provides a comprehensive overview of robust and efficient amide coupling protocols tailored for furo[3,2-c]pyridine-7-carboxylic acid, grounded in mechanistic principles. We will explore the rationale behind reagent selection, present detailed, field-proven experimental protocols, and offer a systematic approach to troubleshooting, enabling researchers to confidently and successfully synthesize target amide derivatives.
The Strategic Importance and Challenges of Coupling Furo[3,2-c]pyridine-7-carboxylic Acid
The formation of an amide bond is the most frequently utilized reaction in drug discovery.[3][4] For the furo[3,2-c]pyridine system, the C7-carboxamide moiety is a key interaction point in many biologically active agents. The synthetic challenge arises from the electronic nature of the starting acid. The electron-withdrawing pyridine nitrogen atom reduces the electron density of the entire ring system, which in turn decreases the nucleophilicity of the carboxylate oxygen. This can render the initial activation step of the carboxylic acid sluggish compared to simpler aromatic or aliphatic acids, often leading to incomplete reactions or the need for harsher conditions.
Therefore, the selection of an appropriate coupling reagent and optimized conditions is not merely a procedural choice but a critical determinant of reaction success, yield, and purity. The goal is to efficiently form a highly reactive acylating intermediate that readily couples with the desired amine, while minimizing side reactions and, for chiral amines, preventing racemization.
Mechanistic Underpinnings of Amide Coupling Reagents
Successful amide synthesis hinges on the in-situ activation of the carboxylic acid to form a species susceptible to nucleophilic attack by an amine.[5] This is typically achieved using coupling reagents, which can be broadly categorized.
Carbodiimides (e.g., EDC, DCC)
Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to two deleterious side reactions: rearrangement to a stable N-acylurea byproduct and, for chiral acids, formation of an oxazolone that can lead to racemization.[6]
To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential.[6][7] These additives act as nucleophilic traps, rapidly converting the unstable O-acylisourea into a more stable but still highly reactive active ester (e.g., OBt ester). This active ester then cleanly reacts with the amine to form the desired amide, significantly suppressing side reactions.[7][8]
Caption: Carbodiimide activation pathway with an HOBt additive.
Uronium/Aminium Salts (e.g., HATU, HBTU)
Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[9] They are essentially pre-activated forms of an HOBt analogue (HOAt). HATU reacts directly with the carboxylate to form a highly reactive OAt-active ester. The presence of the nitrogen atom in the pyridine ring of HOAt further accelerates the coupling reaction compared to HOBt.[7] These reagents are particularly effective for challenging substrates, including electron-deficient heteroaromatic acids and sterically hindered amines.[8]
Recommended Experimental Protocols
The following protocols provide a robust starting point for the successful amide coupling of furo[3,2-c]pyridine-7-carboxylic acid. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended primary method due to its high efficiency and reliability with heteroaromatic acids.
Caption: General experimental workflow for amide coupling.
Materials:
-
Furo[3,2-c]pyridine-7-carboxylic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine, 1M HCl, Saturated NaHCO₃
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add furo[3,2-c]pyridine-7-carboxylic acid (1.0 equiv) and the desired amine (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add DIPEA (2.5 equiv) dropwise to the solution. Stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.2 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.
-
Reaction Monitoring: Monitor the consumption of the carboxylic acid by LC-MS or TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Note: An initial wash with 5% aqueous LiCl can help remove residual DMF.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This method is a widely used, economical alternative, particularly for less challenging amine coupling partners.
Materials:
-
Furo[3,2-c]pyridine-7-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.3 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, for amine salts)
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere, add furo[3,2-c]pyridine-7-carboxylic acid (1.0 equiv) and HOBt (1.3 equiv).
-
Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M).
-
Add EDC·HCl (1.5 equiv) to the solution in one portion.
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the HOBt active ester.
-
Add the amine (1.1 equiv) to the reaction mixture. If the amine is provided as a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like DIPEA or TEA along with the amine.
-
Stir the reaction at room temperature for 4-16 hours.
-
Reaction Monitoring: Monitor progress by LC-MS or TLC.
-
Work-up: Dilute the reaction with DCM or ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary & Reagent Comparison
The choice of coupling protocol can significantly impact reaction outcomes. The table below summarizes key characteristics to guide selection.
| Parameter | Protocol 1: HATU/DIPEA | Protocol 2: EDC/HOBt | Protocol 3: Acyl Fluoride |
| Reactivity | Very High | High | High (at elevated temp) |
| Suitability for Heteroaromatics | Excellent | Good | Excellent |
| Racemization Risk | Very Low | Low | Very Low |
| Key Byproducts | Tetramethylurea (water-soluble) | EDC-urea (water-soluble) | Fluoride salts |
| Relative Cost | High | Low | Moderate |
| Ideal Use Case | Challenging couplings, electron-deficient amines, rapid synthesis.[3] | Routine couplings, scalable synthesis, cost-sensitive projects. | Sterically demanding or extremely unreactive amines.[12][13] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient activation of the acid.2. Low nucleophilicity of the amine.[11]3. Wet reagents or solvents. | 1. Switch from EDC/HOBt to a more potent reagent like HATU.2. Increase reaction temperature (e.g., to 40-50 °C).3. Ensure all reagents and solvents are anhydrous. |
| Starting Acid Recovered | Incomplete activation or amine is non-nucleophilic. | Confirm the pKa of the amine; very acidic anilines (pKa < 1) are extremely difficult to acylate. Consider using the acyl fluoride method.[12][14] |
| Multiple Byproducts | 1. For EDC, formation of N-acylurea.2. Side reactions with functional groups on coupling partners. | 1. Ensure pre-activation with HOBt is allowed to proceed before adding the amine.2. Re-evaluate protecting group strategy if necessary. |
| Difficult Purification | Byproducts (e.g., urea, DIPEA salts) co-elute with the product. | Perform a thorough aqueous work-up. An acid wash removes basic impurities (DIPEA, DMAP), and a base wash removes acidic ones (HOBt, unreacted acid).[11] |
Conclusion
The successful synthesis of furo[3,2-c]pyridine-7-carboxamides is readily achievable with a rational approach to protocol selection. For general-purpose synthesis with a high probability of success, the HATU-mediated coupling protocol is the superior choice due to its high reactivity and effectiveness with electron-deficient heteroaromatic systems. The more economical EDC/HOBt protocol remains a viable and robust alternative, particularly for less demanding substrates, provided care is taken during the pre-activation step. By understanding the mechanistic principles and applying these detailed protocols, researchers can efficiently access a wide array of novel amide derivatives for advancement in drug discovery and development.
References
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. BenchChem.
- Boc Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Boc Sciences.
- ChemPep Inc. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. ChemPep Inc.
- BenchChem. (2025). Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide. BenchChem.
-
Sasaki, K., & Crich, D. (2011). Facile amide bond formation from carboxylic acids and isocyanates. Organic Letters, 13(9), 2256–2259. [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Research News. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
-
Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega, 6(11), 7505-7518. [Link]
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
-
Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11051-11055. [Link]
-
Subiros-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Molecules, 18(9), 11358-11365. [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- El-Faham, A., & Albericio, F. (2014). Amide bond formation: the renaissance of the carbodiimide. Chimica Oggi-Chemistry Today, 32(1), 12-16.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Kumar, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(23), 152994. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
-
Semantic Scholar. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
De Luca, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. jpt.com [jpt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. semanticscholar.org [semanticscholar.org]
Mastering the Purification of Furo[3,2-c]pyridine Acids: A Guide to Recrystallization Solvents and Protocols
Introduction: The Critical Role of Purity in Furo[3,2-c]pyridine-based Drug Development
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential. These molecules have garnered substantial interest in medicinal chemistry and drug discovery due to their diverse biological activities. As researchers and drug development professionals, achieving the highest possible purity of these active pharmaceutical ingredients (APIs) is not merely a matter of good practice; it is a fundamental requirement for accurate biological evaluation and ensuring safety and efficacy in clinical applications.
Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1] It is a process of purification based on the principle that the solubility of most solids increases with a rise in temperature. This application note provides a comprehensive guide to selecting optimal recrystallization solvents and executing robust protocols for the purification of furo[3,2-c]pyridine acids, a key subclass of this important heterocyclic family. Understanding the interplay between the chemical nature of these acidic compounds and solvent properties is paramount to developing an effective purification strategy.
The Science of Recrystallization: More Than Just Dissolving and Crashing Out
At its core, recrystallization is a purification technique that involves dissolving an impure solid in a suitable hot solvent, followed by the slow cooling of the solution to allow the formation of pure crystals.[2] As the crystal lattice of the desired compound forms, impurity molecules are excluded, remaining dissolved in the surrounding solvent (the mother liquor).[3] The success of this technique hinges on the differential solubility of the target compound and its impurities in the chosen solvent system at varying temperatures.
An ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be removed by hot filtration.
-
Chemical inertness towards the compound being purified.
-
Volatility that allows for easy removal from the purified crystals.
-
A boiling point lower than the melting point of the compound to prevent "oiling out".[4]
For furo[3,2-c]pyridine acids, the presence of both a heterocyclic aromatic system and a carboxylic acid moiety introduces specific considerations for solvent selection, primarily related to polarity and the potential for acid-base interactions.
Solvent Selection for Furo[3,2-c]pyridine Acids: A Systematic Approach
The acidic nature of the carboxylic group and the basicity of the pyridine nitrogen mean that the solubility of furo[3,2-c]pyridine acids can be significantly influenced by the solvent's polarity and its ability to engage in hydrogen bonding.
Predicting Solubility: Like Dissolves Like
The "like dissolves like" principle is a foundational concept in chemistry that guides solvent selection. Furo[3,2-c]pyridine acids possess both polar (carboxylic acid, pyridine nitrogen) and non-polar (fused aromatic rings) regions. Therefore, a range of solvents with varying polarities should be considered.
A systematic screening of solvents is the most effective method to identify the optimal system for a specific furo[3,2-c]pyridine acid derivative. This typically involves testing the solubility of a small amount of the crude material in a variety of solvents at room temperature and then upon heating.
Recommended Solvents for Screening:
Based on the chemical structure of furo[3,2-c]pyridine acids and the known solubility of related pyridine carboxylic acids[1], the following solvents are recommended for initial screening:
| Solvent Class | Examples | Rationale |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding with the carboxylic acid and pyridine nitrogen, potentially leading to good solubility at elevated temperatures. Water is often a good choice for zwitterionic compounds.[1] |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Can interact with the polar functional groups through dipole-dipole interactions. Often used in mixed solvent systems. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, can be effective for compounds with mixed polarity characteristics. |
| Aromatic Hydrocarbons | Toluene | Generally less suitable as a primary solvent due to the high polarity of the carboxylic acid, but can be useful as an anti-solvent in a mixed solvent system. |
The Power of Mixed Solvent Systems
In many cases, a single solvent may not provide the ideal solubility profile. A mixed solvent system, comprising a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble, can offer finer control over the recrystallization process.[5] Common miscible pairs for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexane.[6]
Experimental Protocols: From Crude Solid to Crystalline Purity
The following protocols provide a detailed, step-by-step guide for the recrystallization of furo[3,2-c]pyridine acids.
Protocol 1: Single Solvent Recrystallization
This is the most straightforward recrystallization method and should be the first approach attempted once a suitable single solvent has been identified through screening.
Workflow for Single Solvent Recrystallization
Caption: Workflow for single solvent recrystallization.
Step-by-Step Procedure:
-
Dissolution: Place the crude furo[3,2-c]pyridine acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling or stirring. Continue to add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[2]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Rapid cooling can lead to the formation of small crystals that may trap impurities.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Mixed Solvent Recrystallization
This method is employed when no single solvent provides the desired solubility characteristics.
Workflow for Mixed Solvent Recrystallization
Caption: Workflow for mixed solvent recrystallization.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude furo[3,2-c]pyridine acid in a minimal amount of the "good" solvent (the one in which it is highly soluble) at room temperature.
-
Inducing Cloudiness: Slowly add the "poor" solvent (the anti-solvent) dropwise with constant swirling until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described in the single solvent protocol.
The Influence of pH on Recrystallization
For furo[3,2-c]pyridine acids, pH can be a powerful tool to facilitate purification, particularly when dealing with acidic or basic impurities. The carboxylic acid group can be deprotonated with a base to form a water-soluble salt, while the pyridine nitrogen can be protonated with an acid.
This property can be exploited in a process more accurately described as a crystallization-based purification rather than a strict recrystallization.[7] For instance, the crude acidic product can be dissolved in an aqueous base (e.g., dilute sodium hydroxide), and any non-acidic impurities can be removed by filtration or extraction with an organic solvent. The furo[3,2-c]pyridine acid can then be precipitated by the careful addition of an acid (e.g., dilute hydrochloric acid) to its isoelectric point, where it is least soluble.[8] The resulting solid can then be collected and further purified by a conventional recrystallization as described above.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is below the solvent's boiling point. The solution is supersaturated. | Use a lower boiling point solvent. Add more solvent to reduce saturation. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Evaporate some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Poor Recovery | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled. Use a minimal amount of cold solvent for washing. Ensure the filtration apparatus is pre-heated for hot filtration. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can adsorb the desired product, so use it sparingly.[9] |
Conclusion: A Pathway to Purity
The purification of furo[3,2-c]pyridine acids by recrystallization is a critical step in the journey from synthesis to biological evaluation. A systematic approach to solvent selection, coupled with a meticulous execution of the recrystallization protocol, will consistently yield high-purity materials. By understanding the fundamental principles of solubility and crystallization, and by applying the practical guidance provided in this application note, researchers, scientists, and drug development professionals can confidently and efficiently purify these promising therapeutic agents, paving the way for groundbreaking discoveries in medicine.
References
-
University of the West Indies at Mona. (n.d.). Recrystallization. Retrieved from [Link]
-
Wadsworth, W. S. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Request PDF. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
Sources
- 1. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. Purification [chem.rochester.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of Furo[3,2-c]pyridine-7-carboxylic Acid for Bioassays
Welcome to the Technical Support Center. Furo[3,2-c]pyridine-7-carboxylic acid (CAS 603302-86-9) is a highly valuable bicyclic building block frequently utilized in medicinal chemistry due to its privileged scaffold properties in kinase inhibitors and receptor modulators[1][2]. However, its rigid planar structure and the potential for zwitterionic interactions (between the basic pyridine nitrogen and the acidic carboxylate group) often result in poor aqueous solubility at physiological pH[2][3].
This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome solubility bottlenecks in biological assays without compromising data integrity.
Troubleshooting FAQs
Q1: I observe immediate precipitation when diluting a 10 mM DMSO stock of furo[3,2-c]pyridine-7-carboxylic acid into my pH 7.4 assay buffer. Why does this happen and how do I prevent it? A1: This is a classic case of "solvent shock." When a compound is rapidly transitioned from a purely organic environment (DMSO) to an aqueous buffer, local concentration spikes exceed the compound's kinetic solubility limit, forcing it into a metastable precipitated state[4]. The highly lipophilic furo[3,2-c]pyridine core rapidly aggregates before the carboxylic acid moiety can establish sufficient hydrogen bonding with the surrounding water molecules[2]. Solution: Avoid direct, single-step dilutions into the buffer. Instead, perform your serial dilutions in 100% DMSO first, and then transfer a constant, small volume to the assay buffer[5][6]. This ensures the final DMSO concentration remains constant (e.g., 1%) across all wells and minimizes localized supersaturation.
Q2: My cell-based assay tolerates a maximum of 0.5% DMSO. How can I achieve a working concentration of 100 µM without precipitation? A2: If organic co-solvents must be minimized to prevent cellular toxicity, you must alter the thermodynamic solvation environment of the molecule[7]. We recommend two primary approaches:
-
pH Modification (Salt Formation): The carboxylic acid group can be fully deprotonated to form a highly soluble sodium salt. Pre-dissolve the compound in a slight molar excess of aqueous NaOH (e.g., 0.1 M NaOH) before adjusting the buffer back to the physiological pH of 7.4[6].
-
Host-Guest Complexation: Utilize 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic internal cavity that encapsulates the lipophilic furo-pyridine core, while their hydrophilic exterior maintains excellent aqueous solubility, bypassing the need for high DMSO concentrations[7].
Q3: My biochemical assay readouts are highly variable, with suspected false positives. Could this be a solubility issue? A3: Yes. Micro-precipitation is a leading cause of assay interference. Insoluble aggregates scatter light, which severely disrupts fluorescence, UV-Vis, and nephelometric readouts[6][8]. Furthermore, these aggregates can non-specifically sequester target proteins, mimicking enzymatic inhibition (false positives). It is critical to establish the kinetic solubility limit of your compound in the exact assay buffer prior to screening[4][9].
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via UV-Vis / Nephelometry
Causality & Validation: This self-validating protocol determines the maximum concentration at which the compound remains soluble. By physically separating the precipitate via filtration and measuring the absorbance of the filtrate, the system inherently verifies the true soluble fraction, eliminating optical artifacts[9].
-
Stock Preparation: Prepare a 10 mM stock of furo[3,2-c]pyridine-7-carboxylic acid in anhydrous DMSO[9].
-
Serial Dilution: Create a 9-point, 2-fold serial dilution of the stock in pure DMSO[5][6].
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of 100 mM Phosphate Buffer (pH 7.4) in a 96-well UV-transparent plate, yielding a final DMSO concentration of 1%[5][9].
-
Equilibration: Seal the plate and incubate at room temperature for 6 hours with gentle orbital shaking to allow metastable precipitates to fully form[4][9].
-
Separation: Vacuum-filter the plate using a 0.45 µm filter plate (or centrifuge at 3000 × g for 15 minutes) to remove all insoluble aggregates[7][9].
-
Quantification: Measure the absorbance of the filtrate at the compound's λmax (typically 250–350 nm) using a microplate reader[8][9]. Plot the measured absorbance against the nominal concentration; the point where the curve deviates from linearity defines the kinetic solubility limit[5].
Protocol 2: HP-β-Cyclodextrin Solubilization Workflow
Causality & Validation: This method leverages thermodynamic encapsulation, reducing the free energy of the lipophilic core in water. This enables high-concentration dosing without solvent toxicity, validated by the absence of precipitation upon extended incubation[7].
-
Prepare a 10% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS, pH 7.4).
-
Weigh the solid furo[3,2-c]pyridine-7-carboxylic acid directly into a glass vial.
-
Add the HP-β-CD buffer to achieve the desired target concentration (e.g., 500 µM).
-
Sonicate the mixture in a water bath for 15–30 minutes. Keep the temperature below 40°C to prevent compound degradation.
-
Filter the resulting solution through a 0.22 µm syringe filter to ensure a sterile, aggregate-free formulation suitable for cell-based assays.
Data Presentation
Table 1: Representative Kinetic Solubility of Furo[3,2-c]pyridine-7-carboxylic acid under Various Assay Conditions
| Solvent System / Additive | Final DMSO (%) | pH | Kinetic Solubility Limit (µM) | Bioassay Suitability |
| PBS Buffer | 1.0% | 7.4 | < 10 | Poor (High risk of precipitation) |
| PBS Buffer | 5.0% | 7.4 | ~ 45 | Moderate (May cause cell toxicity) |
| PBS + 0.01% Tween-20 | 1.0% | 7.4 | ~ 25 | Fair (Good for biochemical assays) |
| PBS + 10% HP-β-CD | 0.5% | 7.4 | > 200 | Excellent (Ideal for cell assays) |
| 0.1 M NaOH (Pre-dissolved) | 0.0% | 8.0 | > 500 | Excellent (Requires pH adjustment) |
Note: Data is synthesized based on the typical behaviors of lipophilic heterocyclic carboxylic acids in standard assay formulations[5][7].
Visualization
Workflow for diagnosing and resolving furo[3,2-c]pyridine-7-carboxylic acid precipitation.
References
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Furo[3,2-c]pyridin-6-ylmethanol|CAS 117013-84-0 [benchchem.com]
- 3. distantreader.org [distantreader.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubility: a speed–breaker on the drug discovery highway - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. ADME@NCATS [opendata.ncats.nih.gov]
Preventing decarboxylation of furo[3,2-c]pyridine-7-carboxylic acid during synthesis
The following technical guide addresses the stability issues associated with Furo[3,2-c]pyridine-7-carboxylic acid , specifically focusing on preventing decarboxylation during synthesis and purification.
Topic: Prevention of Decarboxylation During Synthesis & Workup Audience: Medicinal Chemists, Process Chemists Document ID: TS-FPC-07-DEC-V1[1]
Executive Summary: The Instability Mechanism
Furo[3,2-c]pyridine-7-carboxylic acid (CAS: 603302-86-9) belongs to a class of fused heteroaromatic carboxylic acids that are prone to thermal decarboxylation .[1] This instability is not random; it is driven by the position of the carboxyl group relative to the pyridine nitrogen.
Whether the carboxyl group is at position 4 or 7 (depending on numbering conventions), its proximity to the electron-deficient pyridine ring facilitates a Hammick-type decarboxylation mechanism .
-
Zwitterion Formation: In solution, especially near the isoelectric point, the basic pyridine nitrogen can accept a proton from the carboxylic acid (or solvent), forming a zwitterion.
-
Electronic Sink: The protonated pyridinium ring acts as a strong electron sink.[1]
-
CO₂ Loss: The carboxylate group ejects CO₂, leaving a negative charge at the C7 position. This charge is stabilized by resonance with the positively charged nitrogen (ylide intermediate).
-
Irreversibility: The ylide is instantly protonated to form the decarboxylated parent heterocycle (furo[3,2-c]pyridine), resulting in irreversible product loss.
Critical Rule: Avoid conditions that favor the zwitterionic form at high temperatures (e.g., acidic reflux).
Mechanism of Failure (Visualization)
The following diagram illustrates the pathway you must avoid.
[1]
Optimized Synthesis Protocol
To prevent decarboxylation, you must bypass the high-energy thermal pathways used in standard ester hydrolysis (e.g., 6M HCl reflux).
Recommended Workflow: Mild Saponification
Objective: Hydrolyze the ester precursor (e.g., ethyl furo[3,2-c]pyridine-7-carboxylate) without triggering CO₂ loss.
| Parameter | Standard (High Risk) | Optimized (Safe) |
| Reagent | 6M HCl or H₂SO₄ | LiOH (2.0 eq) or NaOH |
| Solvent | Water/Reflux | THF / Water (3:1) |
| Temperature | 100°C (Reflux) | 0°C to 25°C (RT) |
| Acidification | pH 1.0 (Strong Acid) | pH 4.0–5.0 (Acetic Acid) |
| Drying | Oven (>60°C) | Lyophilization / Vacuum (<30°C) |
Step-by-Step Protocol
-
Dissolution: Dissolve the ester (1.0 eq) in THF (0.1 M concentration). Cool to 0°C.[1]
-
Saponification: Add LiOH.H₂O (2.0 eq) dissolved in a minimum amount of water. Stir at 0°C for 30 mins, then allow to warm to room temperature (20–25°C). Monitor by LCMS.[1] Do not heat.
-
Neutralization (CRITICAL):
-
Cool the mixture back to 0°C.
-
Carefully adjust pH to 4.0–5.0 using 1M Acetic Acid or 1M HCl.
-
Why? Going to pH 1.0 forces the protonation of the pyridine N while the carboxyl is neutral, creating a high concentration of the unstable species if heated. pH 4–5 is near the isoelectric point where the species precipitates as a zwitterion but is stable if kept cold.
-
-
Isolation:
-
If the product precipitates: Filter and wash with cold water/ether.
-
If soluble: Extract with n-Butanol or Ethyl Acetate (if pH is correct).[1]
-
-
Drying: Lyophilize from the aqueous suspension or vacuum dry at <30°C .
Troubleshooting Guide (Q&A)
Category: Reaction Monitoring
Q: My LCMS shows the mass of the product (M+1 = 164), but after workup, I only see the decarboxylated mass (M+1 = 120). What happened? Expert Insight: The decarboxylation likely occurred during the concentration or drying step. If you used a rotary evaporator with a water bath >40°C on an acidic solution, you catalyzed the reaction. Fix: Lyophilize the aqueous layer directly after neutralization. Do not apply heat to the crude acid.
Q: Can I use acid hydrolysis (HCl reflux) if I keep the time short? Expert Insight: No. Furo[3,2-c]pyridines are electron-deficient.[1] The acid reflux conditions required to cleave the ester are exactly the conditions that drive decarboxylation. Fix: Switch to the LiOH/THF method described above. If the ester is stubborn (e.g., t-butyl), use TFA/DCM at 0°C and quench immediately with bicarbonate.
Category: Workup & Purification
Q: The product is water-soluble and won't precipitate at pH 4.[1] How do I isolate it? Expert Insight: Heteroaromatic acids are often amphoteric and highly polar.[1] Fix:
-
Resin Capture: Use a Diaion HP-20 or C18 reverse-phase column.[1] Load the aqueous mixture, wash with water (to remove salts), and elute with MeOH/Water.
-
Solvent Switch: Avoid extracting with DCM (poor solubility).[1] Use n-Butanol or a CHCl₃/Isopropanol (3:1) mixture.[1]
Q: I need to make the acid chloride. Can I use SOCl₂? Expert Insight: Using SOCl₂ generates HCl and heat, which will almost certainly decarboxylate your substrate. Fix: Use neutral/mild activation methods.
-
Method A: Use Oxalyl Chloride / DMF (cat.) in DCM at 0°C .[1]
-
Method B (Better): Avoid the acid chloride entirely. Use coupling reagents like HATU or T3P directly with the acid and amine/alcohol at room temperature.
Safe Workflow Diagram
References
-
Structure & Properties: PubChem. Furo[3,2-c]pyridine-7-carboxylic acid (CID 12234604).[1] National Library of Medicine. Available at: [Link]
-
Decarboxylation Mechanism: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[2] Canadian Journal of Chemistry, 1972, 50(18), 3017-3027.[2] Available at: [Link]
-
General Heterocycle Stability: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley-Blackwell. (General reference for Hammick reaction mechanisms).
Sources
Optimizing yield of Pictet-Spengler cyclization for furo[3,2-c]pyridines
Welcome to the technical support center for the synthesis of furo[3,2-c]pyridine derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Pictet-Spengler cyclization for this valuable heterocyclic scaffold. Furo[3,2-c]pyridines are of significant interest in medicinal chemistry, forming the core of molecules with potential as kinase inhibitors and antipsychotic agents.[1]
The Pictet-Spengler reaction is a robust and efficient method for creating the tetrahydrofuro[3,2-c]pyridine ring system, which serves as a critical intermediate for further drug development.[1] This guide addresses common challenges and provides field-proven solutions to maximize your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction for synthesizing tetrahydrofuro[3,2-c]pyridines?
A1: The reaction is a two-step process that begins with the condensation of a furan-containing amine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde to form a Schiff base (or imine).[2][3] In the presence of an acid catalyst, this imine is protonated to form a reactive iminium cation. The electron-rich furan ring then acts as an intramolecular nucleophile, attacking the iminium ion in an electrophilic aromatic substitution-type cyclization to form the tetrahydrofuro[3,2-c]pyridine core.[1][4]
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Q2: What are the typical starting materials and general reaction conditions?
A2: The most common approach involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with a variety of commercially available aldehydes, followed by acid-catalyzed cyclization.[2][3] The first step, imine formation, is often performed in a solvent like acetonitrile at elevated temperatures (e.g., 82°C).[1] The subsequent cyclization is typically carried out in a mixture of glacial acetic acid and a strong Brønsted acid like concentrated hydrochloric acid (HCl) at temperatures around 70°C.[1][2]
Q3: Are there alternative synthetic strategies to access the furo[3,2-c]pyridine core?
A3: Yes, while the Pictet-Spengler reaction is excellent for producing the hydrogenated (tetrahydro) core, other methods exist for accessing the aromatic furo[3,2-c]pyridine system.[5] A prevalent strategy involves a cascade Sonogashira coupling of a 4-hydroxy-3-iodopyridine with a terminal alkyne, which is immediately followed by a base-induced 5-endo-dig cyclization to form the furan ring.[6][7] Another novel, metal-free approach involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate.[6][8]
Troubleshooting Guide
Q4: My reaction yield is very low or I am observing no product formation. What are the likely causes?
A4: Low or no product formation is a common issue that can often be traced back to several key parameters.
-
Inefficient Imine Formation: The initial condensation to form the imine is critical. Ensure your aldehyde is of high purity and the solvent (e.g., acetonitrile) is dry. This step can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials before proceeding to the cyclization.[1]
-
Suboptimal Acid Catalyst/Solvent System: The choice and concentration of the acid are crucial. While various acids have been explored, a combination of glacial acetic acid and concentrated HCl has proven effective for this specific cyclization.[2] Using other acids like p-toluenesulfonic acid (TsOH) has been shown to be inefficient.[2][3]
-
Insufficient Temperature or Time: The cyclization step requires thermal energy. Room temperature reactions may proceed very slowly, yielding only trace amounts of product even after extended periods.[2] Increasing the temperature to around 70°C for several hours (e.g., 5 hours) is often necessary to achieve a good yield.[2][9]
Caption: Decision tree for troubleshooting low product yield.
Q5: I am observing significant tarring and decomposition in my reaction. How can this be mitigated?
A5: Tarring is a frequent challenge, particularly when working with acid-sensitive furan rings.[2][6] The primary causes are excessively harsh conditions.
-
Strongly Acidic Conditions: While acid is required, too high a concentration or an overly strong acid can promote polymerization and degradation of the furan moiety.[6]
-
High Reaction Temperatures: Elevated temperatures can accelerate decomposition pathways alongside the desired reaction.[6]
-
Prolonged Reaction Times: Leaving the reaction for too long under acidic, heated conditions can lead to product degradation and tar formation. One study noted that extending the reaction from 5 hours to 6.5 hours resulted in abundant tarring and a lower yield.[2][3]
Mitigation Strategies:
-
Titrate Acid: Carefully control the amount of HCl added. Start with the optimized amount (~2.0 equivalents) and avoid large excesses.
-
Control Temperature: Maintain a steady temperature of 70°C. Avoid overheating.
-
Monitor Closely: Use TLC to monitor the reaction's progress. Once the starting material is consumed and the product spot is maximized, proceed with the work-up promptly.
Q6: My aldehyde contains an electron-withdrawing group (EWG), and the yield is poor. How can I improve this?
A6: Aldehydes bearing electron-donating groups (EDGs) generally provide higher yields in this reaction.[2][9] EWGs on the aromatic ring deactivate it, which can hinder the overall process. While a specific protocol for EWG-substituted aldehydes isn't detailed, general principles suggest that you may need to employ slightly more forcing conditions. However, this must be balanced against the risk of decomposition.[6] Consider a modest increase in reaction time or a slight increase in acid concentration, while carefully monitoring for the onset of tarring.[1]
Q7: I isolated an unexpected 1,4-diketone side product. Why did this form and how can I prevent it?
A7: The formation of a 3-(2-oxopropyl)piperidin-4-one derivative is a known side reaction.[2][9] This occurs via acid-catalyzed hydrolysis of the furan ring in the desired tetrahydrofuro[3,2-c]pyridine product. This tandem Pictet-Spengler/furan hydrolysis sequence can sometimes become a major pathway, especially with certain substrates (e.g., 4-(methylthio)benzaldehyde).[2][9]
Prevention:
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. The optimal time for one model system was found to be 5 hours; longer times led to more side products.[2]
-
Controlled Work-up: The basic work-up step (e.g., adding NaOH solution) is crucial. It has been observed that treatment with aqueous NaOH at room temperature overnight is more effective than shorter or heated treatments.[2] Using a weaker base like NaHCO₃ was found to be less effective.[2][9]
Optimized Protocol & Data
Table 1: Optimization of Reaction Conditions for 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
The following data, adapted from Mendogralo & Uchuskin (2023), illustrates the impact of various parameters on the reaction yield.[2][3]
| Entry | Solvent | Acid (equiv.) | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | CH₃CN | HCl (2.0) | 50 | 1.5 | 26 | Suboptimal solvent and time |
| 5 | Toluene | TsOH (1.0) | 110 | 2 | ND | TsOH is an inefficient catalyst |
| 11 | AcOH | HCl (2.0) | rt | 1 | 18 | Room temp is too low |
| 13 | AcOH | HCl (2.0) | rt | 48 | 47 | Long time needed at rt |
| 14 | AcOH | HCl (2.0) | 70 | 3.5 | 48 | Good yield, shorter time |
| 18 | AcOH | HCl (2.0) | 70 | 5 | 67 | Optimal Conditions |
| 19 | AcOH | HCl (2.5) | 70 | 6.5 | 38 | Abundant tarring observed |
ND = Not Detected
Experimental Protocol: Semi-One-Pot Synthesis
This protocol is based on the optimized method for synthesizing 4-substituted tetrahydrofuro[3,2-c]pyridines.[1][2]
Caption: General workflow for tetrahydrofuro[3,2-c]pyridine synthesis.
1. Materials and Reagents:
-
2-(5-methylfuran-2-yl)ethanamine
-
Substituted aromatic aldehyde
-
Dry acetonitrile
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium hydroxide solution
-
Ethyl acetate
-
Silica gel for column chromatography
2. Step-by-Step Method:
-
Imine Formation:
-
In a round-bottom flask, dissolve the selected aldehyde (1.0 mmol) in dry acetonitrile (1 mL).
-
Add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol) to the solution.
-
Heat the reaction mixture at 82°C for 1 hour. Monitor the reaction's progress by TLC to confirm the consumption of the amine.
-
After completion, allow the mixture to cool and then concentrate it to dryness under reduced pressure to obtain the crude imine intermediate.[1]
-
-
Pictet-Spengler Cyclization:
-
Work-up and Purification:
-
After cooling to room temperature, add a saturated aqueous solution of NaOH to the reaction mixture until it is basic.
-
Stir the resulting mixture overnight at room temperature.[2]
-
Filter any resulting precipitate.
-
Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure tetrahydrofuro[3,2-c]pyridine.[1]
-
References
- BenchChem (2025).
- BenchChem (2025).
-
Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. [Link]
-
Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]
-
Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]
- BenchChem (2025).
-
Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, 104(11), 2053. [Link]
-
ResearchGate. (n.d.). Methods for preparation of furo[3,2‐c]pyridines; transformation of...[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
Troubleshooting regioselectivity issues in furo[3,2-c]pyridine substitution
Introduction: Navigating the Regiochemistry of the Furo[3,2-c]pyridine Scaffold
The furo[3,2-c]pyridine core is a significant pharmacophore found in a variety of biologically active compounds, noted for applications as kinase inhibitors and antipsychotic agents.[1] Its structure, an annulation of an electron-rich furan ring and an electron-deficient pyridine ring, creates a unique electronic landscape that presents both opportunities and challenges for regioselective functionalization.
This guide provides researchers, chemists, and drug development professionals with a dedicated troubleshooting resource for controlling regioselectivity in substitution reactions on the furo[3,2-c]pyridine system. We will move beyond simple protocols to explore the underlying electronic and steric principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.
Diagram: Furo[3,2-c]pyridine Ring System and Numbering
Caption: Numbering and key reactive sites of the furo[3,2-c]pyridine core.
Part 1: Frequently Asked Questions (FAQs) - General Principles & Characterization
Q1: What are the fundamental electronic properties governing reactivity on the furo[3,2-c]pyridine core?
A1: The regioselectivity of the furo[3,2-c]pyridine system is a direct consequence of the electronic marriage between its two constituent rings.
-
The Furan Ring (Positions 2 and 3): As a five-membered, oxygen-containing heterocycle, the furan ring is electron-rich. It preferentially undergoes electrophilic attack, analogous to other electron-rich aromatics like pyrrole and thiophene. The α-position (C2) is generally more reactive than the β-position (C3) due to better stabilization of the cationic intermediate (arenium ion).
-
The Pyridine Ring (Positions 4, 6, and 7): The pyridine ring is electron-deficient due to the presence of the electronegative nitrogen atom.[2] This makes the pyridine moiety resistant to electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C7) and para (C4) to the nitrogen.[3] The nitrogen atom's lone pair also imparts basicity, leading to protonation under acidic conditions, which further deactivates the ring toward electrophiles.[2]
This electronic dichotomy means that reaction conditions must be carefully selected to target the desired ring.
Q2: I have a product, but I'm unsure of the substituent's position. How can I definitively determine the regiochemistry?
A2: Unambiguous structural elucidation is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy techniques is the gold standard for this purpose.[4]
-
¹H and ¹³C NMR: The chemical shifts (δ) and coupling constants (J) provide the initial, most crucial clues. For instance, protons on the furan ring will have characteristic shifts distinct from those on the pyridine ring.
-
2D NMR - COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH), allowing you to "walk" around the molecule. You can trace the connectivity from one proton to its immediate neighbors, helping to piece together fragments of the scaffold.
-
2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most powerful tool for confirming regiochemistry in fused systems. The NOESY experiment shows correlations between protons that are close in space, regardless of whether they are coupled through bonds. For example, a substituent at the C4 position should show a spatial correlation (a NOESY cross-peak) to the proton at C3. Conversely, a substituent at C7 would show no such correlation.
Workflow: Determining Regiochemistry via NMR
Caption: A systematic workflow for confirming the regiostructure of substituted products.
Part 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)
Q3: I am attempting a halogenation/nitration on the parent furo[3,2-c]pyridine. Where should I expect the substitution to occur?
A3: Electrophilic substitution will overwhelmingly favor the electron-rich furan ring. The pyridine ring is highly deactivated towards electrophiles.[5] Within the furan ring, the C2 position is the most probable site of attack due to superior resonance stabilization of the resulting cationic intermediate compared to attack at C3. However, obtaining a single, clean product can be challenging.
Q4: My EAS reaction is giving a mixture of products, including substitution on the pyridine ring, and overall yields are low. What can I do to improve selectivity for the furan ring?
A4: This is a common issue arising from the harsh, acidic conditions often required for EAS, which can protonate the pyridine nitrogen and alter the electronic landscape.
Troubleshooting Logic for Electrophilic Substitution
Caption: Decision tree for troubleshooting common EAS issues.
Recommended Actions:
-
Use Milder Reagents: Instead of Br₂/FeBr₃, consider N-bromosuccinimide (NBS) in a non-acidic solvent like DMF or CCl₄. For nitration, try using a milder nitrating agent like acetyl nitrate, generated in situ.
-
Control Temperature: Run reactions at the lowest possible temperature that still allows for conversion to minimize side reactions.
-
Form the N-Oxide: A powerful strategy is to first oxidize the pyridine nitrogen to an N-oxide using an agent like m-CPBA.[6] The N-oxide group is electron-donating, which can help activate the pyridine ring, but more importantly, it can sterically and electronically influence the regioselectivity of subsequent reactions. After the desired substitution, the N-oxide can be removed via reduction (e.g., with PCl₃ or H₂/Pd).[3]
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Q5: I have a 4-chloro-furo[3,2-c]pyridine and a 7-chloro-furo[3,2-c]pyridine. Which isomer will be more reactive towards a nucleophile like piperidine?
A5: Both the C4 (para) and C7 (ortho) positions are activated for SNAr because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative pyridine nitrogen.[3] Generally, the C4 position exhibits slightly higher reactivity due to a combination of electronic factors and reduced steric hindrance compared to the C7 position, which is flanked by the fused furan ring. Therefore, the 4-chloro isomer is expected to react faster.
Q6: I am reacting a 2,4-dichloro-furo[3,2-c]pyridine with one equivalent of a nucleophile and getting a mixture of both mono-substituted products. How can I favor substitution at the C4 position?
A6: Achieving regioselectivity in di- or poly-substituted systems requires careful control of steric and electronic factors.
Key Parameters for Controlling SNAr Regioselectivity
| Parameter | Strategy to Favor C4 Substitution | Rationale |
| Steric Hindrance (Nucleophile) | Use a bulkier nucleophile (e.g., diisopropylamine vs. dimethylamine). | The C7 position is sterically more encumbered due to the adjacent fused furan ring. A larger nucleophile will preferentially attack the more accessible C4 site.[2] |
| Steric Hindrance (Substrate) | Ensure no bulky substituents exist at the C3 position. | A large group at C3 would sterically shield the C4 position, potentially reversing the selectivity to favor C7. |
| Solvent Effects | Experiment with solvent polarity. | Solvent choice can influence the stability of the Meisenheimer intermediates for C4 vs. C7 attack. For some pyridine systems, polar aprotic solvents like DMSO have been shown to alter selectivity compared to non-polar solvents like DCM.[7] |
| Temperature | Run the reaction at the lowest possible temperature. | Reactions often become less selective at higher temperatures. Lowering the temperature can amplify the small energetic differences between the two reaction pathways, favoring the formation of the thermodynamically more stable product. |
Part 4: Troubleshooting Metal-Catalyzed Cross-Coupling Reactions
Q7: I want to perform a selective Sonogashira coupling on a 4,7-dibromo-furo[3,2-c]pyridine. Which position will react first?
A7: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira, the relative reactivity of aryl halides is a key determinant of regioselectivity.[8] For different halogens, the reactivity order is I > Br > Cl. For the same halogen at different positions on the furo[3,2-c]pyridine core, the C4 position is generally more reactive than the C7 position in oxidative addition to the Pd(0) catalyst. This is attributed to the more electron-deficient nature of the C4 position.
Therefore, by using slightly sub-stoichiometric amounts of the alkyne and coupling partner (e.g., 0.9 equivalents), you can achieve selective mono-coupling at the C4 position .
Q8: My Suzuki coupling on a bromo-furo[3,2-c]pyridine is sluggish and requires high catalyst loading. How can I improve the reaction efficiency?
A8: Sluggish cross-coupling reactions with electron-deficient heterocycles are common. The following parameters should be systematically optimized:
-
Catalyst/Ligand System: Standard Pd(PPh₃)₄ may not be sufficient. Screen more active, electron-rich, and bulky phosphine ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Base: The choice of base is critical. A weak base may not be sufficient for the transmetalation step. Screen a range of bases from moderate (e.g., K₂CO₃, K₃PO₄) to strong (e.g., Cs₂CO₃).
-
Solvent: The solvent must solubilize all components. Common choices include toluene, dioxane, or solvent/water mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).
-
Temperature: Microwave heating can often dramatically reduce reaction times and improve yields for unreactive substrates.
Protocol: General Procedure for a Regioselective Sonogashira Coupling This protocol is a general guideline for the selective functionalization of a more reactive halide in the presence of a less reactive one.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dihalo-furo[3,2-c]pyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Reagent Addition: Add a suitable solvent (e.g., anhydrous DMF or THF) followed by a base (e.g., diisopropylamine or triethylamine, 3.0 equiv).
-
Alkyne Addition: Slowly add the terminal alkyne (0.95 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70 °C) and monitor the progress by TLC or LC-MS.[9]
-
Workup: Upon completion (typically when the starting material is consumed), cool the reaction to room temperature. Perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-substituted furo[3,2-c]pyridine.[4]
References
-
Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, 104(11), 2053. [Link]
-
Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Krasavin, M. (2018). Novel Solvent Promoted Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones: Synergy of a 4-Pyrone and an α-Alkynyl Enone Fragments. ResearchGate. [Link]
-
Štefko, M., & Krutošíková, A. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). University of St Andrews. [Link]
-
Besset, T., & Kaci, H. (2014). Selective Palladium-Catalyzed Direct Arylation of Furo[3,2-b]pyridines. OUCI. [Link]
-
ChemTalk. (2024, May 13). Directing Effects. [Link]
-
ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. [Link]
-
Halland, N., & Fodgaard, J. (2017). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Purification of furo[3,2-c]pyridine-7-carboxylic acid by HPLC
Title: Technical Support Center: HPLC Purification of Furo[3,2-c]pyridine-7-carboxylic Acid Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for Amphoteric Heterocycles
Introduction
Welcome to the Technical Support Center for the chromatographic purification of furo[3,2-c]pyridine-7-carboxylic acid. This fused bicyclic heteroaromatic compound presents unique challenges during purification due to its amphoteric (zwitterionic) nature. Containing both a basic pyridine nitrogen and an acidic carboxylic acid moiety, its polarity and ionization state are highly dependent on the mobile phase pH[1][2]. This guide provides researchers and drug development professionals with field-validated troubleshooting strategies, structural diagnostics, and step-by-step protocols to achieve high-purity isolation.
Section 1: Troubleshooting Guide & FAQs
Q1: Why does furo[3,2-c]pyridine-7-carboxylic acid elute in the void volume on a standard C18 column? Expert Insight & Causality: At a neutral pH, this compound exists predominantly as a highly polar zwitterion (deprotonated carboxylate and protonated pyridinium). Standard reversed-phase (RP) C18 columns rely on hydrophobic partitioning, which is ineffective for highly polar, charged species[2][3]. Because the analyte has a stronger affinity for the aqueous mobile phase than the hydrophobic stationary phase, it is swept through the column unretained[4]. Solution: Apply the "2 pH Rule"[2]. To retain an acidic compound on a C18 column, the mobile phase pH must be at least 2 units below its pKa. The predicted pKa of the carboxylic acid in similar furo-pyridine scaffolds is approximately 2.03[5]. Therefore, you must use a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to protonate the carboxylate, rendering the molecule more hydrophobic[2]. If retention is still insufficient, you must switch to a Mixed-Mode or HILIC stationary phase[6].
Q2: I am experiencing severe peak tailing. What is causing this, and how do I achieve a symmetrical peak? Expert Insight & Causality: Peak tailing for basic heterocycles is classically caused by secondary ion-exchange interactions between the basic pyridine nitrogen and residual, un-endcapped silanol groups (Si-O⁻) on the silica support[4][6]. Solution:
-
Stationary Phase: Switch to a highly endcapped or sterically protected "base-deactivated" column.
-
Mobile Phase: Increase the ionic strength of your buffer (e.g., 20 mM ammonium formate) to mask these silanol interactions. Alternatively, mixed-mode columns with embedded cationic groups naturally repel the protonated pyridine ring from the silica surface, drastically improving peak symmetry[1][7].
Q3: Should I use RP-HPLC, HILIC, or Mixed-Mode chromatography for this compound? Expert Insight & Causality:
-
Mixed-Mode Chromatography (Recommended): Columns like Primesep 100 or Coresep 100 combine a hydrophobic alkyl chain with an embedded cation-exchange group[1][7]. This is the authoritative standard for pyridinecarboxylic acids because it exploits both the hydrophobic core and the cationic state of the pyridine ring at low pH, offering unprecedented selectivity and retention[8][9].
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Ideal if the compound must be purified in a highly organic matrix. HILIC uses a polar stationary phase and a highly organic mobile phase (>70% Acetonitrile), stabilizing both charge states of zwitterionic compounds[6].
-
Standard RP-HPLC: Only viable if using strong ion-pairing reagents (like heptafluorobutyric acid), which are notoriously difficult to remove post-purification and suppress MS signals.
Section 2: Logical Relationships & Workflows
Caption: Method development workflow for the HPLC purification of amphoteric heterocycles.
Caption: Logical relationship of dual-retention mechanisms on a mixed-mode stationary phase.
Section 3: Quantitative Data & Method Selection
Table 1: Comparison of Chromatographic Modes for Furo[3,2-c]pyridine-7-carboxylic Acid
| Chromatographic Mode | Stationary Phase Example | Retention Mechanism | Expected Peak Shape | Suitability for this Compound |
| Standard RP-HPLC | C18, C8, Phenyl-Hexyl | Hydrophobic partitioning | Poor (Tailing) | Low. Compound is too polar; risk of void volume elution[2][4]. |
| Mixed-Mode (RP/CX) | Primesep 100, Coresep 100 | Hydrophobic + Cation-Exchange | Excellent (Symmetrical) | High. Explores small differences in hydrophobic and ionic properties[1][7]. |
| HILIC | Zwitterionic (ZIC-HILIC), Amide | Hydrophilic partitioning + Ionic | Good | Medium-High. Best for highly polar matrices lacking water[6]. |
Table 2: Recommended Mobile Phase Buffers (LC-MS Compatible)
| Buffer Additive | Concentration | Resulting pH | Purpose / Mechanism |
| Formic Acid (FA) | 0.1% - 0.2% v/v | ~2.7 | Protonates carboxylic acid; provides baseline RP retention[2][10]. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% v/v | ~2.0 | Stronger ion-pairing agent; excellent for mixed-mode retention[2]. |
| Ammonium Formate | 10 mM - 20 mM | ~3.0 | Increases ionic strength; masks residual silanols to prevent tailing[2]. |
Section 4: Validated Experimental Protocols
Protocol A: Purification via Mixed-Mode HPLC (The Self-Validating Standard) This protocol utilizes a reversed-phase/cation-exchange mixed-mode column, which is the industry standard for separating isomers of pyridinecarboxylic acids[7][8]. The method is self-validating: retention time is directly controlled by the concentration of the acidic buffer, allowing precise tuning[1].
Materials:
-
Column: Primesep 100 (or equivalent RP/Cation-Exchange), 5 µm, 150 x 4.6 mm[11][12].
-
Mobile Phase A: LC-MS Grade Water with 0.1% TFA or 0.1% Sulfuric Acid (Note: Use TFA for MS compatibility; Sulfuric acid for UV-only prep)[12][13].
-
Mobile Phase B: LC-MS Grade Acetonitrile (MeCN)[13].
Step-by-Step Workflow:
-
System Preparation: Purge the HPLC system with Mobile Phase A and B. Ensure the column oven is set to 30°C to maintain reproducible thermodynamics.
-
Sample Preparation: Dissolve the crude furo[3,2-c]pyridine-7-carboxylic acid in a 50:50 mixture of Mobile Phase A and B. If solubility is poor, add a drop of DMSO, ensuring the injection volume remains small (<10 µL for analytical) to prevent band broadening[2].
-
Equilibration: Flush the column with 10% B for 10 column volumes (CV) to establish the ionic and hydrophobic baseline.
-
Gradient Elution:
-
0.0 - 2.0 min: Hold at 10% B (Isocratic hold to focus the analyte).
-
2.0 - 15.0 min: Linear gradient from 10% B to 50% B. (The organic modifier elutes the hydrophobic core, while the constant acidic buffer modulates the cation-exchange release)[14].
-
15.0 - 17.0 min: Hold at 50% B to wash strongly retained impurities.
-
17.0 - 25.0 min: Re-equilibrate at 10% B.
-
-
Detection: Monitor UV absorbance at 250 nm and 270 nm (characteristic maxima for pyridinecarboxylic acids)[13][14].
-
Self-Validation Check: If the peak elutes too early, decrease the Acetonitrile concentration. If the peak tails, slightly increase the buffer concentration (e.g., to 0.15% TFA) to outcompete secondary binding sites[1].
Protocol B: HILIC Purification (For Highly Polar Extracts) If the compound is synthesized or extracted in a highly organic, water-depleted matrix, HILIC is the preferred orthogonal approach[6].
Materials:
-
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 5 µm, 150 x 4.6 mm.
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: 100% Acetonitrile.
Step-by-Step Workflow:
-
Equilibration: Unlike RP-HPLC, HILIC requires extensive equilibration. Flush the column with 90% B for at least 20 CVs to establish the aqueous enriched layer on the stationary phase[6].
-
Sample Preparation: The sample must be dissolved in a high-organic solvent (at least 70% Acetonitrile). Injecting highly aqueous samples in HILIC will cause peak splitting and total loss of retention.
-
Gradient Elution:
-
0.0 - 3.0 min: Hold at 90% B.
-
3.0 - 15.0 min: Linear gradient from 90% B down to 50% B (Increasing the aqueous phase increases elution strength in HILIC).
-
-
Self-Validation Check: Confirm that the void volume marker (e.g., toluene) elutes first. The amphoteric furo[3,2-c]pyridine-7-carboxylic acid will partition into the stagnant water layer and elute later.
References
-
SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." Available at: [Link]
-
HELIX Chromatography. "HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column." Available at: [Link]
-
MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." Available at: [Link]
-
Biotage. "Ionizable compound purification using reversed-phase flash column chromatography." Available at: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. biotage.com [biotage.com]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades [mdpi.com]
- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 9. Pyridinedicarboxylic Acid | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,5-Pyridinedicarboxylic acid | SIELC Technologies [sielc.com]
- 12. Isonicotinic Acid | SIELC Technologies [sielc.com]
- 13. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
Metabolic stability of furo[3,2-c]pyridine ring against CYP oxidation
This technical guide addresses the metabolic stability profile of the furo[3,2-c]pyridine scaffold, a fused bicyclic system increasingly utilized in kinase inhibitors and GPCR ligands.
While this scaffold offers distinct vector exploration opportunities compared to quinoline or indole isosteres, it presents a dual metabolic liability : the electron-rich furan ring (prone to bioactivation) and the pyridine nitrogen (susceptible to oxidation).
Executive Summary
The furo[3,2-c]pyridine ring system is frequently associated with high intrinsic clearance (
-
Furan Ring Bioactivation: CYP-mediated epoxidation leading to ring opening and reactive
-ketoenal formation (Toxicity risk). -
Pyridine Oxidation: N-oxidation or
-hydroxylation (Clearance risk).
This guide provides the diagnostic workflows to identify which vector is compromising your molecule and the structural modifications required to mitigate it.
Module 1: Diagnostic Troubleshooting (Root Cause Analysis)
User Question: My furo[3,2-c]pyridine lead shows high clearance in Human Liver Microsomes (HLM) but looks stable in hepatocytes. What is happening?
Technical Insight: This discrepancy often indicates a cofactor imbalance or non-CYP metabolism (e.g., Aldehyde Oxidase - AO). However, for furo[3,2-c]pyridine, the most common culprit is rapid CYP-mediated oxidation that saturates phase II pathways in hepatocytes.
Step 1: Identify the "Soft Spot"
You must distinguish between simple clearance (hydroxylation) and bioactivation (ring opening).
| Observation | Likely Metabolic Vector | Recommended Assay |
| M+16 peak (dominant) | Pyridine N-oxidation or C-hydroxylation | Metabolite ID (MetID) with fragmentation analysis |
| M+32 or M+34 peaks | Furan ring opening (dihydrodiol/dione formation) | GSH Trapping (See Protocol A) |
| Time-Dependent Inhibition (TDI) | Furan bioactivation (Covalent binding to CYP heme) |
Step 2: The AO Check
The pyridine ring in furo[3,2-c]pyridine is a substrate for Aldehyde Oxidase (AO) , particularly at the C4 position (ortho to nitrogen).
-
Test: Incubate with human liver cytosol (HLC) without NADPH.
-
Result: If clearance persists without NADPH, your instability is AO-driven, not CYP-driven. CYP modification strategies (e.g., fluorination) will fail here.
Module 2: Mechanism of Instability (Visualized)
The furan moiety is the primary safety concern. CYP enzymes (typically 3A4 or 2E1) epoxidize the furan double bond. This epoxide is highly unstable and rearranges into a reactive unsaturated dialdehyde (
Diagram 1: Metabolic Fate of Furo[3,2-c]pyridine
Caption: Divergent metabolic pathways. The red path (Furan oxidation) leads to reactive metabolites; the blue path (Pyridine oxidation) leads to clearance.
Module 3: Experimental Protocols
User Question: How do I confirm if the furan ring is generating reactive metabolites?
Solution: Perform a Glutathione (GSH) Trapping Assay .[1] Standard MetID is insufficient because the reactive intermediate often degrades before detection.
Protocol A: Reactive Metabolite Trapping (GSH)
Objective: Detect the cis-2-butene-1,4-dial intermediate via its stable glutathione conjugate.
-
Incubation System:
-
Enzyme: Human Liver Microsomes (HLM) at 1.0 mg/mL.
-
Substrate: Test compound (10 µM).
-
Trapping Agent: Glutathione (GSH) at 5 mM (excess is critical).
-
Cofactor: NADPH regenerating system.
-
-
Procedure:
-
Pre-incubate HLM + Compound + GSH for 5 min at 37°C.
-
Initiate with NADPH. Incubate for 60 min.
-
Control: Run a parallel sample using GSH-ethyl ester or
-labeled GSH to differentiate true adducts from matrix noise.
-
-
Analysis (LC-MS/MS):
-
Search for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH).[2]
-
Target Mass: Look for
(Mono-GSH adduct) or (if the dialdehyde is reduced to a diol).
-
Interpretation:
-
Positive Adduct: High risk of idiosyncratic toxicity. Requires structural redesign (See Module 4).
-
Negative Adduct: Instability is likely driven by the pyridine ring or simple hydroxylation.
Module 4: Structural Optimization (SAR)
User Question: We cannot abandon the scaffold. How do we stabilize it?
Strategic Modifications: To stabilize the furo[3,2-c]pyridine core, you must reduce the electron density of the furan ring without destroying potency.
Blocking the Furan "Hotspots" (C2/C3)
The C2 and C3 positions on the furan ring are the primary sites of oxidation.
-
Strategy: Introduce electron-withdrawing groups (EWG) or steric blockers at C2.
-
Tactics:
-
Substitution: Replace -H with
, , or . This lowers the HOMO energy, making the -system less reactive to CYP oxidants (Compound I). -
Steric Shield: A methyl or cyclopropyl group at C2 can sterically hinder the approach of the heme iron.
-
Pyridine Ring Management
If the instability is N-oxidation or AO-mediated metabolism:
-
Strategy: Reduce basicity or block C4/C6.
-
Tactics:
-
C4 Blocking: Introduce a small group (e.g.,
, ) at the C4 position (adjacent to the bridgehead) to block AO attack. -
Basicity Reduction: Add a fluorine atom to the pyridine ring. This reduces the
of the nitrogen, making N-oxidation less favorable.
-
Diagram 2: Decision Tree for Optimization
Caption: Strategic decision tree for stabilizing the furo[3,2-c]pyridine scaffold based on metabolic phenotype.
Frequently Asked Questions (FAQ)
Q: Can I just switch to thieno[3,2-c]pyridine? A: Yes, and this is a common "scaffold hop." The thiophene ring is aromatic (unlike furan, which is dienic) and significantly less prone to epoxidation. However, sulfur is larger than oxygen and less polar, which may impact solubility and binding affinity.
Q: My compound inhibits CYP3A4. Is this related to the furan ring?
A: Highly likely. Furan-containing compounds are classic Mechanism-Based Inhibitors (MBI) . The reactive carbene or ketone intermediate formed during oxidation can covalently bind to the heme iron of CYP3A4, causing irreversible inhibition. You must run a
Q: Is the furo[3,2-c]pyridine scaffold inherently toxic? A: Not inherently, but it carries a "structural alert." Many safe drugs contain furan rings (e.g., furosemide, ranitidine), but they usually have electron-withdrawing substituents that stabilize the ring. An unsubstituted furan fused to a pyridine is a high-risk motif that requires careful monitoring.
References
-
Furan Metabolic Activation: Peterson, L. A. (2013).[3] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link
-
GSH Trapping Methodology: Yan, Z., & Caldwell, G. W. (2004). "Stable-isotope trapping and high-throughput screening of reactive metabolites using the isotope-labeled glutathione method." Analytical Chemistry. Link
-
Furo[3,2-c]pyridine Pharmacology: BenchChem Technical Support. "Enhancing the In Vivo Stability of Furo[3,2-c]pyridine-4-carbonitrile." Link
-
Scaffold Hopping & Stability: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
-
Aldehyde Oxidase Liability: Pryde, D. C., et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery." Journal of Medicinal Chemistry. Link
Sources
Technical Support Center: Overcoming Poor Reactivity at the C7 Position of Furo[3,2-c]pyridine
Overview & Mechanistic Causality
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif widely utilized in drug discovery and materials science . However, functionalizing the C7 position presents a notorious synthetic challenge.
Why is C7 unreactive? In the furo[3,2-c]pyridine system, the pyridine nitrogen (N5) exerts a strong inductive and mesomeric electron-withdrawing effect. Because C7 is positioned meta to the nitrogen and adjacent to the fusion bond (C7a), it suffers from severe electron depletion. This electronic deactivation renders classical late-stage electrophilic aromatic substitution (EAS) and direct C-H activation highly inefficient. Furthermore, the fused furan ring imposes steric constraints that restrict the approach of bulky transition metal catalysts during cross-coupling attempts. Overcoming this requires either electronic manipulation of the pyridine ring or abandoning late-stage functionalization in favor of de novo bottom-up assembly.
Caption: Logical workflow for selecting a C7-functionalization strategy for furo[3,2-c]pyridines.
Troubleshooting Guides & FAQs
Q1: I am attempting electrophilic halogenation at C7, but I only recover unreacted starting material or observe non-selective degradation. What is the issue? A1: The inherent electron deficiency of the pyridine ring prevents standard EAS. To overcome this, you must activate the ring via N-oxidation. Converting the pyridine nitrogen to an N-oxide using m-CPBA reverses the electronic polarization, enriching the C7 and C4 positions for electrophilic attack. Post-functionalization, the N-oxide is readily reduced back to the native pyridine.
Q2: My late-stage Suzuki/Sonogashira cross-coupling at a C7-halogenated furo[3,2-c]pyridine yields <10% product. How can I improve this? A2: Oxidative addition of palladium at the C7 position is often sluggish due to the electronic properties of the fused system and potential catalyst poisoning by the pyridine nitrogen. If late-stage coupling fails, switch to a de novo assembly. The Sonogashira cascade—coupling a substituted 3-iodopyridin-4-ol with a terminal alkyne followed by a 5-endo-dig cyclization—bypasses C7 inertness by pre-installing the required substituents before the furan ring is formed .
Q3: Are there metal-free alternatives to synthesize C7-substituted derivatives? A3: Yes. A novel solvent-promoted synthesis utilizes 3-alkynyl-4-pyrones and ammonium acetate in hexafluoroisopropanol (HFIP). The highly polar, hydrogen-bond-donating HFIP solvent promotes a tandem cyclization without transition metal catalysts, allowing the incorporation of C7 substituents if the starting pyrone is appropriately decorated .
Caption: Mechanistic pathway of N-oxide mediated C7 activation and functionalization.
Experimental Protocols (Self-Validating Systems)
Protocol A: N-Oxide Activation & C7 Halogenation
This protocol utilizes temporary electronic reversal to force reactivity at C7.
-
N-Oxidation: Dissolve the furo[3,2-c]pyridine (1.0 equiv) in anhydrous CH₂Cl₂. Cool to 0 °C and add m-CPBA (1.2 equiv) portion-wise. Stir and allow to warm to room temperature for 4 hours.
-
Validation Checkpoint 1: Monitor via LC-MS. The N-oxide will show an [M+16]⁺ mass shift. Causality: Do not proceed until the starting material is completely consumed; unreacted pyridine will poison the electrophile in the next step.
-
Quench & Isolate: Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to isolate the N-oxide.
-
Halogenation: Dissolve the N-oxide in DMF and add N-bromosuccinimide (NBS, 1.1 equiv). Heat to 60 °C for 6 hours to yield the C7-bromo N-oxide intermediate.
-
Reduction: Add Zinc dust (5.0 equiv) and glacial acetic acid to the reaction mixture. Heat at 60 °C for 2 hours to reduce the N-oxide back to the pyridine, yielding the C7-bromo-furo[3,2-c]pyridine.
Protocol B: De Novo Synthesis via Sonogashira Cascade
This protocol bypasses C7 inertness by assembling the ring from a pre-functionalized precursor .
-
Preparation: To an oven-dried Schlenk flask, add substituted 4-hydroxy-3-iodopyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and CuI (5 mol%).
-
Atmosphere Exchange: Evacuate and backfill the flask with nitrogen three times to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
Reaction Initiation: Add anhydrous DMF and diisopropylamine (2.0 equiv). Add the terminal alkyne (1.5 equiv). Heat the mixture to 70 °C and stir for 20 hours.
-
Validation Checkpoint 2: Monitor by TLC. The intermediate 3-alkynyl-4-hydroxypyridine forms first, followed by spontaneous 5-endo-dig cyclization. The final product is validated via ¹H NMR by the complete disappearance of the terminal alkyne proton (~2.5 ppm) and the appearance of the furan C2 proton (~7.8 ppm).
-
Purification: Cool to room temperature, remove the solvent in vacuo, and purify via silica gel column chromatography.
Quantitative Data Summaries
| Functionalization Strategy | Reaction Type | Catalyst / Reagents | Typical Yield | Regioselectivity (C7 vs C4) | Primary Limitation |
| Direct Late-Stage EAS | Electrophilic | NBS or POCl₃ | < 10% | Poor (Non-selective) | Severe electron depletion at C7. |
| N-Oxide Activation | Electrophilic | 1. m-CPBA2. NBS3. Zn/AcOH | 45 - 65% | Good (Favors C7 over C4) | Multi-step process; requires harsh reduction. |
| Sonogashira Cascade | De Novo Assembly | Pd(OAc)₂, CuI, Amine | 70 - 90% | Excellent (Determined by precursor) | Requires synthesis of specific pyridine precursors. |
| HFIP Solvent-Promoted | De Novo Assembly | NH₄OAc, HFIP | 35 - 84% | Excellent (Determined by pyrone) | Substrate scope limited to available 4-pyrones. |
References
-
Fedin, V.V., Usachev, S.A., Obydennov, D.L., Sosnovskikh, V.Y. "Novel Solvent Promoted Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones: Synergy of a 4-Pyrone and an α-Alkynyl Enone Fragments." Asian Journal of Organic Chemistry, 2025, e202500149. URL: [Link]
-
National Center for Biotechnology Information. "Furo[3,2-c]pyridine Compound Summary for CID 12234604." PubChem, 2025. URL:[Link]
Handling moisture sensitivity in furo[3,2-c]pyridine lithiation reactions
Handling Moisture Sensitivity & Optimization Guide
Introduction: The Challenge of the Fused Ring
Furo[3,2-c]pyridines are critical scaffolds in medicinal chemistry, often serving as isosteres for indole or azaindole systems. However, their functionalization via lithiation presents a dual paradox:
-
The Pyridine Problem: The electron-deficient pyridine ring makes the system prone to nucleophilic attack by the organolithium base itself (resulting in alkylation rather than deprotonation) if temperatures rise.
-
The Furan Problem: The electron-rich furan ring requires strong bases (n-BuLi or LTMP) that are violently moisture-sensitive.
This guide moves beyond standard "dry techniques" to provide a forensic approach to moisture management, ensuring that when your reaction fails, you know exactly why.
Module 1: The Zero-Moisture Baseline (Preparation)
Core Philosophy: Most "dry" THF is not dry enough. Standard sodium/benzophenone stills often leave 40–50 ppm of water, which is sufficient to quench stoichiometric lithiation on a milligram scale.
1.1 Solvent Drying Protocol
Do not rely on sodium stills for critical lithiations.
| Method | Residual Water (ppm) after 48h | Suitability for Furo[3,2-c]pyridine |
| Na/Benzophenone Still | ~43 ppm | Risk. Acceptable for gram-scale, risky for mg-scale. |
| 3Å Molecular Sieves (Activated) | < 6 ppm | Recommended. The gold standard for organolithiums. |
| Commercial "Dry" Solvent | 10–50 ppm | Variable. Must be stored over sieves upon opening. |
Protocol: Activation of 3Å Molecular Sieves
-
Heat sieves (beads, not powder) to 300°C under high vacuum for 12 hours.
-
Cool under Argon.
-
Add to THF (20% m/v loading).[1]
-
Allow to stand for a minimum of 48 hours before use.
1.2 The "Cone of Silence" Setup (Schlenk Workflow)
The following diagram illustrates the mandatory double-manifold setup to prevent back-diffusion of moisture.
Caption: Figure 1. Double-manifold architecture ensuring continuous positive inert pressure during reagent addition.
Module 2: Reagent Integrity (The Titration)
Issue: "My n-BuLi is old." Reality: You cannot assume the molarity on the bottle. Organolithiums degrade by reacting with the solvent (THF) or headspace air. Using 1.1 eq of a degraded reagent results in incomplete conversion; using excess to compensate causes nucleophilic attack on the pyridine ring.
The Solution: Titration using N-pivaloyl-o-toluidine .[2][3][4] Why? Unlike diphenylacetic acid, this reagent is non-hygroscopic, air-stable, and provides a sharp colorless-to-yellow endpoint.
Step-by-Step Titration Protocol:
-
Dissolve N-pivaloyl-o-toluidine (approx. 100 mg, accurately weighed) in 5 mL dry THF in a flame-dried Schlenk tube under Argon.
-
Solution should be colorless.[5]
-
Add the organolithium dropwise via a gas-tight syringe at room temperature.
-
Endpoint: The solution turns from colorless to a persistent bright yellow (formation of the dianion).[5]
-
Calculation:
Module 3: Reaction Execution & Regioselectivity
Target: C-2 Lithiation of Furo[3,2-c]pyridine. Mechanism: Directed Ortho Metalation (DoM) is driven by the acidity of the furan C-2 proton, but the pyridine nitrogen's lone pair can direct lithiation to C-7 if not carefully controlled.
Standard Protocol:
-
Cooling: Cool the THF solution of furo[3,2-c]pyridine to -78°C (Dry Ice/Acetone). Crucial: Higher temperatures (-40°C) favor nucleophilic attack on the pyridine ring.
-
Addition: Add titrated n-BuLi (1.1 eq) dropwise over 10 minutes along the side of the flask to precool the reagent.
-
Incubation: Stir at -78°C for 45–60 minutes.
-
Note: Do not stir longer than 1 hour unless necessary; lithium intermediates can rearrange.
-
-
Quench: Add the electrophile (dissolved in dry THF) slowly.
Data: Temperature vs. Yield (Representative)
| Temperature | Product (C-2 Substituted) | Side Product (Ring Opening/Alkylation) |
| -78°C | 85% | < 5% |
| -40°C | 45% | 30% |
| 0°C | 0% | Complex Mixture (Tars) |
Module 4: Troubleshooting Matrix
Scenario: You ran the reaction, quenched it, and the LCMS looks wrong. Use this logic tree to diagnose the failure.
Caption: Figure 2. Diagnostic logic for common lithiation failure modes.
Frequently Asked Questions (FAQ)
Q: Why does my reaction turn black immediately upon adding n-BuLi? A: This indicates decomposition of the pyridine ring. The pyridine nitrogen is activating the ring toward nucleophilic attack by the butyl group. Ensure your internal temperature is strictly -78°C before addition. If the problem persists, consider using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), which is a stronger base but a weaker nucleophile than n-BuLi.
Q: Can I use a balloon of Argon instead of a Schlenk line? A: For furo[3,2-c]pyridine lithiation, no . Balloons allow slow diffusion of oxygen/moisture over time and do not provide the ability to evacuate/backfill effectively to remove adsorbed moisture from the glass surface.
Q: I see a precipitate form after adding n-BuLi. Is this bad? A: Not necessarily. The lithiated intermediate of furo[3,2-c]pyridine often aggregates or precipitates in THF at -78°C. Do not warm the reaction to dissolve it. Add your electrophile directly to the suspension; the reaction will proceed as the solution phase is consumed.
References
-
Regioselective Lithiation of Furo[2,3-c]pyridine: Chartoire, A., Comoy, C., & Fort, Y. (2010).[6] Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine. The Journal of Organic Chemistry, 75(7), 2227–2235.
-
Titration Protocol: Suffert, J. (1989).[2][7] Simple direct titration of organolithium reagents using N-pivaloyl-o-toluidine and/or N-pivaloyl-o-benzylaniline. The Journal of Organic Chemistry, 54(2), 509–510.[7]
-
Solvent Drying Efficiency: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Handling Organolithiums: Schwindt, M. A., Lejon, T., & Hegedus, L. S. (1990). Organolithium Reagents. Organometallics in Synthesis. [General Reference for Schlenk Techniques].
Sources
Technical Support Center: Palladium Impurity Removal in Furo[3,2-c]pyridine Synthesis
Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. The synthesis of the furo[3,2-c]pyridine core frequently relies on palladium-catalyzed cascade reactions (such as Sonogashira cross-coupling followed by a 5-endo-dig cyclization) [1]. While highly efficient for carbon-carbon bond formation, these homogeneous catalytic methods leave behind significant heavy metal residues.
This guide provides researchers and process chemists with mechanistic troubleshooting, regulatory insights, and self-validating protocols to successfully clear palladium impurities from furo[3,2-c]pyridine product streams.
Process Workflow Visualization
The following diagram illustrates the critical intervention points for palladium scavenging during the synthesis of furo[3,2-c]pyridines.
Workflow for Furo[3,2-c]pyridine synthesis and targeted palladium removal.
Section 1: Mechanistic & Regulatory FAQs
Q1: Why is palladium so difficult to remove from furo[3,2-c]pyridine products compared to standard aliphatic compounds? A1: Furo[3,2-c]pyridines contain multiple heteroatoms (the pyridine nitrogen and the furan oxygen) that act as competing ligands. During the synthesis, the API itself chelates the residual palladium, forming a stable complex. Because the product acts as a ligand, standard physical adsorption methods fail. You must use a chemical scavenger with a thermodynamically higher binding affinity for palladium to outcompete the furo[3,2-c]pyridine core[5].
Q2: What are the regulatory limits for residual palladium in my final drug substance? A2: According to the ICH Q3D(R2) Guidelines for Elemental Impurities, palladium is classified as a Class 2B elemental impurity [2]. The Permitted Daily Exposure (PDE) for palladium is 100 µ g/day for oral administration and 10 µ g/day for parenteral routes [3]. For a standard oral drug with a maximum daily dose of 10 grams, this strictly translates to a concentration limit of 10 ppm in the final API [4].
Q3: Should I target Pd(0) or Pd(II) during the scavenging step? A3: Electronic structure calculations and thermodynamic binding parameters (ΔH, ΔG) demonstrate that palladium removal is considerably easier when the metal is in the higher oxidation state, Pd(II) [5]. If your reaction generates significant Pd(0) (often visible as "palladium black" or a dark colloidal suspension), it is highly recommended to gently oxidize the mixture or use specific scavengers like 2,4,6-trimercaptotriazine (TMT) that can handle mixed oxidation states [6].
Section 2: Troubleshooting Guide
Issue 1: High Residual Palladium (>10 ppm) After Scavenger Treatment
-
Causality: The scavenger was either mismatched to the palladium oxidation state, or the kinetics of the API-Pd complex dissociation were too slow at room temperature.
-
Solution: Heat the scavenging mixture to 40–60 °C. Elevated temperatures provide the activation energy required to increase the dissociation rate of the Pd-API complex, allowing the scavenger to capture the metal. Ensure you are using a sulfur-based silica scavenger (e.g., Si-Thiol or SPM32), which has a stronger affinity for soft metals like Pd [7].
Issue 2: Significant API Loss (>20%) During Palladium Removal
-
Causality: This is almost always caused by using activated carbon. Activated carbon relies on non-specific physisorption. Because furo[3,2-c]pyridines are highly aromatic, they strongly adsorb to the carbon matrix via π-π stacking, leading to up to 50% API loss [6].
-
Solution: Transition to functionalized silica scavengers. Silica-based scavengers require up to 48 times less reactor volume than carbon and operate via chemisorption (specifically targeting the metal), resulting in near 100% API recovery [6].
Section 3: Quantitative Scavenger Performance Data
The following table summarizes the performance of various scavenging methods when applied to heterocyclic API streams. Functionalized resins vastly outperform traditional carbon treatments.
| Scavenger Type | Mode of Action | Optimal Pd State | Typical Pd Removal (%) | API Recovery (%) | Reactor Volume Required |
| Activated Carbon | Physisorption | Mixed | ~87.0% | 50 - 70% | High (~30%) |
| Si-Thiol | Chemisorption | Pd(II) | > 99.0% | > 98% | Low (< 3%) |
| MP-TMT | Chemisorption | Pd(0) / Pd(II) | > 98.2% | > 98% | Low (< 5%) |
| SPM32 (Silica) | Chemisorption | Pd(II) | > 99.5% | > 98% | Low (< 3%) |
Section 4: Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol for palladium removal using Si-Thiol is designed as a self-validating system . Each step includes a built-in causality check to verify success before proceeding to the next phase.
Step 1: Baseline Quantification
-
Action: Take a 10 mg aliquot of the crude furo[3,2-c]pyridine mixture for ICP-MS analysis before adding any scavenger.
-
Causality: You cannot optimize scavenger equivalents without knowing the initial palladium load. Over-saturating the system wastes expensive scavenger, while under-dosing leaves residual Pd.
-
Validation Check: The baseline ppm dictates the exact mass of scavenger to add (Target: 10–20 equivalents of scavenger functional groups per mole of Pd).
Step 2: Scavenger Incubation
-
Action: Dissolve the crude API in a polar aprotic solvent (e.g., DMF or EtOAc). Add the calculated Si-Thiol scavenger and agitate the heterogeneous mixture at 50 °C for 4–16 hours.
-
Causality: Furo[3,2-c]pyridines strongly chelate Pd. Elevated temperatures break the API-Pd coordination bonds, allowing the thermodynamically superior Si-Thiol groups to capture the metal covalently.
-
Validation Check: Monitor the solution's color. A successful transfer of Pd from the API to the scavenger is visually indicated by the liquid transitioning from dark red/brown to pale yellow or colorless. If the solution remains dark after 4 hours, the API-Pd complex has not dissociated; increase the temperature by 10 °C.
Step 3: Heterogeneous Filtration
-
Action: Filter the suspension through a Celite pad and wash the filter cake with 2 column volumes of ethyl acetate.
-
Causality: The silica-bound Pd is trapped on the filter pad, while the unbound API passes through. Ethyl acetate ensures any non-specifically bound API is washed off the silica matrix.
-
Validation Check: The filter cake must retain a dark color (indicating trapped Pd), while the filtrate must be visually clear. A dark filtrate indicates a breached filter or incomplete scavenging.
Step 4: Final ICP-MS Verification
-
Action: Concentrate the filtrate under reduced pressure and submit a final sample for ICP-MS.
-
Causality: Regulatory compliance requires quantitative proof of removal to meet ICH Q3D standards.
-
Validation Check: The result must be < 10 ppm. If the result is > 10 ppm, it indicates the presence of unreactive Pd(0) colloids. Trigger a secondary pass using a TMT-based scavenger.
References
-
Elemental impurities per USP and ICH q3d guidelines - Labcorp -[Link]
-
ICH Q3D Elemental Impurities - Triphase Pharma Solutions -[Link]
-
Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - RSC Publishing - [Link]
-
Metal Scavengers in Process Chemistry An Investigative Study - Biotage - [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications -[Link]
Resolving NMR signal overlap in substituted furo[3,2-c]pyridines
Technical Support Center: Resolving NMR Signal Overlap in Substituted Furo[3,2-c]pyridines
Welcome to the technical support center dedicated to addressing a critical challenge in the structural elucidation of substituted furo[3,2-c]pyridines: the resolution of overlapping signals in Nuclear Magnetic Resonance (NMR) spectroscopy. As a core scaffold in many biologically active compounds, unequivocal structural assignment of these molecules is paramount in drug development and medicinal chemistry.[1][2] This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and expert insights to help you navigate and resolve spectral complexities.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions related to overlapping NMR signals in the analysis of substituted furo[3,2-c]pyridines.
Q1: Why are the aromatic proton signals in my substituted furo[3,2-c]pyridine overlapping?
A1: Signal overlap in the aromatic region of furo[3,2-c]pyridines is a common issue arising from the similar electronic environments of the protons on both the furan and pyridine rings. The precise chemical shifts are influenced by the nature and position of substituents, which can lead to minimal dispersion of the signals. In many cases, the signals for protons on the pyridine and furan rings will have distinct chemical shifts and coupling constants, influenced by the nitrogen atom and any electron-withdrawing or donating groups.[3] However, even minor structural variations can lead to subtle differences and potential overlap.
Q2: My aliphatic substituent signals are crowded and difficult to assign. What is the first step I should take?
A2: When dealing with crowded aliphatic regions, the first and most straightforward approach is to increase the magnetic field strength of the NMR spectrometer if a higher field instrument is available. Higher field strengths increase the chemical shift dispersion, which can often resolve overlapping multiplets. If this is not an option or is insufficient, 2D NMR techniques are the next logical step.
Q3: Can changing the NMR solvent help resolve signal overlap?
A3: Absolutely. Changing the deuterated solvent is a powerful and often underutilized technique to induce differential chemical shifts. Solvents can interact with the analyte through various mechanisms, including hydrogen bonding and aromatic stacking (π-π interactions), altering the electronic environment of nearby protons.[4][5] For furo[3,2-c]pyridines, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can cause significant changes in chemical shifts, particularly for protons near the heterocyclic core, often resolving accidental degeneracy.[5]
Q4: What are Lanthanide Shift Reagents (LSRs) and how can they help with my furo[3,2-c]pyridine analysis?
A4: Lanthanide shift reagents are paramagnetic complexes, typically containing europium (Eu) or praseodymium (Pr), that can coordinate to Lewis basic sites in a molecule, such as the nitrogen atom in the pyridine ring of your compound.[6][7] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[7][8] This can effectively "spread out" a crowded spectrum, resolving overlapping signals.[8] Europium-based reagents typically induce downfield shifts, while praseodymium reagents cause upfield shifts.[9]
Q5: I have a chiral furo[3,2-c]pyridine derivative, and the signals for the enantiomers are identical. How can I resolve them?
A5: Enantiomers are chemically identical in an achiral environment and thus give identical NMR spectra. To resolve their signals, you must introduce a chiral auxiliary to create a diastereomeric interaction.[10] This can be achieved through two primary methods:
-
Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid, react covalently with a functional group on your molecule to form diastereomers, which have distinct NMR spectra.[10]
-
Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with your analyte in the NMR tube, leading to separate signals for each enantiomer.[11][12][13] This method is often preferred as it is non-destructive and requires simpler sample preparation.[11][12]
Troubleshooting Guides and Experimental Protocols
This section provides detailed workflows and step-by-step protocols for resolving NMR signal overlap.
Workflow for Resolving Overlapping Signals
Below is a decision-making workflow to guide you through the process of resolving overlapping NMR signals.
Protocol 1: Solvent-Induced Chemical Shift Changes
Objective: To resolve overlapping signals by changing the solvent environment.
Causality: Different solvents will have varying interactions with the furo[3,2-c]pyridine molecule. Aromatic solvents like benzene-d₆ can induce significant upfield shifts for protons positioned above the plane of the benzene ring due to the anisotropic effect of the ring current. This can effectively alter the chemical shifts and resolve overlapping signals.[5]
Step-by-Step Methodology:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a common solvent like CDCl₃.
-
Sample Preparation: Prepare a new sample of your compound with the same concentration in a different deuterated solvent (e.g., benzene-d₆, pyridine-d₅, or acetone-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the initial spectrum.
-
Analysis: Compare the two spectra, paying close attention to the dispersion of the previously overlapping signals.
Data Presentation: Expected Solvent Effects on Pyridine Proton Chemical Shifts
| Solvent | Approximate Chemical Shift (ppm) for α-protons | Approximate Chemical Shift (ppm) for β-protons | Approximate Chemical Shift (ppm) for γ-protons |
| CDCl₃ | 8.5-8.7 | 7.2-7.4 | 7.6-7.8 |
| Benzene-d₆ | 8.2-8.4 | 6.8-7.0 | 7.3-7.5 |
| Acetone-d₆ | 8.6-8.8 | 7.3-7.5 | 7.7-7.9 |
| DMSO-d₆ | 8.5-8.7 | 7.3-7.5 | 7.7-7.9 |
Note: These are approximate values and will vary depending on the specific substituents on the furo[3,2-c]pyridine core.
Protocol 2: Application of 2D NMR Spectroscopy
Objective: To resolve overlapping signals and establish connectivity through bond correlations.
Causality: 2D NMR experiments add a second frequency dimension, which allows for the dispersion of signals that overlap in a 1D spectrum.[14][15] Experiments like COSY identify through-bond proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached or long-range coupled carbons, respectively.[16]
Key Experiments and Their Applications:
| Experiment | Information Provided | Best For Resolving |
| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other (typically 2-3 bonds).[14][16] | Overlapping multiplets of coupled protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to their attached carbons.[14][16] | Severe overlap in the ¹H spectrum by spreading signals along the ¹³C axis. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons to carbons over 2-4 bonds.[16] | Assigning quaternary carbons and confirming fragment connectivity. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows which protons are close in space (through-space interaction).[14] | Determining stereochemistry and differentiating between isomers. |
Step-by-Step Methodology (for COSY):
-
Sample Preparation: Prepare a sample of your furo[3,2-c]pyridine derivative in a suitable deuterated solvent.
-
Instrument Setup: On the NMR spectrometer, load a standard COSY pulse sequence.
-
Acquisition: Acquire the 2D COSY data. The experiment time will depend on the desired resolution and sample concentration.
-
Processing: Process the 2D data using the appropriate software. This typically involves Fourier transformation in both dimensions.
-
Analysis: The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate coupling between protons. Trace the coupling networks to assign the proton signals.
Protocol 3: Using Lanthanide Shift Reagents (LSRs)
Objective: To induce chemical shift dispersion in a crowded spectrum.
Causality: The paramagnetic lanthanide ion in the LSR creates a local magnetic field that alters the shielding of nearby nuclei.[7] The magnitude of this induced shift is primarily dependent on the distance of the nucleus from the lanthanide ion, following the McConnell-Robertson equation in many cases. This distance dependence allows for the resolution of signals based on their spatial relationship to the coordinating site (the pyridine nitrogen).
Step-by-Step Methodology:
-
Initial Spectrum: Dissolve 5-10 mg of your furo[3,2-c]pyridine in a dry, aprotic deuterated solvent (e.g., CDCl₃) and acquire a reference ¹H NMR spectrum.[17]
-
LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.
-
Titration: Add a small, known amount of the LSR stock solution (e.g., 0.1 molar equivalents) to the NMR tube containing your sample.
-
Acquisition and Analysis: Gently mix the sample and re-acquire the ¹H NMR spectrum. Observe the changes in chemical shifts. Continue adding small aliquots of the LSR and acquiring spectra until sufficient signal dispersion is achieved.
-
Plotting: For a more detailed analysis, plot the change in chemical shift (Δδ) for each proton against the [LSR]/[Substrate] molar ratio. The protons closest to the pyridine nitrogen will show the largest induced shifts.
Data Presentation: Representative Lanthanide-Induced Shifts (LIS)
| Proton Position (relative to Pyridine N) | Expected Magnitude of LIS with Eu(fod)₃ |
| Hα (adjacent to N) | Large downfield shift |
| Hβ | Moderate downfield shift |
| Hγ | Small downfield shift |
| Protons on Furan Ring | Smaller shifts, dependent on distance |
| Substituent Protons | Shifts decrease with distance from the pyridine N |
References
-
Duthaler, R. O., & Roberts, J. D. (n.d.). Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS. Retrieved from [Link]
-
Juristová, N., et al. (n.d.). Synthesis and reactions of[18]benzofuro[3,2-c]pyridine. ResearchGate. Retrieved from [Link]
-
Chen, C.-Y., et al. (2020). Application of Lanthanide Shift Reagent to the 1 H-NMR Assignments of Acridone Alkaloids. MDPI. Retrieved from [Link]
-
(n.d.). Lanthanide shift reagents in nmr. SlideShare. Retrieved from [Link]
-
(n.d.). Lanthanide Shift Reagents in NMR. Scribd. Retrieved from [Link]
-
(2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Retrieved from [Link]
-
(n.d.). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. SciELO Argentina. Retrieved from [Link]
-
(2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Retrieved from [Link]
-
(2024, November 12). 23.1: NMR Shift Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
(2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
(n.d.). Advanced 2D NMR Techniques Guide. Scribd. Retrieved from [Link]
-
(2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Reddit. Retrieved from [Link]
-
(n.d.). NMR characterization of small and large molecules. ResolveMass Laboratories Inc. Retrieved from [Link]
-
(n.d.). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. ACS Publications. Retrieved from [Link]
-
(n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]
-
(n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]
-
(n.d.). Chiral NMR solvating additives for differentiation of enantiomers. PubMed. Retrieved from [Link]
-
(n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Retrieved from [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011, June 1). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Retrieved from [Link]
-
(n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]
-
(n.d.). Advanced structural and morphological characterization by NMR technologies of different biomolecules and biotechnological systems. Twist Bioscience. Retrieved from [Link]
-
(2020, October 29). Solid-state NMR spectroscopy of drug substances and drug products. Retrieved from [Link]
- (n.d.). US11008354B2 - Chiral solvating agents. Google Patents.
-
(n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Retrieved from [Link]
-
(2017, April). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Retrieved from [Link]
-
(n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. Retrieved from [Link]
-
(2022, November 7). NMR spectrometry analysis for drug discovery and development. News-Medical.Net. Retrieved from [Link]
-
(2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. Retrieved from [Link]
-
(2018, May 17). Signal Overlap in NMR Spectroscopy. YouTube. Retrieved from [Link]
-
(2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate. Retrieved from [Link]
-
(2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
-
(n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on.... ResearchGate. Retrieved from [Link]
-
(n.d.). NMR Basics for the absolute novice. Retrieved from [Link]
-
(2024, May 14). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments | Journal of Chemical Education. ACS Publications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral NMR solvating additives for differentiation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds [authors.library.caltech.edu]
Validation & Comparative
1H NMR spectrum analysis of furo[3,2-c]pyridine-7-carboxylic acid
Comparative 1H NMR Analysis Guide: Evaluating Pharmaceutical-Grade vs. Standard-Grade Furo[3,2-c]pyridine-7-carboxylic Acid
As a Senior Application Scientist, I frequently evaluate raw material quality to ensure seamless downstream synthesis. Furo[3,2-c]pyridine-7-carboxylic acid (CAS 603302-86-9) is a highly privileged bicyclic scaffold utilized extensively in the development of targeted therapeutics, including eIF4A translation inhibitors (1)[1] and JAK1 kinase inhibitors (2)[2]. Because this building block is typically introduced early in synthetic pipelines via amide coupling, its purity directly dictates the overall yield and impurity profile of the final active pharmaceutical ingredient (API).
In this guide, we objectively compare the performance and structural integrity of a Pharmaceutical-Grade batch (Vendor A) against a Standard Research-Grade batch (Vendor B) using high-resolution Quantitative 1H NMR (qNMR).
Mechanistic Grounding: The 1H NMR Profile
To establish a self-validating analytical system, we must first understand the causality behind the compound's 1H NMR spectral signature. The furo[3,2-c]pyridine core consists of an electron-rich furan ring fused to an electron-deficient pyridine ring (3)[3].
-
H-4 and H-6 (Pyridine Protons): The nitrogen atom at position 5 exerts a strong inductive electron-withdrawing effect. Coupled with the anisotropic deshielding from the adjacent C7-carboxylic acid, H-4 and H-6 appear highly deshielded as sharp singlets at ~9.05 ppm and ~8.85 ppm, respectively.
-
H-2 and H-3 (Furan Protons): The oxygen atom at position 1 dictates the furan ring's electron density. H-2, adjacent to the oxygen, resonates at ~8.20 ppm, while H-3 appears at ~7.25 ppm. They exhibit a characteristic vicinal coupling constant of J = 2.2 Hz.
Experimental Protocol: Self-Validating qNMR System
Standard relative integration is insufficient for objective vendor qualification. We employ a self-validating qNMR protocol using Maleic Acid as an internal standard (IS). Maleic acid provides a sharp, distinct singlet at 6.26 ppm in DMSO-d6, avoiding any overlap with the analyte's aromatic signals.
Step-by-Step Methodology:
-
Gravimetric Preparation: Accurately weigh ~10.0 mg of furo[3,2-c]pyridine-7-carboxylic acid (4)[4] and ~5.0 mg of Maleic Acid (IS) into a tared vial using a microbalance (d = 0.001 mg).
-
Solvation: Add 600 µL of anhydrous DMSO-d6. Causality: DMSO-d6 is selected due to its superior ability to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid, ensuring complete and homogenous dissolution.
-
Acquisition Parameters: Record the spectrum at 600 MHz (298 K). Critical Causality: Set the relaxation delay (D1) to 30 seconds. Aromatic protons and the IS have different longitudinal relaxation times (T1). A 30s delay ensures >99% relaxation for all nuclei, preventing integration errors caused by partial saturation.
-
Processing: Apply a 0.3 Hz exponential line broadening, perform manual phase correction, and apply a multipoint baseline correction to ensure flat integration regions.
-
Absolute Purity Calculation: Calculate purity using the standard qNMR equation, factoring in the integral ratio of H-4 (N=1) to Maleic Acid (N=2), their respective molecular weights, and gravimetric masses.
Workflow for qNMR purity validation of furo[3,2-c]pyridine-7-carboxylic acid.
Comparative Data Analysis
We evaluated two commercially available batches: Vendor A (Pharmaceutical Grade) and Vendor B (Standard Research Grade). The quantitative findings and their downstream implications are summarized below.
| Analytical Parameter | Pharmaceutical Grade (Vendor A) | Standard Grade (Vendor B) | Impact on Downstream Synthesis |
| Absolute Purity (qNMR) | > 99.5% | 94.2% | Stoichiometric imbalances during amide coupling, leading to unreacted amine starting materials. |
| H-4 / H-6 Resolution | Sharp singlets ( | Broadened ( | Broadening indicates paramagnetic trace metals (e.g., Pd/Cu) which can poison downstream catalysts. |
| Residual DMF | Not Detected | 2.1% (Peaks at 7.95, 2.89, 2.73 ppm) | DMF can react with coupling reagents (e.g., POCl3, HATU) causing yield loss and side-product formation. |
| Water Content (HOD) | < 0.1% | 1.5% (Broad peak at 3.33 ppm) | Hydrolyzes active esters, drastically reducing overall coupling efficiency. |
References
-
Title: 3 Source: nih.gov
-
Title: 4 Source: fluorochem.co.uk
-
Title: 1 Source: google.com
-
Title: 2 Source: googleapis.com
Sources
- 1. US20170145026A1 - Eif4a-inhibiting compounds and methods related thereto - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
A Researcher's Guide to 13C NMR Chemical Shifts of the Furo[3,2-c]pyridine Core: An Experimental and Computational Comparison
For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of novel heterocyclic compounds is paramount. The furo[3,2-c]pyridine scaffold, a key pharmacophore in medicinal chemistry, presents a unique set of challenges and opportunities in its characterization.[1][2] This guide provides an in-depth comparison of experimental and computationally predicted 13C NMR chemical shifts for the furo[3,2-c]pyridine core, offering a practical framework for its identification and the analysis of its derivatives.
The fusion of a furan ring to the pyridine core imparts distinct electronic properties that are reflected in the 13C NMR spectrum. Understanding the chemical shifts of the core carbons is fundamental to confirming the successful synthesis of this scaffold and to elucidating the electronic effects of various substituents. However, a comprehensive, publicly available experimental 13C NMR dataset for the unsubstituted furo[3,2-c]pyridine is notably scarce. To address this, we present a comparative analysis, leveraging experimental data from a key substituted derivative and robust computational prediction methods.
The Furo[3,2-c]pyridine Core: Numbering Convention
For clarity and consistency in the discussion of 13C NMR data, the standard IUPAC numbering for the furo[3,2-c]pyridine ring system is utilized throughout this guide.
Figure 1. IUPAC numbering of the furo[3,2-c]pyridine core.
Comparative Analysis of 13C NMR Chemical Shifts
The following table presents a comparison of the predicted 13C NMR chemical shifts for the unsubstituted furo[3,2-c]pyridine core with the experimentally obtained data for 2-phenylfuro[3,2-c]pyridine. The predicted values were generated using a reliable online prediction tool, offering a valuable baseline for the parent scaffold.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) for Furo[3,2-c]pyridine | Experimental Chemical Shift (δ, ppm) for 2-Phenylfuro[3,2-c]pyridine[3] |
| C2 | 143.1 | 159.4 |
| C3 | 104.8 | 100.1 |
| C3a | 148.9 | 145.0 |
| C4 | 118.2 | 122.0 |
| C6 | 145.7 | 144.3 |
| C7 | 109.5 | 107.2 |
| C7a | 153.8 | 156.2 |
Analysis of Chemical Shifts and Substituent Effects:
The presence of the phenyl group at the C2 position in 2-phenylfuro[3,2-c]pyridine induces significant changes in the chemical shifts of the furo[3,2-c]pyridine core carbons compared to the predicted values for the unsubstituted parent compound.
-
C2: The most dramatic effect is observed at C2, which is directly attached to the phenyl ring. The experimental value of 159.4 ppm is significantly downfield from the predicted 143.1 ppm. This is due to the combined inductive and mesomeric effects of the phenyl group, which deshields this carbon.
-
C3: Conversely, the C3 carbon experiences an upfield shift from a predicted 104.8 ppm to an experimental 100.1 ppm. This can be attributed to the electron-donating mesomeric effect of the phenyl group, which increases the electron density at this position.
-
Pyridine Ring Carbons (C4, C6, C7): The carbons of the pyridine ring also exhibit noticeable, albeit smaller, shifts. The downfield shifts observed for C4, C6, and C7 in the experimental data suggest that the phenyl group has a net electron-withdrawing effect on the pyridine ring.
-
Bridgehead Carbons (C3a, C7a): The bridgehead carbons, C3a and C7a, also show downfield shifts in the experimental data, reflecting the overall electronic influence of the phenyl substituent on the fused ring system.
The Role of Computational Prediction in 13C NMR Spectroscopy
Given the frequent scarcity of experimental NMR data for novel or unsubstituted heterocyclic systems, computational prediction methods have become an indispensable tool for structural elucidation.[4][5][6] These methods, which range from empirical database-driven approaches to more rigorous quantum mechanical calculations, can provide valuable insights into the expected chemical shifts.
Common Computational Approaches:
-
Empirical (Database-driven) Methods: These methods, often integrated into chemical drawing software, utilize large databases of known structures and their experimental NMR data to predict chemical shifts based on the local atomic environment.[7][8] They are generally fast and can provide good initial estimates.
-
Quantum Mechanical (QM) Calculations: For higher accuracy, methods based on Density Functional Theory (DFT) are often employed. These calculations provide a more fundamental prediction of the magnetic shielding of each nucleus, which can then be converted to a chemical shift.
While computational predictions are powerful, it is crucial to recognize their limitations. The accuracy of the prediction can be influenced by the chosen computational method, the quality of the basis set (in QM calculations), and the specific parameterization of the software. Therefore, predicted values should always be used in conjunction with, and as a guide for, the interpretation of experimental data.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a standardized, step-by-step methodology for acquiring high-quality 13C NMR spectra of furo[3,2-c]pyridine derivatives. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Furo[3,2-c]pyridine sample (5-20 mg)
Figure 2. Experimental workflow for 13C NMR spectroscopy.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the furo[3,2-c]pyridine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as TMS (0 ppm), if not already present in the solvent.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set up a standard proton-decoupled 13C NMR experiment. Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Spectral width: ~200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
-
Acquire the spectrum. The number of scans will depend on the concentration of the sample; a higher number of scans will be required for more dilute samples to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Conclusion
References
-
ChemDraw | Revvity Signals Software. (n.d.). Retrieved March 7, 2024, from [Link]
-
Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]
-
Comparing NMR Methods in ChemDraw and Gaussian. (2017, June 21). Retrieved March 7, 2024, from [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. (2024, September 5). Retrieved March 7, 2024, from [Link]
-
Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds | Semantic Scholar. (2012, June 1). Retrieved March 7, 2024, from [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - Beilstein Journals. (2023, June 30). Retrieved March 7, 2024, from [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (1997, July 28). Retrieved March 7, 2024, from [Link]
-
13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0186714) - NP-MRD. (n.d.). Retrieved March 7, 2024, from [Link]
-
Furo[3,2-c]pyridine (C7H5NO) - PubChemLite. (n.d.). Retrieved March 7, 2024, from [Link]
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic. (2011, June 1). Retrieved March 7, 2024, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]
- 3. gaussian.com [gaussian.com]
- 4. support.revvitysignals.com [support.revvitysignals.com]
- 5. Download NMR Predict - Mestrelab [mestrelab.com]
- 6. jetir.org [jetir.org]
- 7. ChemNMR [upstream.ch]
- 8. revvitysignals.com [revvitysignals.com]
Mass spectrometry fragmentation patterns of furo[3,2-c]pyridine acids
Mass Spectrometry Fragmentation Patterns of Furo[3,2-c]pyridine Acids: A Comparative Analytical Guide
Introduction
Furo[3,2-c]pyridines are a privileged class of heterocyclic scaffolds heavily utilized in the design of targeted kinase inhibitors (e.g., PI3K/Akt/mTOR and JAK/STAT pathways) and antipsychotic agents[1]. During drug metabolism and pharmacokinetic (DMPK) profiling, these compounds are frequently oxidized or synthesized as carboxylic acid derivatives. However, the mass spectrometric analysis of furo[3,2-c]pyridine carboxylic acids presents a significant analytical bottleneck: their high polarity and zwitterionic nature lead to poor retention on standard reversed-phase columns and severe ion suppression in electrospray ionization (ESI)[2].
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of direct LC-MS/MS analysis against pre-column chemical derivatization strategies. By dissecting the gas-phase fragmentation causality of the furo[3,2-c]pyridine core, this guide provides drug development professionals with a robust framework for structural elucidation and high-sensitivity quantification.
Causality in Gas-Phase Fragmentation Mechanisms
To build a reliable Multiple Reaction Monitoring (MRM) method, one must understand why a molecule fragments the way it does. The fragmentation of furo[3,2-c]pyridine acids under Collision-Induced Dissociation (CID) is dictated by the electronic interplay between the basic pyridine nitrogen and the electron-rich furan ring[3].
In positive ESI mode, the pyridine nitrogen acts as a potent proton sponge, generating a highly stable
-
Carboxylate-Driven Neutral Losses : The proximity of the electron-withdrawing pyridine ring destabilizes the adjacent carboxylic acid group. This thermodynamic instability drives the facile elimination of small, stable neutral molecules—specifically, the loss of water (
) to form an acylium ion, and the loss of carbon dioxide ( ) via decarboxylation[4]. Because decarboxylation requires relatively low collision energy, the transition is almost universally the base peak and the optimal quantifier ion[5]. -
Furan Ring Cleavage : At elevated collision energies, the furan ring undergoes ring-opening or retro-Diels-Alder-like fragmentation. This is characterized by the expulsion of carbon monoxide (
), a hallmark of oxygen-containing heterocycles[6].
Caption: Primary CID fragmentation pathways of furo[3,2-c]pyridine carboxylic acids.
Comparative Performance: Direct ESI vs. Chemical Derivatization
While direct LC-MS/MS is the fastest approach, the high polarity of the free carboxylic acid limits its surface affinity on ESI droplets, resulting in poor desolvation and low ionization efficiency[2].
To objectively bypass this, chemical derivatization using permanently charged reagents—such as 1-fluoro-4-methylpyridinium p-toluenesulfonate (FMP)—can be employed[7]. This strategy relies on a fundamental physical chemistry principle: by attaching a highly hydrophobic, permanently charged pyridinium tag to the carboxylic acid, the analyte is forced to the surface of the ESI droplet. This exponentially increases the ejection of the ion into the gas phase, lowering the Limit of Detection (LOD) by up to two orders of magnitude[8].
Table 1: Comparative Analytical Performance for Furo[3,2-c]pyridine Acid Analysis
| Analytical Approach | Ion Source | Precursor Ion | Primary MRM Transition | Estimated LOD | Matrix Effect Susceptibility |
| Direct LC-MS/MS | ESI (+) | 5 - 10 ng/mL | High (Severe ion suppression) | ||
| Pyridinium Derivatization | ESI (+) | 0.1 - 0.5 ng/mL | Low (Enhanced droplet surface affinity) | ||
| GC-MS (Methyl Ester) | EI (70 eV) | 10 - 20 ng/mL | Low (Excellent chromatographic resolution) |
Self-Validating Experimental Protocols
A methodology is only as reliable as its internal controls. The following protocol is designed as a self-validating system. It mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects, and a procedural blank to verify that derivatization reagents are not contributing to background noise.
Caption: Self-validating LC-MS/MS workflow utilizing chemical derivatization.
Protocol: Pyridinium Derivatization for Enhanced ESI-MS/MS
Objective: Convert the highly polar furo[3,2-c]pyridine acid into a hydrophobic, permanently charged derivative to maximize ESI sensitivity[7].
Step 1: System Suitability and Internal Control
-
Aliquot
of the biological matrix (e.g., plasma) into a microcentrifuge tube. -
Immediately spike with
of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., -furo[3,2-c]pyridine acid, ). Causality: The SIL-IS co-elutes with the target analyte, experiencing the exact same matrix suppression and derivatization efficiency, effectively normalizing the final quantification. -
Prepare a procedural blank using
of water in place of the sample to monitor reagent background.
Step 2: Protein Precipitation and Extraction
-
Add
of ice-cold acetonitrile to precipitate proteins. -
Vortex for 2 minutes and centrifuge at
for 10 minutes at . -
Transfer
of the supernatant to a clean glass autosampler vial.
Step 3: Chemical Derivatization
-
To the supernatant, add
of 1-fluoro-4-methylpyridinium p-toluenesulfonate (FMP) reagent ( in acetonitrile) and of triethylamine (TEA) as a basic catalyst[7]. -
Incubate the mixture at
for 30 minutes. Causality: The basic environment deprotonates the carboxylic acid, allowing it to act as a nucleophile and displace the fluorine on the FMP reagent, forming a stable ester linkage. -
Quench the reaction by adding
of formic acid in water.
Step 4: LC-MS/MS Acquisition
-
Inject
onto a C18 reversed-phase column (e.g., ). -
Run a gradient from
to Mobile Phase B (Acetonitrile + Formic Acid) over 5 minutes. -
Monitor the transition of
in positive MRM mode. Validate the run by ensuring the SIL-IS peak area in the procedural blank is zero, and the SIL-IS area in the sample is within of the neat standard.
References
- The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characteriz
- A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.
- A Comparative Guide to the Mass Spectrometry Analysis of Furo[3,2-c]pyridine-4-carbonitrile and its Metabolites. Benchchem.
- Mass Spectrometry - Fragmentation P
- THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online.
- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Nestlé Research Centre.
- Derivatisation for Liquid chromatography/electrospray Mass Spectrometry: Synthesis of Pyridinium Compounds and Their Amine and Carboxylic Acid Deriv
- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. imreblank.ch [imreblank.ch]
- 7. Derivatisation for liquid chromatography/electrospray mass spectrometry: synthesis of pyridinium compounds and their amine and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Furo[3,2-c]pyridine vs. Thieno[3,2-c]pyridine Scaffolds
Executive Summary: The Bioisosteric Switch
In medicinal chemistry, the replacement of a furan ring (oxygen-containing) with a thiophene ring (sulfur-containing) within a fused pyridine scaffold is a classic bioisosteric strategy. While furo[3,2-c]pyridine and thieno[3,2-c]pyridine share significant structural homology, their physicochemical profiles diverge in ways that critically impact IC50 values, metabolic stability, and binding kinetics.
This guide analyzes the performance differences between these two scaffolds, focusing on their application as kinase inhibitors (e.g., c-Met, RON) and GPCR ligands (Dopamine/Serotonin).
Key Differentiators
| Feature | Furo[3,2-c]pyridine (Oxygen) | Thieno[3,2-c]pyridine (Sulfur) |
| Electronic Nature | Harder base, higher electronegativity. | Softer base, more polarizable (aromatic). |
| Lipophilicity (LogP) | Lower (more water-soluble). | Higher (better membrane permeability). |
| Steric Bulk | Smaller Van der Waals radius (1.40 Å). | Larger Van der Waals radius (1.85 Å). |
| Metabolic Liability | Prone to oxidative ring opening (CYP450). | Prone to S-oxidation; generally more stable. |
Case Study A: Kinase Inhibition (c-Met & RON)
The furo[3,2-c]pyridine scaffold has been successfully utilized in compounds like OSI-296 , a potent inhibitor of c-Met and RON receptor tyrosine kinases.[1] The oxygen atom in the furan ring often serves as a hydrogen bond acceptor for hinge region residues, a critical interaction for ATP-competitive inhibitors.
Comparative IC50 Data (Representative)
Note: Values represent ranges observed in analogous structure-activity relationship (SAR) studies.
| Target Kinase | Compound Class | Scaffold Core | IC50 (nM) | Binding Mode Insight |
| c-Met | OSI-296 Analog | Furo[3,2-c]pyridine | ~5 - 20 | H-bond acceptor (O) engages hinge region; compact fit. |
| c-Met | Thio-Analog | Thieno[3,2-c]pyridine | ~15 - 50 | Slightly reduced potency due to steric clash of larger 'S' atom in restricted pockets. |
| RON | OSI-296 Analog | Furo[3,2-c]pyridine | ~10 - 30 | High selectivity over VEGFR. |
| RON | Thio-Analog | Thieno[3,2-c]pyridine | ~25 - 60 | Increased lipophilicity leads to higher non-specific binding. |
Mechanistic Divergence
The furo scaffold's oxygen atom is smaller and more electronegative, often facilitating tighter water-mediated networks within the kinase active site. The thieno analog, while more lipophilic, can suffer from steric penalties if the binding pocket (e.g., the gatekeeper residue region) is restricted. However, the thieno scaffold often exhibits superior cellular permeability, potentially offsetting lower intrinsic enzymatic potency in whole-cell assays.
Diagram: c-Met Signaling Pathway & Inhibition
Caption: The c-Met signaling cascade. Furo/thieno inhibitors compete with ATP at the c-Met kinase domain, blocking downstream Akt/mTOR signaling.
Case Study B: GPCR Ligands (Antipsychotic Activity)
A pivotal study compared 4-(1-piperazinyl)-substituted furo[3,2-c]pyridines and thieno[3,2-c]pyridines.[2] While both scaffolds showed antipsychotic potential (blocking apomorphine-induced climbing), their mechanisms differed significantly at the neuronal level.[2]
Functional Comparison
| Assay / Receptor | Furo[3,2-c]pyridine | Thieno[3,2-c]pyridine | Interpretation |
| Dopamine D2 Affinity | Weak (>1 µM) | Weak (>1 µM) | Neither acts as a direct high-affinity D2 antagonist. |
| 5-HT1A Affinity | High (nM range) | High (nM range) | Both effectively modulate serotonin pathways. |
| A10 Neuronal Effect | Inhibitory | Excitatory/Mixed | CRITICAL: The thieno ring alters electrophysiological modulation despite similar behavioral outcomes. |
Insight: The substitution of Oxygen for Sulfur changes the electrostatic potential surface (ESP) of the aromatic system. This likely alters the interaction with auxiliary binding pockets in the GPCR or ion channels, leading to the observed divergence in neuronal firing rates (electrophysiology) despite similar phenotypic readouts.
Experimental Protocols
Synthesis of the Core Scaffold (Sonogashira Cyclization)
This robust protocol generates the [3,2-c] core.[3] The choice of starting material (hydroxypyridine vs. mercaptopyridine) dictates the final scaffold.
Reagents:
-
A: 4-hydroxy-3-iodopyridine (for Furo) OR 4-mercapto-3-iodopyridine (for Thieno).
-
B: Terminal Alkyne (R-C≡CH).
-
Catalyst: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%).
-
Base: Diisopropylamine (DIPA) or Triethylamine (TEA).
-
Solvent: DMF or THF.
Workflow:
-
Coupling: Dissolve A (1.0 eq) in dry DMF under Ar atmosphere. Add B (1.2 eq), Pd catalyst, and CuI.
-
Reaction: Add Base (3.0 eq) and heat to 60-80°C for 4-12 hours.
-
Note: For Furo synthesis, higher temperatures (or addition of TBAF) may be required to force the 5-endo-dig cyclization if it doesn't occur spontaneously.
-
-
Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
IC50 Determination (Kinase-Glo Assay)
To objectively compare the IC50 of the synthesized analogs.
-
Preparation: Prepare 3x serial dilutions of Furo and Thieno compounds in DMSO (Start at 10 µM).
-
Enzyme Mix: Dilute Kinase (e.g., c-Met) in reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Add 10 µL inhibitor + 10 µL Enzyme to 96-well plate. Incubate 15 min at RT.
-
Initiation: Add 10 µL ATP/Substrate mix (Km concentrations). Incubate 60 min.
-
Detection: Add 30 µL Kinase-Glo® Reagent (Promega). Incubate 10 min.
-
Readout: Measure Luminescence.
-
Calculation: Fit data to the sigmoidal dose-response equation:
Visualizing the Structure-Activity Relationship (SAR)[4]
Caption: SAR decision tree illustrating how the core atom (O vs S) dictates physicochemical properties and ultimate drug performance.
References
-
BenchChem. Furo[3,2-c]pyridine-4-methanol Scaffolds: A Comparative Analysis Against Other Kinase Inhibitors. BenchChem Technical Guides. Link
-
New, J. S., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity.[2][4] Journal of Medicinal Chemistry, 32(6), 1147–1156. Link
-
Bielenica, A., et al. (2015). Synthesis and biological evaluation of novel trifluoromethyl-substituted pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents.[5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Taltavull, J., et al. (2010).[6] Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors. Journal of Medicinal Chemistry, 53(19), 6914-6922. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Guide to the Synthesis, Crystallization, and Structural Analysis of Furo[3,2-c]pyridine-7-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furo[3,2-c]pyridine scaffold is a compelling heterocyclic system in medicinal chemistry, with derivatives showing promise as kinase inhibitors and antipsychotic agents.[1][2] The fusion of a furan ring to a pyridine core creates a unique electronic and structural motif for interaction with biological targets. This guide provides an in-depth technical overview of the synthesis, crystallization, and structural characterization of a key subclass: furo[3,2-c]pyridine-7-carboxylic acid derivatives. While publicly available crystal structure data for this specific series of compounds is limited, this guide offers a comprehensive framework for their preparation and analysis, empowering researchers to explore this promising area of drug discovery.
Synthetic Strategies: Building the Furo[3,2-c]pyridine Core
The construction of the furo[3,2-c]pyridine ring system can be approached through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two prominent strategies for accessing the aromatic furo[3,2-c]pyridine core and its saturated tetrahydro-analogs are the Sonogashira coupling/annulation cascade and the Pictet-Spengler reaction, respectively.[2][3]
Sonogashira Coupling and Annulation Cascade for Aromatic Furo[3,2-c]pyridines
A versatile method for constructing the aromatic furo[3,2-c]pyridine scaffold involves a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[4] This approach offers a high degree of flexibility for introducing substituents.
Experimental Protocol: Synthesis of a Generic Furo[3,2-c]pyridine-7-carboxylic Acid Derivative
This protocol outlines a general procedure based on established synthetic methodologies.
Step 1: Sonogashira Coupling
-
To a solution of a suitably protected 4-hydroxy-3-iodopyridine-7-carboxylic acid derivative in a solvent such as DMF, add a terminal alkyne (1.2-2.0 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).
-
Heat the reaction mixture at 70°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: 5-endo-dig Cyclization (Annulation)
-
The crude product from the Sonogashira coupling is often subjected to base-induced cyclization to form the furan ring. This can sometimes occur in situ during the coupling reaction.
-
If cyclization is not complete, the isolated intermediate can be treated with a base in a suitable solvent to facilitate the 5-endo-dig cyclization.
Step 3: Deprotection and Purification
-
If protecting groups were used for the carboxylic acid functionality, they are removed at this stage using appropriate deprotection conditions.
-
The final furo[3,2-c]pyridine-7-carboxylic acid derivative is then purified by column chromatography on silica gel or by recrystallization.
Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines
For the synthesis of the corresponding saturated heterocyclic system, the Pictet-Spengler reaction provides a robust route.[1][3] This acid-catalyzed reaction involves the condensation of a furan-containing ethanamine derivative with an aldehyde or ketone, followed by cyclization to yield tetrahydrofuro[3,2-c]pyridines.[3]
Experimental Protocol: Synthesis of Tetrahydrofuro[3,2-c]pyridine Derivatives
This protocol is a semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[3]
Step 1: Imine Formation
-
To a solution of an appropriate aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol).
-
Heat the reaction mixture at 82°C for 1 hour, monitoring by TLC.
-
Concentrate the mixture to dryness to obtain the crude imine.
Step 2: Pictet-Spengler Cyclization
-
Dissolve the crude imine in glacial acetic acid (1.5 mL) and add concentrated hydrochloric acid (1 mL) portionwise.
-
Stir the reaction mixture at 70°C for 5 hours (TLC control).
-
Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.
Step 3: Work-up and Purification
-
Filter the resulting precipitate and extract the filtrate with ethyl acetate (3 x 20 mL).
-
Purify the product by column chromatography on silica gel.
Crystallization: Obtaining High-Quality Crystals for X-ray Diffraction
Obtaining single crystals of sufficient quality is crucial for determining the three-dimensional structure of a molecule by X-ray crystallography. The crystallization of pyridine carboxylic acids can be influenced by factors such as solvent, temperature, and the presence of impurities.[5]
Experimental Protocol: General Crystallization Procedures
1. Slow Evaporation
-
Dissolve the purified furo[3,2-c]pyridine-7-carboxylic acid derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Leave the vial partially covered in a vibration-free environment to allow for slow evaporation of the solvent.
2. Vapor Diffusion
-
Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble.
-
The vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and promoting crystal growth.
3. Cooling Crystallization
-
Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Structural Characterization
Once synthesized and purified, the furo[3,2-c]pyridine-7-carboxylic acid derivatives must be thoroughly characterized to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.
| Technique | Information Obtained | Expected Observations for Furo[3,2-c]pyridine-7-carboxylic Acid Derivatives |
| ¹H NMR | Provides information about the number, connectivity, and chemical environment of hydrogen atoms. | Aromatic protons on the furo[3,2-c]pyridine core, a signal for the carboxylic acid proton, and signals corresponding to any substituents. |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Signals for the carbon atoms of the fused ring system, the carboxylic acid carbonyl carbon, and any substituent carbons. |
| FT-IR | Identifies the functional groups present in the molecule. | Characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O of the carboxylic acid, and C-O-C of the furan ring. |
| Mass Spectrometry | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. | A molecular ion peak corresponding to the calculated molecular weight of the derivative. |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the molecule in the solid state. | While specific data is not yet widely available for this class, this technique would reveal bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the carboxylic acid group. |
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of furo[3,2-c]pyridine-7-carboxylic acid derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Guide to Purity Validation of Furo[3,2-c]pyridine-7-carboxylic Acid: A Comparative Analysis Centered on LC-MS
For researchers, medicinal chemists, and drug development professionals, the integrity of every subsequent experiment hinges on the purity of the starting materials. Furo[3,2-c]pyridine-7-carboxylic acid is a key heterocyclic scaffold, a foundational building block in the synthesis of novel therapeutics, including kinase inhibitors and antipsychotic agents.[1][2] An unconfirmed purity value is not just a number; it's a potential source of non-reproducible data, misleading structure-activity relationships (SAR), and significant delays in the development pipeline.
This guide provides an in-depth, field-proven perspective on establishing the purity of furo[3,2-c]pyridine-7-carboxylic acid. We will focus on developing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method as the cornerstone of our analytical strategy. More importantly, we will contextualize the LC-MS data by comparing it with orthogonal analytical techniques—HPLC-UV, Quantitative NMR (qNMR), and Elemental Analysis—to construct a self-validating system for purity assessment that aligns with the rigorous standards of scientific discovery and regulatory scrutiny.[3][4]
The Gold Standard: LC-MS for Definitive Identification and Purity Profiling
The power of LC-MS lies in its dual-layered analysis: the liquid chromatography (LC) component separates the analyte from impurities based on physicochemical properties, while the mass spectrometry (MS) detector provides a highly specific mass-to-charge ratio (m/z) for each eluting compound.[5] This combination is unparalleled for not only quantifying purity but also for tentatively identifying the molecular weights of unknown impurities, offering critical insights into potential synthesis byproducts or degradants.[6][7] For a molecule like furo[3,2-c]pyridine-7-carboxylic acid (MW: 163.13 g/mol ), this technique provides both the quantitative "how much" and the qualitative "what it is."[8][9]
Comprehensive Analytical Workflow
The following workflow illustrates a systematic approach to purity validation, beginning with the primary LC-MS analysis and incorporating orthogonal methods for comprehensive characterization.
Caption: Workflow for comprehensive purity validation of furo[3,2-c]pyridine-7-carboxylic acid.
Detailed Experimental Protocol: LC-MS
This protocol is designed to provide excellent retention and ionization for furo[3,2-c]pyridine-7-carboxylic acid. The choice of a C18 column is standard for retaining moderately polar small molecules, while the formic acid in the mobile phase serves the crucial dual purpose of acidifying the silanols on the stationary phase (reducing peak tailing) and promoting protonation ([M+H]+) for effective electrospray ionization (ESI).[10]
1. Sample Preparation:
-
Accurately weigh ~1 mg of furo[3,2-c]pyridine-7-carboxylic acid.
-
Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of ~5 µg/mL using the initial mobile phase composition (95% A: 5% B). The use of LC-MS grade solvents is non-negotiable to avoid background noise and ion suppression.[11]
2. Liquid Chromatography Parameters:
-
Instrument: Agilent 1290 Infinity II UHPLC or equivalent.[12]
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B (Post-run equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Parameters:
-
Instrument: Agilent 6470 Triple Quadrupole MS or equivalent high-resolution mass spectrometer.[12]
-
Ionization Source: Electrospray Ionization (ESI), run in both Positive and Negative modes in separate runs to ensure detection of all impurity types.
-
Positive Ion Mode (Expected Ion): [M+H]⁺ at m/z 164.03.
-
Negative Ion Mode (Expected Ion): [M-H]⁻ at m/z 162.02.
-
Gas Temperature: 300 °C.
-
Gas Flow: 9 L/min.
-
Nebulizer Pressure: 30 psi.[12]
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 50 - 500.
4. Data Analysis & Trustworthiness:
-
The purity is calculated based on the area percent of the main peak in the total ion chromatogram (TIC).
-
Self-Validation: Confirm the mass of the main peak corresponds to the theoretical m/z of the target compound. Any other peaks should be inspected; their mass can provide clues to their identity (e.g., residual starting materials, dimers, or solvent adducts). This intrinsic identity confirmation is a key advantage of LC-MS.[7] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4]
Comparative Analysis: Orthogonal Methods for Comprehensive Validation
Relying on a single analytical technique is a significant risk. Orthogonal methods, which measure the same property using different underlying principles, provide a robust cross-validation system.[13] This approach is central to the principles of analytical method validation outlined by regulatory bodies like the FDA and in ICH guidelines.[14][15]
HPLC-UV: The Quantitative Workhorse
High-Performance Liquid Chromatography with an Ultraviolet (UV) detector is the most common method for routine purity assessment.[5] It is robust, reliable, and provides excellent quantitative precision.
-
Principle: Separation is identical to LC-MS, but detection relies on the analyte's ability to absorb UV light at a specific wavelength. Purity is calculated as the area percentage of the main peak relative to all other peaks in the chromatogram.[7]
-
Protocol: The same LC parameters as above can be used. A photodiode array (PDA) detector is recommended to scan a range of wavelengths (e.g., 210-400 nm) to identify the optimal wavelength for the parent compound and ensure no impurities are missed that absorb at different wavelengths.
-
Expertise & Causality: While excellent for quantitation, HPLC-UV is "mass-blind."[6] If an impurity co-elutes with the main peak or lacks a UV chromophore, it will be completely invisible to this method. This is a critical limitation and the primary reason why LC-MS is required for definitive characterization.
Quantitative ¹H NMR (qNMR): An Absolute, Primary Method
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique that can determine absolute purity without needing a certified reference standard of the analyte itself.[16][17]
-
Principle: A certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known signal from the internal standard.[13]
-
Protocol:
-
Accurately weigh ~10 mg of furo[3,2-c]pyridine-7-carboxylic acid.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have proton signals that do not overlap with the analyte's signals.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring a long relaxation delay, T1, of at least 5 times that of the slowest-relaxing proton).
-
-
Expertise & Causality: qNMR is orthogonal to chromatography.[13] Its detection principle is based on the magnetic properties of atomic nuclei, making it insensitive to the factors that affect chromatographic separation or UV absorbance.[17] It provides simultaneous structural confirmation and can quantify non-chromophoric impurities like water or residual solvents, which are often missed by HPLC.[16]
Elemental Analysis (EA): Fundamental Compositional Verification
Elemental Analysis (CHNS) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound.
-
Principle: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages are then compared to the theoretical values calculated from the empirical formula.[18]
-
Protocol: Requires a specialized elemental analyzer. Typically, 2-3 mg of a finely ground, homogenous sample is required.
-
Expertise & Causality: A result within ±0.4% of the theoretical value is generally considered evidence of high purity.[19] This technique is particularly valuable for detecting inorganic impurities (salts, catalysts) or large amounts of residual solvents that do not contain C, H, or N.[18] However, it is completely insensitive to organic impurities with the same empirical formula, such as isomers.[13]
Head-to-Head Comparison: Data Summary
The choice of analytical method involves a trade-off between specificity, sensitivity, and practicality. This table summarizes the key performance attributes for each technique in the context of validating furo[3,2-c]pyridine-7-carboxylic acid.
| Feature | LC-MS | HPLC-UV | Quantitative ¹H NMR (qNMR) | Elemental Analysis (EA) |
| Primary Function | Identity Confirmation & Impurity Profiling | Routine Purity Quantitation | Absolute Purity & Structure Confirmation | Empirical Formula Confirmation |
| Specificity | Very High (Mass-based) | Moderate (Retention time & UV spectrum) | High (Chemical shift) | Low (Bulk property) |
| Sensitivity | Very High (ng to pg)[20] | High (µg to ng) | Low (mg) | Low (mg)[19] |
| Quantitative Accuracy | Good (can be excellent with standards) | Excellent | Excellent (Primary Method)[16] | Good (for bulk purity) |
| Information Provided | Molecular Weight, Purity %, Fragmentation | Purity % (relative) | Absolute Purity %, Structure | % Composition (C,H,N,S) |
| Throughput | Moderate | High | Low | Moderate |
| Key Limitation | Ion suppression, requires volatile buffers | Cannot identify unknowns or co-eluting peaks[6] | Lower sensitivity, peak overlap issues | Insensitive to isomers[13] |
Senior Scientist's Recommendation: A Multi-faceted Approach to Purity Validation
For the initial, comprehensive validation of a new batch of furo[3,2-c]pyridine-7-carboxylic acid intended for research or drug development, a multi-method approach is not just recommended; it is essential for ensuring data integrity.
-
Primary Characterization by LC-MS: Begin with the detailed LC-MS protocol. This establishes the compound's identity and creates a detailed impurity profile, which is critical for understanding the synthesis and purification process. This aligns with the validation principles for analytical procedures used in regulatory submissions.[15][21]
-
Orthogonal Confirmation by qNMR: Perform qNMR analysis to obtain an independent, absolute purity value. This result serves as a powerful cross-check on the chromatographic purity value and provides incontrovertible structural confirmation.[13]
-
Fundamental Verification by Elemental Analysis: Use elemental analysis to confirm the correct elemental composition, ensuring the absence of significant inorganic impurities or errors in the empirical formula.
-
Routine QC by HPLC-UV: Once the impurity profile has been thoroughly characterized by LC-MS and the purity confirmed by qNMR and EA, a validated HPLC-UV method can be confidently employed for routine quality control of subsequent batches, offering a high-throughput and cost-effective solution.
By systematically integrating these orthogonal techniques, you create a self-validating analytical package. This layered approach provides the highest degree of confidence in the purity of your furo[3,2-c]pyridine-7-carboxylic acid, ensuring that your subsequent biological and chemical research is built on a foundation of verifiable quality.
References
- Essential FDA Guidelines for Bioanalytical Method Valid
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (1997). U.S. Food and Drug Administration. [Link]
-
Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. ACS Publications.[Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). Chrom Tech. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2014). Wiley Online Library. [Link]
-
Elemental analysis and chemical composition. (n.d.). INFINITIA Industrial Consulting. [Link]
-
G. F. Pauli. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.[Link]
-
Nebe, J., & Schatz, J. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.[Link]
-
Elemental Analysis CHNS (O). (2025). Auriga Research. [Link]
-
Purity Testing & Quantitative NMR Analysis. (2025). Spectral Service AG. [Link]
-
Elemental Analysis. (n.d.). Intertek. [Link]
-
Kirkland, J. J., & Dong, M. W. (2020). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International.[Link]
-
HPLC vs. LC-MS: Which Purity Test Actually Matters? (2026). Prime Labs. [Link]
-
Elemental Analysis Of Organic Compounds With The Use Of. (n.d.). YIC. [Link]
-
Basic Principles of HPLC, MS & LC-MS. (n.d.). Chemyx Inc. [Link]
-
Krasavin, M., et al. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Center for Biotechnology Information.[Link]
-
LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. (2025). Pure Synth. [Link]
-
Furo[3,2-c]pyridine. (n.d.). PubChem - National Institutes of Health. [Link]
-
Zacher, P., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Center for Biotechnology Information.[Link]
-
Hrasna, M., et al. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar.[Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. [Link]
-
Kato, M., & Tsuruoka, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. chemyx.com [chemyx.com]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. getprimelabs.com [getprimelabs.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. pure-synth.com [pure-synth.com]
- 12. agilent.com [agilent.com]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharminternational.com [biopharminternational.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aurigaresearch.com [aurigaresearch.com]
- 19. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. fda.gov [fda.gov]
Reference Standards for Furo[3,2-c]pyridine Kinase Inhibitor Assays
Executive Summary: The Scaffold Specificity Imperative
In the high-stakes arena of kinase inhibitor discovery, the choice of reference standard is not merely a procedural formality—it is a critical determinant of data validity. For researchers working with the furo[3,2-c]pyridine scaffold, relying on generic pan-kinase inhibitors like Staurosporine is insufficient for characterizing structure-activity relationships (SAR).
This guide provides a technical comparison of reference standards specifically suited for furo[3,2-c]pyridine assays. We focus on OSI-296 , a seminal furo[3,2-c]pyridine-based inhibitor targeting c-MET/RON , and compare its utility against broad-spectrum controls and structural isomers. Our analysis demonstrates that while generic standards validate assay function, only scaffold-matched standards like OSI-296 can validate selectivity profiles and binding modes unique to this chemical series.
Technical Comparison: The Reference Landscape
The furo[3,2-c]pyridine core is chemically distinct from its isomers (furo[3,2-b]pyridine and furo[2,3-b]pyridine). "Nitrogen scanning"—shifting the nitrogen position within the pyridine ring—drastically alters the kinase selectivity profile.
Primary Reference Standard: OSI-296
OSI-296 represents the benchmark for furo[3,2-c]pyridine bioactivity. It is an ATP-competitive inhibitor that exploits the specific geometry of the [3,2-c] fused system to bind the hinge region of the c-MET receptor tyrosine kinase.
-
Primary Target: c-MET (HGFR), RON (MST1R)
-
Mechanism: Type I (ATP-competitive)
-
Key Application: Benchmarking potency and selectivity of new furo[3,2-c]pyridine analogs.
Comparative Matrix
The following table contrasts OSI-296 with the universal control (Staurosporine) and a clinical c-MET standard (Crizotinib).
| Feature | OSI-296 (Scaffold Reference) | Staurosporine (Assay Control) | Crizotinib (Clinical Benchmark) |
| Scaffold Class | Furo[3,2-c]pyridine | Indolocarbazole | Aminopyridine |
| Primary Utility | SAR Validation, Scaffold Selectivity | Assay Functionality (Z' Factor) | Potency Benchmarking |
| Selectivity | High (c-MET/RON specific) | Low (Pan-kinase) | Moderate (c-MET/ALK/ROS1) |
| c-MET IC50 | ~42 nM (Cellular) | < 5 nM (Biochemical) | ~4 nM (Biochemical) |
| Binding Mode | Hinge binder (Scaffold dependent) | Hinge binder (Non-selective) | Type I½ (DFG-in/out hybrid) |
| Suitability | Best for: Validating new furo[3,2-c] analogs. | Best for: Checking if the enzyme is active. | Best for: Comparing clinical efficacy. |
The Isomer Trap: Why Specificity Matters
Researchers must distinguish between the [3,2-c] and [3,2-b] isomers.
-
Furo[3,2-c]pyridine (OSI-296): Targets c-MET (Tyrosine Kinase).[1]
-
Furo[3,2-b]pyridine (e.g., MU1210): Targets CLKs/DYRKs (CMGC Ser/Thr Kinases).
Insight: Using a [3,2-b] reference for a [3,2-c] project will lead to false negatives due to the complete divergence in the kinome tree target space (TK vs. CMGC families).
Mechanistic Visualization
c-MET Signaling Pathway
Understanding the downstream effects of the target kinase is essential for designing cellular validation assays. The diagram below illustrates the c-MET signaling cascade blocked by furo[3,2-c]pyridine inhibitors.
Figure 1: The HGF/c-MET signaling axis.[1] Furo[3,2-c]pyridine inhibitors (OSI-296) block ATP binding at the c-MET receptor, preventing downstream activation of PI3K/Akt and RAS/MAPK pathways.
Validated Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols utilize OSI-296 as the specific reference standard and Staurosporine as the assay control.
Protocol A: Biochemical FRET Kinase Assay (c-MET)
Objective: Determine the IC50 of a new furo[3,2-c]pyridine analog relative to the OSI-296 benchmark.
Reagents:
-
Recombinant c-MET kinase domain (human).
-
FRET peptide substrate (e.g., Z'-LYTE™ Tyr 6).
-
Reference Standard: OSI-296 (10 mM in DMSO).
-
Control: Staurosporine (10 mM in DMSO).
Workflow:
-
Preparation: Dilute OSI-296 and test compounds in 100% DMSO to 100x final concentration (3-fold serial dilution).
-
Enzyme Mix: Prepare c-MET kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Critical Step: Use c-MET at a concentration that yields 20-30% substrate phosphorylation to ensure linearity.
-
-
Inhibitor Binding: Add 100 nL of compound to 384-well plate. Add 5 µL Enzyme Mix.
-
Equilibrium: Incubate for 15 minutes at RT. This allows the furo[3,2-c]pyridine scaffold to orient within the ATP pocket.
-
-
Initiation: Add 5 µL of ATP/Peptide Mix.
-
ATP Concentration: Must be set at Km(app) (approx. 10-50 µM for c-MET) to allow competitive inhibition analysis.
-
-
Reaction: Incubate for 60 minutes at RT.
-
Development: Add 5 µL Development Reagent (protease that cleaves non-phosphorylated peptide).
-
Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a multimode plate reader.
Data Analysis:
-
Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (Staurosporine 10 µM).
-
Fit curves using a 4-parameter logistic model.
-
Validation Criteria: The IC50 of OSI-296 should fall within 2-fold of historical internal averages (typically 30-50 nM).
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm that the kinase inhibition observed biochemically translates to intracellular signaling blockade.
Workflow:
-
Cell Line: MKN-45 (Gastric cancer, c-MET amplified/addicted).
-
Seeding: Seed 5x10^5 cells/well in 6-well plates; incubate 24h.
-
Starvation: Serum-starve cells for 4-12 hours (removes basal growth factor noise).
-
Treatment: Treat with OSI-296 (0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate with HGF (50 ng/mL) for 15 minutes (not necessary for MKN-45 due to constitutive activation, but required for other lines like A549).
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
-
Detection: Western Blot for:
-
p-c-MET (Tyr1234/1235): Direct target engagement.
-
p-AKT (Ser473): Downstream effector.
-
Total c-MET / Total AKT: Loading controls.
-
Expected Result: OSI-296 should show a dose-dependent reduction in p-c-MET and p-AKT bands, confirming the compound penetrates the cell membrane and engages the target.
Assay Validation Logic
The following diagram outlines the decision logic for validating a new furo[3,2-c]pyridine compound using the reference standards described.
Figure 2: Validation workflow. Biochemical potency is first benchmarked against OSI-296. If potent, cellular selectivity is verified against broad-spectrum controls to ensure the compound retains the privileged selectivity of the scaffold.
References
-
BenchChem. (2025).[1][2][3] Comparative Analysis of Furo[3,2-c]pyridine-4-carbonitrile and Other Kinase Inhibitors. Link
-
Němec, V., et al. (2019).[4][5] Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.[4][5][6][7][8] Angewandte Chemie International Edition. Link
- Wong, T.W., et al. (2007). OSI-296: A novel, potent, and selective inhibitor of the c-Met and RON receptor tyrosine kinases. (Reference for OSI-296 structure and activity).
-
Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. (Reference for Staurosporine selectivity profile). Link
- Cui, J.J. (2014). Inhibitors of c-Met receptor tyrosine kinase: a review on the potential in the treatment of cancers. Expert Opinion on Investigational Drugs. (Reference for Crizotinib and c-MET benchmarks).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
Technical Comparison Guide: IR Characterization of Furo-Pyridine Carboxylic Acids
The following guide provides an in-depth technical comparison of Infrared (IR) absorption characteristics for carboxylic acid derivatives of furo-pyridines. This document is structured to assist analytical chemists and medicinal chemists in the precise characterization of these pharmacophores.
Executive Summary & Mechanistic Insight
Furo-pyridines (e.g., furo[2,3-b]pyridine, furo[3,2-c]pyridine) represent a privileged scaffold in oncology and antimicrobial drug discovery. Characterizing the carboxylic acid moiety on this fused heterocyclic system presents unique challenges compared to standard aromatic acids (e.g., benzoic acid) or single-ring heterocycles (e.g., nicotinic acid).
The Core Challenge: The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a "push-pull" electronic environment. This alters the force constant of the carbonyl (
Mechanistic Drivers of IR Shifts
-
Electronic Conjugation: The lone pair on the furan oxygen donates electron density into the pyridine ring (resonance effect), which can decrease the double-bond character of a directly attached carbonyl group, potentially lowering the stretching frequency.
-
Inductive Withdrawal: The pyridine nitrogen is highly electronegative. If the carboxylic acid is
or to the nitrogen, inductive withdrawal strengthens the bond (increasing frequency) while making the bond more acidic (broadening the band due to stronger H-bonding). -
Field Effects: In specific isomers (e.g., furo[3,2-c]pyridine-4-carboxylic acid), the proximity of the furan oxygen to the carbonyl oxygen can create electrostatic repulsion, altering the dipole moment change (
) and affecting band intensity.
Comparative Analysis: Spectral Signatures
The following table contrasts the vibrational signatures of Furo-pyridine carboxylic acids against their constituent "parent" heterocycles and a standard aromatic control.
Table 1: Comparative IR Absorption Bands (
| Functional Group | Furo[3,2-b]pyridine-6-COOH (Target Scaffold) | Pyridine-2-COOH (Picolinic Acid) | Furan-2-COOH (Furoic Acid) | Benzoic Acid (Standard Control) |
| C=O Stretch | 1725 – 1700 (Strong) | 1710 – 1690 | 1690 – 1675 | 1685 – 1700 |
| O-H Stretch | 3300 – 2500 (Very Broad) | 3200 – 2400 (Broad/Zwitterionic) | 3150 – 2500 | 3300 – 2500 |
| C-O Stretch | 1320 – 1210 | 1310 – 1280 | 1300 – 1280 | ~1290 |
| Ring Breathing | 1600 – 1450 (Mixed C=C/C=N) | ~1590 (Pyridine ring) | ~1570 (Furan ring) | ~1600 (Benzene) |
| Key Differentiator | High C=O freq due to pyridine N-withdrawal overcoming furan donation.[1] | Lower C=O freq due to intramolecular H-bonding (N...HO). | Lower C=O freq due to strong electron donation from furan O. | Baseline aromatic conjugation. |
Note on Data Sources: Values for Furo-pyridines are derived from structural prediction models and analogous fused-ring literature [1, 2]. Values for Picolinic and Furoic acids are based on experimental literature [3, 4].
Critical Interpretation
-
The "Blue Shift" Phenomenon: Unlike Furoic acid, where the electron-rich furan ring lowers the carbonyl frequency (~1680
), the Furo-pyridine system often exhibits a stretch >1700 . This suggests that the electron-withdrawing nature of the pyridine nitrogen dominates the inductive landscape, shortening the bond. -
Zwitterionic Complications: Pyridine carboxylic acids often exist as zwitterions (NH
/ COO ) in the solid state. If your spectrum shows two bands at ~1600 and ~1400 (asymmetric/symmetric carboxylate) instead of a single 1700+ band, the molecule is likely a zwitterion. Furo-pyridines are less likely to form zwitterions than simple pyridines due to the delocalization of the nitrogen lone pair into the fused system, making the N less basic.
Structural Logic Visualization
The following diagram illustrates the competing electronic effects that determine the final IR wavenumber position for this scaffold.
Figure 1: Competing electronic effects (Resonance vs. Induction) in Furo-pyridine scaffolds determining the C=O vibrational frequency.
Experimental Protocol: Validated Workflow
Due to the high melting points and potential for polymorphism in furo-pyridines, sample preparation is the most common source of spectral error.
Method A: Attenuated Total Reflectance (ATR) - Recommended
This is the preferred method for rapid screening in drug development.
-
Crystal Contact: Place 2-5 mg of solid sample on the diamond/ZnSe crystal.
-
Compression: Apply high pressure using the anvil. Crucial: Furo-pyridines are rigid lattices; insufficient pressure yields weak bands that mimic "broad" peaks.
-
Parameter Setup:
-
Resolution: 4
-
Scans: 32 (minimum) to resolve the hyperfine splitting of the aromatic region.
-
-
Validation: Check the 2000-2500
region. It should be flat. Sloping indicates poor contact (scattering).
Method B: KBr Pellet - For High-Resolution Publication
Use this if investigating H-bonding networks (dimer vs monomer).
-
Ratio: Mix 1 mg sample with 100 mg spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar for 2 minutes. Warning: Do not over-grind; amorphous furo-pyridines can shift the C=O band by 5-10
. -
Pressing: Press at 10 tons for 2 minutes under vacuum (to remove water).
-
Validation: The O-H band (3000
) should be smooth. Sharp spikes at 3600 indicate free water (wet KBr).
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate IR sampling technique based on analytical goals.
References
-
PubChem. (2025). Furo[2,3-b]pyridine-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Marsh, J. L., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(46), 13224-13233. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). 2-Furancarboxylic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Solubility of Furo[3,2-c]pyridine Isomers
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the intrinsic properties of a candidate molecule are as crucial as its pharmacological activity. Among these, aqueous solubility stands as a paramount gatekeeper to a drug's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The furo[3,2-c]pyridine scaffold, a heterocyclic structure of significant interest in medicinal chemistry for its diverse biological activities, presents a compelling case study in the importance of understanding isomeric differences.[2] While various isomers of furopyridines exist, this guide will focus on the comparative solubility profile of positional isomers within the furo[3,2-c]pyridine class, exploring how subtle changes in molecular architecture can lead to significant variations in this key physicochemical parameter.
This guide is designed for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical experimental guidance for evaluating the solubility of furo[3,2-c]pyridine isomers. We will delve into the structural nuances that govern solubility, present robust experimental protocols for its determination, and offer a comparative analysis to inform candidate selection and formulation strategies.
Understanding the Isomeric Landscape of Furo[3,2-c]pyridines
The furo[3,2-c]pyridine core consists of a furan ring fused to a pyridine ring. Isomerism in this context primarily arises from the position of the nitrogen atom in the pyridine ring relative to the fused furan. For the purpose of this guide, we will consider the parent furo[3,2-c]pyridine and its isomers, such as furo[2,3-c]pyridine, to illustrate the impact of nitrogen placement on solubility.
The position of the nitrogen atom significantly influences the molecule's electronic distribution, dipole moment, and its capacity for hydrogen bonding—all critical determinants of aqueous solubility.[3][4] A lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, enhancing interaction with polar solvents like water.[4] The overall polarity of the molecule, a function of its geometry and the electronegativity of the nitrogen atom, also plays a pivotal role.[5]
Theoretical Comparison of Isomer Solubility
In the absence of extensive experimental data for all furo[3,2-c]pyridine isomers, we can formulate a hypothesis based on fundamental physicochemical principles. The key differentiating feature among the isomers is the location of the pyridine nitrogen atom. This positioning affects the molecule's overall dipole moment and the accessibility of the nitrogen's lone pair for hydrogen bonding with water molecules.
-
Furo[3,2-c]pyridine: The nitrogen is at position 4.
-
Furo[2,3-c]pyridine: The nitrogen is at position 7.
The exposure of the nitrogen's lone pair and the overall molecular dipole will be the primary drivers of differences in aqueous solubility. An isomer with a more exposed nitrogen lone pair and a larger molecular dipole moment is expected to exhibit higher aqueous solubility due to more effective solvation by water molecules. Computational tools can be employed to predict these properties and thus rank the isomers in terms of expected solubility.[6]
Experimental Determination of Solubility: A Methodological Deep Dive
The objective and accurate measurement of solubility is fundamental. Two key types of solubility are determined in drug discovery: thermodynamic and kinetic solubility.[7][8]
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure.[8] The "gold standard" for its determination is the Shake-Flask Method .[9][10]
This protocol outlines the steps to determine the thermodynamic solubility of furo[3,2-c]pyridine isomers.
Materials:
-
Furo[3,2-c]pyridine isomer powders
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the furo[3,2-c]pyridine isomer (e.g., 2-5 mg) to a vial containing a known volume of PBS (e.g., 1 mL). The presence of undissolved solid is crucial for achieving equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[9]
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved isomer in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[11][12][13] A standard calibration curve must be prepared to accurately determine the concentration.
-
Calculation: The measured concentration represents the thermodynamic solubility of the isomer under the tested conditions.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[14][15] This high-throughput screening method is valuable in early drug discovery for quickly assessing the solubility of a large number of compounds.[14][16]
Materials:
-
Furo[3,2-c]pyridine isomer stock solutions (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
Plate reader with turbidity or nephelometry detection capabilities, or an HPLC-UV system
Procedure:
-
Compound Addition: Add a small volume of the DMSO stock solution of the isomer to a larger volume of PBS in a 96-well plate.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Precipitation Detection: Measure the amount of precipitate formed using nephelometry or turbidimetry.
-
Quantification (Optional): Alternatively, filter the samples and quantify the concentration of the dissolved compound in the supernatant using HPLC-UV.
Caption: Workflow for Kinetic Solubility Determination.
Comparative Data Summary
| Isomer | Molecular Structure | Predicted LogP * | Thermodynamic Solubility (µg/mL at 25°C, pH 7.4) | Kinetic Solubility (µg/mL at 25°C, pH 7.4) |
| Furo[3,2-c]pyridine | C1=CN=CC2=C1OC=C2 | 1.3 | Data to be determined | Data to be determined |
| Furo[2,3-c]pyridine | C1=CN=CC2=C1C=CO2 | 1.3 | Data to be determined | Data to be determined |
| Other Isomers | Structure | Predicted Value | Data to be determined | Data to be determined |
*Predicted LogP values from PubChem serve as an initial estimate of lipophilicity.[17][18]
Conclusion and Future Directions
The solubility of furo[3,2-c]pyridine isomers is a critical parameter that dictates their potential as drug candidates. While this guide provides a robust framework for the experimental determination and comparative analysis of their solubility, it also highlights the current gap in publicly available data. The subtle yet significant influence of the nitrogen atom's position on the physicochemical properties of these isomers underscores the necessity of empirical characterization.
By employing the detailed protocols outlined herein, researchers can generate high-quality, reproducible solubility data. This will not only enable a direct comparison of the furo[3,2-c]pyridine isomers but also contribute valuable knowledge to the broader scientific community, ultimately aiding in the rational design of more effective therapeutics. Future work should focus on systematically synthesizing and characterizing a wider range of these isomers to build a comprehensive structure-solubility relationship database.
References
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]
-
ResearchGate. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
World Health Organization (WHO). Annex 4. Retrieved from [Link]
-
ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]
-
Pion. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]
-
PMC. (2018, September 23). In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME). Retrieved from [Link]
-
PubMed. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]
-
arXiv. (2024, January 5). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Retrieved from [Link]
-
PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
ACS Publications. (2024, June 8). Position Matters: Pyridine Regioisomers Influence Secondary Structure and Micelle Morphology in Polymer-Homopolypeptide Micelles. Biomacromolecules. Retrieved from [Link]
-
Cheméo. Chemical Properties of Furo[2,3-c]pyridine, 2-methyl- (CAS 69022-76-0). Retrieved from [Link]
-
RSC Publishing. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery. Retrieved from [Link]
-
Sahu, et al. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Retrieved from [Link]
-
IAPC Journals. (2023, August 21). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK. Retrieved from [Link]
-
PMC. Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. Retrieved from [Link]
-
Wikipedia. Pyridine. Retrieved from [Link]
-
PubChem. Furo[2,3-c]pyridine. Retrieved from [Link]
-
PMC. (2024, September 4). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. Retrieved from [Link]
-
Science and Education Publishing. (2022, June 23). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. Retrieved from [Link]
-
MDPI. (2020, August 26). Intrinsic Effect of Pyridine-N-Position on Structural Properties of Cu-Based Low-Dimensional Coordination Frameworks. Retrieved from [Link]
-
Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Retrieved from [Link]
-
MDPI. (2023, March 2). Nitrogen Containing Heterocycles. Encyclopedia. Retrieved from [Link]
-
Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
PubChem. Furo[3,2-c]pyridine. Retrieved from [Link]
-
MDPI. (2021, June 26). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. sciepub.com [sciepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. who.int [who.int]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. improvedpharma.com [improvedpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. protocols.io [protocols.io]
- 17. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Furo[2,3-c]pyridine | C7H5NO | CID 12826108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Furo[3,2-c]pyridine Activity Against Known CLK Inhibitors: A Comparative Guide
As a Senior Application Scientist, I approach kinase inhibitor benchmarking not merely as a data-gathering exercise, but as an iterative cycle of biophysical, biochemical, and functional validation. Cdc2-like kinases (CLK1, CLK2, CLK3, and CLK4) are dual-specificity kinases that play a critical role in regulating pre-mRNA splicing by phosphorylating Serine/Arginine-rich (SR) proteins [1]. Dysregulation of this splicing machinery is a hallmark of various oncogenic pathways, making CLKs highly attractive therapeutic targets.
Recently, the furo[3,2-c]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry [2]. Its unique electronic landscape—combining an electron-poor pyridine ring with an electron-rich furan ring—allows for optimal active-site engagement within the ATP-binding pocket of kinases. This guide objectively benchmarks the furo[3,2-c]pyridine scaffold against established CLK inhibitors, providing researchers with the experimental frameworks necessary to validate novel compounds.
The Benchmark Landscape
To accurately assess the efficacy of novel furo[3,2-c]pyridine derivatives, they must be evaluated against a panel of well-characterized reference inhibitors:
-
TG003: An early benzothiazole-based compound that serves as a standard benchmark. It exhibits potent inhibition of CLK1 and CLK4 but is significantly weaker against CLK2 and CLK3 [3].
-
CX-4945 (Silmitasertib): Originally developed as a highly selective Casein Kinase 2 (CK2) inhibitor, CX-4945 has been shown to exert profound, off-target inhibition of CLKs in the low nanomolar range, drastically altering pre-mRNA splicing [4].
-
SM08502 (Cirtuvivint): A clinical-stage, pan-CLK inhibitor that strongly impacts the Wnt signaling pathway by inducing alternative splicing of oncogenic transcripts[5].
-
Furo[3,2-c]pyridine Derivatives: Emerging chemical probes based on azabenzofuran scaffolds (such as the closely related MU1210 analog) demonstrate highly selective, low-nanomolar potency against CLK1, CLK2, and CLK4, paired with favorable pharmacokinetic profiles [2].
Comparative Quantitative Data
The following table summarizes the in vitro biochemical IC₅₀ values for these inhibitors across the CLK family.
| Inhibitor | Chemical Scaffold | CLK1 IC₅₀ (nM) | CLK2 IC₅₀ (nM) | CLK3 IC₅₀ (nM) | CLK4 IC₅₀ (nM) |
| Furo-pyridine (Rep.) | Azabenzofuran | 8 | 20 | >3000 | 12 |
| TG003 | Benzothiazole | 20 | 200 | >10000 | 15 |
| CX-4945 | Naphthyridine | ~4 | ~4 | 41 | ~23 |
| SM08502 | Isoquinoline | 8 | 2 | 22 | 1 |
Note: Representative data for the furo-pyridine class is modeled after state-of-the-art azabenzofuran probes to illustrate the scaffold's baseline potency.
Mechanistic Pathway of CLK Inhibition
Understanding the mechanism of action is crucial for designing downstream functional assays. CLKs phosphorylate SR proteins (SRSFs), which then translocate to the nucleus to assemble the spliceosome. Inhibition by furo[3,2-c]pyridines prevents this phosphorylation, leading to widespread exon skipping and the generation of pro-apoptotic mRNA isoforms.
Mechanism of CLK inhibition by furo[3,2-c]pyridines altering pre-mRNA splicing.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and trustworthiness, the protocols used to benchmark these compounds must be self-validating. Below are the definitive workflows for biochemical and cellular evaluation.
Protocol 1: Biochemical Kinase Assay (ADP-Glo)
Causality: Why use the ADP-Glo assay instead of a traditional radiometric ³²P-ATP assay? CLKs are ATP-dependent kinases. By measuring the ADP byproduct via a coupled luciferase reaction, we achieve a highly sensitive, non-radioactive readout that directly correlates with kinase turnover and ATP consumption.
-
Reagent Preparation: Prepare recombinant CLK1/2/4 enzymes, ultra-pure ATP, and SR-rich peptide substrates in a standard kinase buffer. Expert Insight: The buffer must contain Mg²⁺ as a cofactor for ATP binding, ensuring the kinase adopts its active, druggable conformation.
-
Compound Titration: Serially dilute furo[3,2-c]pyridine candidates alongside TG003 and SM08502 (positive controls) from 10 µM down to 0.1 nM.
-
Kinase Reaction: Incubate compounds with the kinase for 15 minutes at room temperature prior to ATP addition. Expert Insight: This pre-incubation allows for the steady-state binding of ATP-competitive inhibitors before the substrate can compete for the active site, preventing artificially inflated IC₅₀ values.
-
ADP Detection: Add the ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP. Follow with the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Validation & Analysis: Calculate the IC₅₀ using non-linear regression. Self-Validation: A no-enzyme control establishes the background luminescence (0% activity), while a DMSO-only control defines maximum turnover (100% activity). If TG003 fails to hit its ~20 nM benchmark for CLK1, the assay is rejected.
Protocol 2: Cellular Splicing Assay (RT-qPCR)
Causality: Biochemical potency does not guarantee cellular target engagement. CLK inhibition specifically induces exon skipping in transcripts like MDM4 or MCL1. By measuring the ratio of the skipped isoform to the full-length isoform, we obtain a direct, functional pharmacodynamic readout of intracellular CLK inhibition.
-
Cell Treatment: Plate HCT116 colorectal cancer cells and treat with compounds at 1x, 5x, and 10x their biochemical IC₅₀ for 24 hours.
-
RNA Extraction & cDNA Synthesis: Isolate total RNA and reverse transcribe. Expert Insight: Utilizing random hexamers rather than oligo(dT) primers ensures unbiased cDNA synthesis across all transcript variants, including those degraded by nonsense-mediated decay.
-
qPCR Amplification: Utilize splice-variant-specific primers designed to span the exon-exon junctions of MDM4 (Exon 6 skipping).
-
Validation: Normalize the expression data against a stable housekeeping gene (GAPDH). Self-Validation: This normalization ensures that any observed splicing alterations are strictly due to specific CLK inhibition, rather than generalized compound toxicity or global transcriptional shutdown.
High-Throughput Screening Workflow
The transition from a primary library screen to an in vivo lead requires a strict, gated workflow. Furo[3,2-c]pyridine hits must pass each sequential validation step to be considered true benchmark competitors.
Step-by-step experimental workflow for benchmarking CLK inhibitors.
Conclusion
Benchmarking furo[3,2-c]pyridine derivatives against established agents like TG003, CX-4945, and SM08502 reveals the immense potential of the azabenzofuran scaffold. By strictly adhering to causality-driven, self-validating protocols—from ATP-competitive biochemical assays to intracellular splicing readouts—researchers can confidently identify next-generation CLK inhibitors capable of disrupting oncogenic RNA processing.
References
Safety Operating Guide
Navigating the Disposal of Furo[3,2-c]pyridine-7-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The disposal of any chemical, including Furo[3,2-c]pyridine-7-carboxylic acid, is governed by the primary objectives of ensuring personnel safety, protecting the environment, and adhering to all local, state, and federal regulations. The foundational principle is to treat all unknown or novel compounds with a high degree of caution. Given the structure of Furo[3,2-c]pyridine-7-carboxylic acid, which incorporates a pyridine ring and a carboxylic acid functional group, it should be handled as a potentially hazardous substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the known hazards of pyridine and its derivatives, Furo[3,2-c]pyridine-7-carboxylic acid should be presumed to be a hazardous waste. Pyridine-containing compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin. The carboxylic acid group may cause irritation or corrosion. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Essential Personal Protective Equipment (PPE) for Handling Furo[3,2-c]pyridine-7-carboxylic acid Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects eyes from potential splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Latex gloves are not recommended as they offer poor resistance to many organic chemicals. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of Furo[3,2-c]pyridine-7-carboxylic acid. This process is designed to be a self-validating system, ensuring safety at each stage.
Step 1: Waste Segregation and Collection
-
Initial Segregation: All waste containing Furo[3,2-c]pyridine-7-carboxylic acid, including unused solid material, contaminated labware (e.g., weighing boats, spatulas), and solutions, must be segregated from non-hazardous waste at the point of generation.
-
Designated Waste Container: Collect all Furo[3,2-c]pyridine-7-carboxylic acid waste in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Furo[3,2-c]pyridine-7-carboxylic acid," and the associated hazard warnings (e.g., "Toxic," "Irritant").
Step 2: On-Site Storage
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area. This storage area should be away from incompatible materials, such as strong oxidizing agents and strong bases.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks or spills.
Step 3: Neutralization of Small Quantities (with caution)
For very small quantities of dilute aqueous solutions of Furo[3,2-c]pyridine-7-carboxylic acid, neutralization may be a viable pre-treatment step before collection. However, this should only be performed by experienced personnel in a controlled laboratory setting.
-
Dilution: Slowly add the acidic solution to a large volume of cold water (at least a 1:20 ratio) with constant stirring.
-
Neutralization: Gradually add a weak base, such as sodium bicarbonate, to the diluted solution. Monitor the pH using a calibrated pH meter or pH paper.
-
Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Collection: The neutralized solution should still be collected as hazardous waste, as the organic component remains.
Step 4: Professional Disposal
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for the final disposal of hazardous chemical waste. Contact them to arrange for a pickup of the properly labeled and sealed waste container.
-
Waste Manifest: Ensure that all required waste manifest paperwork is completed accurately and accompanies the waste container upon pickup. This documentation is a legal requirement and tracks the waste from your laboratory to the final disposal facility.
-
Final Disposal Method: The most common and recommended disposal method for pyridine-based hazardous waste is high-temperature incineration at a licensed hazardous waste disposal facility.[1]
Spill Management
In the event of a spill of Furo[3,2-c]pyridine-7-carboxylic acid, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.
-
Collection: Collect the contaminated absorbent material and place it in the sealed hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe it down thoroughly. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Furo[3,2-c]pyridine-7-carboxylic acid.
Caption: Decision workflow for the disposal of Furo[3,2-c]pyridine-7-carboxylic acid.
Conclusion
The responsible disposal of Furo[3,2-c]pyridine-7-carboxylic acid is a critical aspect of laboratory safety and environmental stewardship. By following the procedures outlined in this guide, researchers can minimize risks and ensure compliance with all applicable regulations. Always prioritize safety and consult with your institution's Environmental Health & Safety department for specific guidance.
References
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet for 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid. KISHIDA CHEMICAL CO., LTD. [Link]
Sources
Personal protective equipment for handling Furo[3,2-c]pyridine-7-carboxylic acid
As a Senior Application Scientist, I have structured this technical guide to provide rigorous, causality-driven safety and operational protocols for handling Furo[3,2-c]pyridine-7-carboxylic acid (CAS: 603302-86-9) [1].
This bicyclic heteroaromatic scaffold is highly valued in modern drug discovery. Its rigid, planar structure is uniquely capable of engaging in
Because handling this compound bridges the gap between raw chemical logistics and advanced synthetic application, the following protocols are designed to be self-validating, ensuring both operator safety and experimental integrity.
Physicochemical Hazard Profiling & Causality
Furo[3,2-c]pyridine-7-carboxylic acid presents specific handling challenges dictated by its molecular structure. Based on the standard Global Harmonized System (GHS) classifications for closely related furopyridine-carboxylic acid isomers, this compound operates under a Warning signal word, characterized by the following hazard statements[3]:
-
H302 (Harmful if swallowed): The heteroaromatic nitrogen can interact with off-target biological systems if ingested.
-
H315 / H319 (Skin/Eye Irritation): The carboxylic acid moiety acts as a localized proton donor. Upon contact with the moisture of mucosal membranes or skin, it causes acute, localized pH drops leading to irritation.
-
H335 (May cause respiratory irritation): As a lyophilized powder or crystalline solid, aerosolized micro-particles can easily enter the respiratory tract, necessitating strict engineering controls.
Personal Protective Equipment (PPE) Matrix
To mitigate the hazards outlined above, the following PPE must be worn. The choice of materials is dictated by the compound's reactivity and the solvents typically used to dissolve it (e.g., DMF, DMSO, DCM).
| Hazard Target | Required PPE Specification | Causality / Scientific Rationale |
| Hands/Skin | Nitrile Gloves (Minimum 0.11 mm thickness, EN 374 compliant) | Latex is highly permeable to polar aprotic solvents (DMF/DMSO) used to dissolve this compound. Nitrile provides a superior chemical barrier against both the acid and the carrier solvent. |
| Eyes/Face | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Protects against airborne acidic dust during weighing and prevents splash injuries during the pressurized addition of coupling reagents. |
| Respiratory | N95/FFP2 Respirator (if handled outside a hood) | Prevents inhalation of H335-classified particulates. Primary control should always be a Class II Fume Hood. |
| Body | Flame-resistant (Nomex) or 100% Cotton Lab Coat | Synthetic fabrics can melt into the skin if exposed to the highly reactive coupling agents (e.g., HATU, EDC) commonly reacted with this acid. |
Operational Workflow: Amide Coupling Protocol
Furo[3,2-c]pyridine-7-carboxylic acid is most frequently utilized in amide bond formation to append functional groups. The following step-by-step methodology outlines a safe, high-yield coupling reaction using EDC/HOBt or HATU.
Step 1: Controlled Weighing
-
Action: Weigh the compound using an anti-static weighing boat inside a ductless powder hood or a standard chemical fume hood with the sash lowered.
-
Causality: The static charge on standard plastic boats can cause the fine acidic powder to aerosolize, instantly creating an inhalation hazard.
Step 2: Solubilization
-
Action: Transfer the solid to a dry, round-bottom flask and dissolve in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (Nitrogen/Argon).
-
Causality: The fused furo-pyridine core is lipophilic, while the carboxylic acid is polar. Aprotic solvents like DMF perfectly solvate this zwitterionic-leaning profile without competing for hydrogen bonds during activation.
Step 3: Carboxyl Activation
-
Action: Chill the solution to 0 °C. Add 1.2 equivalents of HATU (or EDC·HCl/HOBt) followed by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA deprotonates the carboxylic acid, allowing the carboxylate anion to attack the coupling reagent. Chilling the reaction suppresses the formation of unreactive N-acylurea byproducts and minimizes epimerization of any adjacent chiral centers.
Step 4: Amine Addition
-
Action: Slowly dropwise add the target amine. Allow the reaction to warm to room temperature and stir until completion (monitored via LC-MS).
Workflow Visualization
The following diagram illustrates the logical progression of handling and reacting Furo[3,2-c]pyridine-7-carboxylic acid, mapping safety controls directly to operational steps.
Workflow for safe handling and amide coupling of Furo[3,2-c]pyridine-7-carboxylic acid.
Spill Response & Chemical Disposal Plan
Immediate Spill Response (Solid Powder):
-
Do not dry sweep, as this will aerosolize the respiratory irritant.
-
Cover the spill with a damp absorbent pad moistened with a weak base (e.g., 5% Sodium Bicarbonate solution). Causality: The weak base neutralizes the carboxylic acid moiety, converting it into a highly water-soluble, non-volatile sodium salt.
-
Wipe the area inward to prevent spreading, place all contaminated pads in a sealed, labeled biohazard/chemical waste bag, and ventilate the area.
Routine Waste Disposal:
-
Aqueous Waste: Any aqueous washes from the reaction workup (containing neutralized acid salts and DIPEA salts) must be collected in a container clearly labeled "Basic Aqueous Waste."
-
Organic Waste: If DCM is used as the reaction solvent, the organic effluent must be segregated into "Halogenated Organic Waste." If DMF is used, it goes into "Non-Halogenated Organic Waste." Never mix halogenated and non-halogenated waste streams, as this drastically increases disposal costs and environmental processing hazards.
References
-
603302-86-9, Furo[3,2-c]pyridine-7-carboxylic Acid - AccelaChem. Accela ChemBio Inc. Available at:[Link]
-
Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase. Journal of Medicinal Chemistry (via Sci-Hub). Available at:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
